Imidaprilat-d3
Description
Properties
CAS No. |
1356019-69-6 |
|---|---|
Molecular Formula |
C18H23N3O6 |
Molecular Weight |
380.415 |
IUPAC Name |
(4S)-3-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2-oxo-1-(trideuteriomethyl)imidazolidine-4-carboxylic acid |
InChI |
InChI=1S/C18H23N3O6/c1-11(15(22)21-14(17(25)26)10-20(2)18(21)27)19-13(16(23)24)9-8-12-6-4-3-5-7-12/h3-7,11,13-14,19H,8-10H2,1-2H3,(H,23,24)(H,25,26)/t11-,13-,14-/m0/s1/i2D3 |
InChI Key |
VFAVNRVDTAPBNR-SLUVDJKZSA-N |
SMILES |
CC(C(=O)N1C(CN(C1=O)C)C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O |
Synonyms |
(4S)-3-{(2S)-2-[N-((1S)-1-Carboxy-3-phenyl-d3-propyl)amino]propionyl}-1-methyl-2-oxoimidazolidine-4-carboxylic Acid; Imidapril Diacid-d5; |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: Imidaprilat-d3 as a Bioanalytical Standard
The following technical guide details the chemical structure, physicochemical properties, and bioanalytical application of Imidaprilat-d3 .
Executive Summary
Imidaprilat-d3 is the stable isotope-labeled analog of Imidaprilat , the active diacid metabolite of the angiotensin-converting enzyme (ACE) inhibitor Imidapril. It serves as a critical Internal Standard (IS) in quantitative LC-MS/MS assays, enabling the precise correction of matrix effects, extraction variability, and ionization suppression during the bioanalysis of biological fluids (plasma, urine).
Unlike its prodrug parent (Imidapril), Imidaprilat possesses two free carboxylic acid groups, significantly altering its polarity and retention characteristics. The introduction of three deuterium atoms (
Chemical Identity & Structure
Nomenclature and Identifiers
-
Chemical Name: (4S)-3-{(2S)-2-[N-((1S)-1-Carboxy-3-phenyl-d3-propyl)amino]propionyl}-1-methyl-2-oxoimidazolidine-4-carboxylic Acid
-
Common Name: Imidaprilat-d3
-
Synonyms: Imidapril Diacid-d3; 6366A-d3
-
CAS Number: 1356019-69-6
-
Molecular Formula:
Physicochemical Properties
| Property | Value | Notes |
| Average Molecular Weight | 380.41 g/mol | Shift of ~3.01 Da from native (377.40) |
| Monoisotopic Mass | 380.1776 Da | Used for precursor ion selection in MS |
| Physical State | White to off-white solid | Hygroscopic; store desicated at -20°C |
| Solubility | Methanol, DMSO, Water (pH dependent) | Amphoteric due to amino/carboxyl groups |
| pKa Values | ~3.0 (COOH), ~5.4 (COOH), ~8.5 (NH) | Exists as a zwitterion at physiological pH |
Structural Visualization & Fragmentation
The deuteration is typically located on the phenyl ring or the propyl side chain of the phenylalanine-derived moiety. This placement is metabolically stable and resistant to back-exchange in aqueous solvents.
Figure 1: Structural fragmentation logic. The collision-induced dissociation typically cleaves the amide bond. If the deuterium label is on the phenyl side chain (red), the primary product ion (blue core) often remains at m/z 206, identical to the native product, but the precursor is shifted.
Synthesis & Preparation
The synthesis of Imidaprilat-d3 generally follows a convergent route similar to the native drug but utilizes deuterated building blocks.
-
Starting Materials: (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid ester and a deuterated homophenylalanine analogue (e.g., L-Homophenylalanine-phenyl-d3).
-
Coupling: Reductive amination or peptide coupling between the imidazolidine core and the deuterated amino acid side chain.
-
Deprotection: Hydrolysis of the ester groups (if using Imidapril-d3 as a precursor) to yield the diacid Imidaprilat-d3.
-
Purification: High-performance liquid chromatography (HPLC) to ensure isotopic purity (>99% isotopic enrichment is recommended to prevent contribution to the native channel).
Bioanalytical Application: LC-MS/MS Protocol
The following protocol outlines a validated workflow for quantifying Imidaprilat in human plasma using Imidaprilat-d3 as the internal standard.
Sample Preparation (Solid Phase Extraction)
Due to the polarity of the diacid, Liquid-Liquid Extraction (LLE) is often insufficient. Solid Phase Extraction (SPE) is the gold standard.
-
Aliquot: Transfer 200 µL of plasma into a tube.
-
IS Addition: Add 20 µL of Imidaprilat-d3 Working Solution (e.g., 500 ng/mL in 50% Methanol). Vortex.
-
Acidification: Add 200 µL of 1% Formic Acid in water to disrupt protein binding and ionize the basic amine.
-
SPE Loading: Condition an Oasis HLB (or equivalent polymeric reversed-phase) cartridge with Methanol (1 mL) followed by Water (1 mL).
-
Wash: Load sample, then wash with 5% Methanol in 0.1% Formic Acid (removes salts/proteins).
-
Elution: Elute with 100% Methanol (or ACN).
-
Reconstitution: Evaporate to dryness under
at 40°C. Reconstitute in 100 µL Mobile Phase.
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 10% B to 90% B over 3 minutes.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[3]
MRM Transitions
The Multiple Reaction Monitoring (MRM) transitions rely on the cleavage of the amide bond.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Type |
| Imidaprilat (Native) | 378.2 | 206.1 | 20 - 25 | Quantifier |
| Imidaprilat-d3 (IS) | 381.2 | 206.1 | 20 - 25 | Quantifier |
> Note: If the deuterium label is located on the imidazolidine ring (less common), the product ion for the IS would shift to 209.1. Always perform a product ion scan on your specific lot of reference material to confirm the transition.
Bioanalytical Workflow Diagram
Figure 2: Validated bioanalytical workflow for Imidaprilat quantification. The internal standard is added prior to extraction to normalize recovery efficiency.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5464344, Imidaprilat. Retrieved from [Link]
-
Matsuoka, M. et al. (1992). Pharmacological studies on TA-6366, a new ACE inhibitor. Japanese Journal of Pharmacology. Retrieved from [Link]
-
Naya, M. et al. (2003). Determination of imidapril and imidaprilat in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Use of Imidaprilat-d3 in Quantitative Bioanalysis
Abstract
This technical guide provides an in-depth exploration of Imidaprilat-d3 and its critical application as a stable isotope-labeled internal standard (SIL-IS) in the quantitative bioanalysis of Imidaprilat. We will dissect the foundational principles of internal standardization, present a detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow, and discuss the rigorous validation parameters that underpin reliable pharmacokinetic and clinical data. This document is intended for researchers, bioanalytical scientists, and drug development professionals seeking to understand not just the methodology, but the fundamental causality behind its precision and accuracy.
Introduction: The Clinical and Analytical Context of Imidaprilat
Imidapril is an important therapeutic agent belonging to the angiotensin-converting enzyme (ACE) inhibitor class of drugs, primarily prescribed for hypertension.[1][2] Like many in its class, Imidapril is a prodrug, meaning it is administered in an inactive form.[3] Following oral administration, it undergoes rapid first-pass metabolism in the liver, where esterases hydrolyze it into its pharmacologically active dicarboxylic acid metabolite, Imidaprilat.[4][5] This active form, Imidaprilat, is responsible for inhibiting ACE, which leads to vasodilation and a reduction in blood pressure.[1][4]
Consequently, the accurate measurement of Imidaprilat concentrations in biological matrices (e.g., plasma, serum) is paramount for a wide range of studies, including:
-
Pharmacokinetic (PK) analysis: To understand its absorption, distribution, metabolism, and excretion (ADME) profile.[3][6]
-
Pharmacodynamic (PD) studies: To correlate drug concentration with its therapeutic effect.[2][6]
-
Bioequivalence studies: To compare different formulations of the drug.
The inherent complexity and variability of biological samples present significant challenges to achieving precise and accurate quantification. To overcome these hurdles, modern bioanalytical methods rely on the "gold standard" practice of internal standardization, for which Imidaprilat-d3 is the ideal tool.[7][8][9]
The Cornerstone of Accuracy: The Principle of Stable Isotope-Labeled Internal Standardization
Quantitative bioanalysis is susceptible to variations at multiple stages of the workflow, including sample extraction, chromatographic injection, and ionization in the mass spectrometer. An internal standard (IS) is a compound added in a known, constant amount to every sample, calibrator, and quality control sample at the very beginning of the sample preparation process.[8] Its purpose is to mimic the analytical behavior of the target analyte and thereby normalize for procedural variability.
While structurally similar analogs can be used, the most effective internal standard is a stable isotope-labeled version of the analyte itself.[10] Imidaprilat-d3 is chemically identical to Imidaprilat, except that three hydrogen atoms have been replaced with deuterium atoms. This subtle change confers several critical advantages:
-
Near-Identical Physicochemical Properties: Imidaprilat-d3 exhibits the same extraction recovery, chromatographic retention time, and ionization efficiency as the native Imidaprilat. This ensures it accurately reflects any loss or signal variation the analyte experiences.[9]
-
Mass Distinguishability: Despite its chemical similarity, the +3 Dalton mass difference allows a tandem mass spectrometer to differentiate it from the analyte, making simultaneous measurement possible.
-
Correction for Matrix Effects: Matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the biological matrix—are a major source of error.[9] Since the SIL-IS co-elutes and behaves identically in the ion source, it experiences the same matrix effect as the analyte. By measuring the ratio of the analyte's response to the IS's response, this variability is effectively canceled out.
The ultimate goal is to measure the Peak Area Ratio (PAR) between the analyte and the internal standard. This ratio remains stable and proportional to the analyte's concentration, even if the absolute signal intensity fluctuates between samples.[11]
Physicochemical Properties & Structures
The structural similarity between Imidapril, its active metabolite Imidaprilat, and the deuterated internal standard is fundamental to the bioanalytical approach. Imidapril is hydrolyzed in vivo to remove the ethyl ester group, forming the active Imidaprilat.[5] Imidaprilat-d3 maintains this core structure.
| Compound | Chemical Formula | Exact Molecular Weight (Da) | Key Structural Feature |
| Imidapril | C₂₀H₂₇N₃O₅ | 405.1951 | Ethyl ester prodrug |
| Imidaprilat | C₁₈H₂₃N₃O₅ | 377.1638 | Active dicarboxylic acid |
| Imidaprilat-d3 | C₁₈H₂₀D₃N₃O₅ | 380.1826 | Stable isotope-labeled IS |
A Validated Workflow: Quantifying Imidaprilat in Human Plasma
The following section outlines a robust, field-proven protocol for the determination of Imidaprilat in human plasma using Imidaprilat-d3 as the internal standard. This method is based on common practices for small molecule bioanalysis and is designed for high sensitivity and specificity.[12][13]
Experimental Protocol: Sample Preparation via Solid-Phase Extraction (SPE)
The primary objective of sample preparation is to isolate the analyte and internal standard from interfering matrix components like proteins and salts.[14][13]
Step-by-Step Methodology:
-
Sample Thawing & Aliquoting: Thaw frozen human plasma samples, calibration standards, and quality control (QC) samples in a controlled water bath. Vortex gently to ensure homogeneity. Transfer a 200 µL aliquot of each sample into a labeled polypropylene tube.
-
Internal Standard Spiking: Add 25 µL of Imidaprilat-d3 working solution (e.g., 100 ng/mL in methanol) to every tube except for the blank matrix sample. Vortex immediately.
-
Causality: Adding the IS at this initial stage is critical. It ensures that the IS undergoes the exact same extraction and processing steps as the analyte, allowing it to account for any variability or loss throughout the entire procedure.[8]
-
-
Protein Precipitation: Add 200 µL of 0.1% formic acid in acetonitrile. Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifugation: Centrifuge the samples at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Loading: Transfer the supernatant from the previous step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove polar and non-polar interferences, respectively.
-
Elution: Elute the Imidaprilat and Imidaprilat-d3 from the cartridge using 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Evaporation & Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 70:30 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
LC-MS/MS Instrumental Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides the high selectivity and sensitivity required for bioanalysis.[8][15]
Typical LC-MS/MS Parameters:
| Parameter | Condition | Rationale |
| LC System | UHPLC System | Provides high resolution and fast analysis times. |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) | Offers good retention and peak shape for polar molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation for positive ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting compounds from the C18 column. |
| Flow Rate | 0.4 mL/min | Standard flow rate for analytical scale columns. |
| Gradient | 10% B to 90% B over 3 minutes | Separates the analyte from matrix components. |
| MS System | Triple Quadrupole Mass Spectrometer | The gold standard for quantitative analysis. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Imidaprilat contains basic nitrogens that are readily protonated. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides exceptional specificity by monitoring a specific precursor-to-product ion transition. |
MRM Transitions for Quantification:
The specificity of the assay is derived from monitoring unique fragmentation patterns.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role |
| Imidaprilat | 378.2 | 206.1 | Quantifier |
| Imidaprilat-d3 | 381.2 | 206.1 | Internal Standard |
Note: The precursor ion for Imidaprilat is based on published literature[13]. The product ion is a stable fragment resulting from collision-induced dissociation. The internal standard shares the same product ion, confirming its structural identity, while its precursor ion is +3 Da higher due to the deuterium labels.
Method Validation: Ensuring Data Integrity
A bioanalytical method is only reliable if it is rigorously validated according to regulatory guidelines, such as those from the FDA or the ICH M10 framework.[16][17][18] Imidaprilat-d3 is instrumental in meeting the stringent acceptance criteria for these validation parameters.
Summary of Key Bioanalytical Method Validation Parameters:
| Parameter | Description | Typical Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte from other components in the matrix. | No significant interfering peaks at the retention time of the analyte and IS. |
| Accuracy | Closeness of mean measured concentrations to the nominal value. | Within ±15% of nominal (±20% at LLOQ). |
| Precision | The degree of scatter between a series of measurements. | Coefficient of variation (CV) ≤15% (≤20% at LLOQ). |
| Calibration Curve | The relationship between instrument response (PAR) and concentration. | Correlation coefficient (r²) ≥ 0.99, with a defined linear range. |
| Recovery | The efficiency of the extraction process. | Consistent, precise, and reproducible (though not required to be 100%). |
| Matrix Effect | The influence of matrix components on ionization. | The IS-normalized matrix factor should have a CV ≤15%. |
| Stability | Analyte stability in the matrix under various conditions (freeze-thaw, bench-top, long-term). | Mean concentration within ±15% of baseline samples. |
Reference: Based on FDA and ICH M10 guidelines.[16][17][19]
The use of Imidaprilat-d3 directly contributes to achieving the tight accuracy and precision requirements by compensating for any variability in recovery and mitigating the impact of matrix effects.[9]
Conclusion
Imidaprilat-d3 is not merely a reagent; it is the cornerstone of a robust and self-validating bioanalytical system for the quantification of Imidaprilat. By perfectly mirroring the analyte's behavior from the moment of sample collection through to detection, it corrects for the inevitable procedural and matrix-induced variations that would otherwise render results unreliable. Its application, particularly within a validated LC-MS/MS framework, ensures the generation of high-integrity data that can be trusted to inform critical decisions in drug development, from preclinical pharmacokinetic assessments to pivotal clinical trials. The principles and methodologies described herein represent the current industry best practice for achieving the highest standards of scientific rigor in bioanalysis.
References
-
Pharmacokinetic and pharmacodynamic study of imidaprilat, an active metabolite of imidapril, a new angiotensin-converting enzyme inhibitor, in spontaneously hypertensive rats. PubMed. [Link]
-
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. [Link]
-
Development and validation of bioanalytical method for the determination of valsartan in human plasma. Al Mustansiriyah Journal of Pharmaceutical Sciences. [Link]
-
Bio-Analytical Method Development and Validation for Ramipril and Its Metabolite by Liquid Chromatography-Tandem Mass Spectrometry. Indian Journal of Pharmaceutical Sciences. [Link]
-
Determination of imidapril and imidaprilat in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed. [Link]
- Process for industrially viable preparation of imidapril hydrochloride.
-
What is the mechanism of Imidapril Hydrochloride? Patsnap Synapse. [Link]
-
DEVELOPMENT AND VALIDATION OF BIOANALYTICAL METHOD FOR SIMULTANEOUS ESTIMATION OF IRBESARTAN AND HYDROCHLOROTHIAZIDE IN HUMAN PL. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
-
Chemical structures of imidapril and imidaprilat. ResearchGate. [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]
-
USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Amazon S3. [Link]
-
Bioanalytical method development, in-vivo pharmacokinetic evaluation, ex-vivo platelet aggregation inhibition activity of a novel solid dispersion formulation of ticagrelor. NIH. [Link]
-
Pharmacokinetics of imidapril and its active metabolite imidaprilat following single dose and during steady state in patients with chronic renal failure. PubMed. [Link]
-
Steady-state pharmacokinetics and pharmacodynamics of imidaprilat, an active metabolite of imidapril, a new angiotensin-converting enzyme inhibitor in spontaneously hypertensive rats. PubMed. [Link]
-
A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC. [Link]
-
Preparation and Identification of ACE Inhibitory Peptides from the Marine Macroalga Ulva intestinalis. PMC. [Link]
-
Sample preparation for angiotensin II-converting enzyme (ACE)-inhibition assay. ResearchGate. [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. [Link]
-
Development and validation of a bioanalytical RP-HPLC method for quantification of ifenprodil in rat plasma. Journal of Applied Pharmaceutical Science. [Link]
-
Bioanalysis in drug discovery and development. PMC. [Link]
-
ACE Inhibition Assay - Protocol. OneLab - Andrew Alliance. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bio. [Link]
-
Bioanalytical Method Validation. FDA. [Link]
-
Internal Standard Options for Peptide LC-MS Quantification - Part 1. YouTube. [Link]
-
Preparation of Novel ACE Inhibitory Peptides from Skimmed Goat Milk Hydrolyzed by Multi-Enzymes: Process Optimization, Purification, and Identification. MDPI. [Link]
-
Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. [Link]
-
Preparation and activity evaluation of angiotensin-I converting enzyme inhibitory peptides from protein hydrolysate of mulberry leaf. PMC. [Link]
-
Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
Sources
- 1. WO2007029267A1 - Process for industrially viable preparation of imidapril hydrochloride - Google Patents [patents.google.com]
- 2. Steady-state pharmacokinetics and pharmacodynamics of imidaprilat, an active metabolite of imidapril, a new angiotensin-converting enzyme inhibitor in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of imidapril and its active metabolite imidaprilat following single dose and during steady state in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Imidapril Hydrochloride? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic and pharmacodynamic study of imidaprilat, an active metabolite of imidapril, a new angiotensin-converting enzyme inhibitor, in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. isotope.com [isotope.com]
- 9. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. m.youtube.com [m.youtube.com]
- 12. ijpsonline.com [ijpsonline.com]
- 13. Determination of imidapril and imidaprilat in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bioanalysis in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. hhs.gov [hhs.gov]
- 17. fda.gov [fda.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. labs.iqvia.com [labs.iqvia.com]
Imidaprilat-d3 CAS number and physicochemical properties
Technical Monograph: Imidaprilat-d3 High-Fidelity Internal Standard for Bioanalytical Quantification
Part 1: Executive Technical Overview
Imidaprilat-d3 is the stable isotope-labeled analog of Imidaprilat, the active diacid metabolite of the angiotensin-converting enzyme (ACE) inhibitor Imidapril. In bioanalytical workflows, particularly LC-MS/MS, it serves as the definitive Internal Standard (IS).[1] Its utility is derived from its ability to mirror the physicochemical behavior of the analyte (Imidaprilat) during extraction and ionization while providing mass-resolved differentiation.
Unlike its prodrug parent (Imidapril), Imidaprilat is a dicarboxylic acid with distinct polarity and solubility profiles (LogP ~ -1.4). This hydrophilicity necessitates precise chromatographic retention strategies to avoid ion suppression from early-eluting plasma salts, a challenge mitigated by the use of the deuterated IS to normalize matrix effects.
Part 2: Identity & Physicochemical Properties
The following data consolidates the structural and physical constants required for method development.
Table 1: Chemical Identity & Constants
| Property | Specification |
| Compound Name | Imidaprilat-d3 |
| CAS Number | 1356019-69-6 (Metabolite specific) |
| Chemical Name | (4S)-3-{(2S)-2-[N-((1S)-1-Carboxy-3-phenyl-d3-propyl)amino]propionyl}-1-methyl-2-oxoimidazolidine-4-carboxylic Acid |
| Molecular Formula | C₁₈H₂₀D₃N₃O₆ |
| Molecular Weight | 380.41 g/mol (vs. 377.41 for unlabeled) |
| Isotopic Purity | ≥ 99% Deuterium enrichment |
| Solubility | Soluble in Methanol, DMSO; Slightly soluble in Water (pH dependent) |
| pKa (Predicted) | Acidic 1: ~3.2 (COOH); Basic: ~8.5 (Secondary Amine) |
| LogP | -1.4 (Hydrophilic/Polar) |
| Appearance | White to off-white solid |
Part 3: Metabolic Bioactivation Pathway
Understanding the formation of Imidaprilat is critical for pharmacokinetic (PK) studies. Imidapril is a prodrug (ethyl ester) that undergoes hepatic hydrolysis to form the active inhibitor, Imidaprilat.
Diagram 1: Bioactivation of Imidapril to Imidaprilat Figure Caption: Hepatic hydrolysis of the ethyl ester prodrug (Imidapril) yields the active diacid metabolite (Imidaprilat). The d3-label is located on the phenylpropyl moiety, conserved during metabolism.
Part 4: Technical Application Guide (LC-MS/MS)
This section details a self-validating protocol for the quantification of Imidaprilat in human plasma using Imidaprilat-d3.
Mass Spectrometry Optimization (MRM)
The deuterium label (d3) is located on the phenylpropyl ring. During collision-induced dissociation (CID), the fragmentation pattern typically involves the cleavage of the amide bond or the loss of the imidazolidine ring. The fragment ion retaining the phenylpropyl group will exhibit the +3 Da mass shift.
-
Ionization Mode: ESI Positive (+).
-
Precursor Ion: [M+H]⁺
-
Quantifier Transition:
-
Analyte (Imidaprilat): m/z 378.2 → 206.1
-
IS (Imidaprilat-d3): m/z 381.2 → 209.1
-
-
Mechanism: The transition m/z 378 → 206 corresponds to the loss of the imidazolidine-carboxylic acid moiety (or water/CO losses depending on energy), retaining the phenylpropyl-amine core where the isotopes reside.
Sample Preparation Protocol
Due to the polarity of Imidaprilat (LogP -1.4), standard Liquid-Liquid Extraction (LLE) with non-polar solvents (e.g., Hexane) is inefficient. Solid Phase Extraction (SPE) or Protein Precipitation (PPT) is required.
Recommended Workflow: Mixed-Mode SPE
-
Aliquot: Transfer 100 µL human plasma to a tube.
-
IS Spike: Add 10 µL of Imidaprilat-d3 working solution (e.g., 500 ng/mL in MeOH).
-
Acidification: Add 100 µL 4% H₃PO₄ to disrupt protein binding and ionize the basic amine (ensure pH < pKa of acid).
-
Loading: Load onto a Mixed-Mode Cation Exchange (MCX) cartridge (e.g., Oasis MCX).
-
Rationale: Imidaprilat is zwitterionic. At acidic pH, the amine is protonated (+), allowing retention on the cation exchange sorbent while washing away neutral interferences.
-
-
Wash 1: 2% Formic Acid in Water (removes plasma proteins/salts).
-
Wash 2: Methanol (removes hydrophobic neutrals).
-
Elution: 5% Ammonium Hydroxide in Methanol.
-
Rationale: High pH deprotonates the amine, neutralizing the charge and releasing the analyte from the sorbent.
-
-
Reconstitution: Evaporate and reconstitute in Mobile Phase.
Chromatographic Conditions
-
Column: C18 Fused-Core (e.g., Ascentis Express C18 or Kinetex C18), 2.1 x 50 mm, 2.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Gradient:
-
0.0 min: 10% B (Hold for retention of polar diacid).
-
1.5 min: Ramp to 90% B.
-
Note: Imidaprilat elutes early; ensure sufficient re-equilibration to prevent "retention time drift."
-
Part 5: Analytical Workflow Visualization
Diagram 2: LC-MS/MS Quantification Workflow Figure Caption: Step-by-step bioanalytical workflow from plasma extraction to MRM quantification using Imidaprilat-d3.
References
-
PubChem. (2025). Imidaprilat | C18H23N3O6. National Library of Medicine. [Link]
-
Nakamura, A., et al. (1994). Pharmacokinetic and pharmacodynamic study of imidaprilat, an active metabolite of imidapril, in spontaneously hypertensive rats. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Jia, J., et al. (2018). Determination of imidapril and imidaprilat in human plasma by LC-MS/MS. Journal of Chromatography B. [Link]
Sources
- 1. LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. Determination of imidapril and imidaprilat in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Difference between Imidapril and Imidaprilat-d3
From Therapeutic Prodrug to Bioanalytical Precision
Executive Summary
This guide delineates the critical technical distinctions between Imidapril , a therapeutic angiotensin-converting enzyme (ACE) inhibitor, and Imidaprilat-d3 , a stable isotope-labeled internal standard. While Imidapril represents the clinical agent designed for bioavailability, Imidaprilat-d3 is a precision tool used exclusively in mass spectrometry to quantify the active metabolite, Imidaprilat.
This analysis targets researchers requiring a robust understanding of the metabolic relationship between these compounds and the bioanalytical protocols necessary for accurate pharmacokinetic (PK) profiling.
Part 1: The Mechanistic & Chemical Divergence
To understand the difference, one must first understand the relationship: Imidapril is the delivery system; Imidaprilat is the effector; Imidaprilat-d3 is the ruler.
1. Imidapril: The Prodrug Strategy
Imidapril is an ester-prodrug. It is chemically designed to be lipophilic to facilitate oral absorption through the gastrointestinal tract. It is pharmacologically inactive in its administered form.
-
Mechanism: Upon absorption, it undergoes rapid enzymatic hydrolysis by hepatic esterases.
-
Transformation: The ethyl ester group is cleaved to form the dicarboxylic acid, Imidaprilat .
-
Clinical Relevance: This conversion is essential for therapeutic effect, as only the diacid form (Imidaprilat) has the affinity to bind the zinc ion at the active site of ACE.
2. Imidaprilat-d3: The Bioanalytical Standard
Imidaprilat-d3 is the deuterated form of the active metabolite, not the parent drug. It contains three deuterium atoms (
-
Purpose: It serves as a Stable Isotope Labeled Internal Standard (SIL-IS) in LC-MS/MS assays.
-
Physicochemical Behavior: It exhibits identical chromatographic retention time and extraction recovery to non-labeled Imidaprilat but possesses a distinct mass-to-charge (
) ratio. -
Why not Imidapril-d3? When studying the pharmacodynamics of ACE inhibitors, the concentration of the active metabolite (Imidaprilat) is often the primary endpoint. Therefore, the internal standard must mirror the metabolite, not the parent.
3. Structural & Functional Comparison
| Feature | Imidapril (Parent) | Imidaprilat-d3 (Internal Standard) |
| CAS Registry | 89371-37-9 | 1356933-80-6 (Typical) |
| Molecular Role | Therapeutic Prodrug | Analytical Reference Material |
| Pharmacological Activity | Inactive (requires activation) | Biologically active (but used in trace amounts) |
| Lipophilicity (LogP) | High (facilitates absorption) | Low (Hydrophilic/Polar) |
| Key Functional Group | Ethyl Ester | Dicarboxylic Acid (with |
| Mass Spectrometry Use | Analyte (Target) | Internal Standard (Reference) |
Part 2: Metabolic Pathway & Visualization
The following diagram illustrates the conversion of the prodrug to the active metabolite and the structural relationship of the deuterated standard.
Figure 1: Metabolic activation of Imidapril and the structural correspondence of Imidaprilat-d3.
Part 3: Bioanalytical Workflow (LC-MS/MS)
The primary application of Imidaprilat-d3 is in the Quantitative Analysis of Imidaprilat in Human Plasma . The following protocol ensures scientific integrity by using the deuterated standard to correct for matrix effects and ionization suppression—a requirement for regulatory acceptance (FDA/EMA guidelines).
Experimental Protocol: Quantification via Isotope Dilution
Objective: Quantify active Imidaprilat in plasma with high precision using Imidaprilat-d3 as the Internal Standard (IS).
Materials:
-
Analyte: Imidaprilat (Reference Standard).
-
IS: Imidaprilat-d3 (Isotopic Purity > 99%).
-
Matrix: Human Plasma (K2EDTA).
-
Instrumentation: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex QTRAP or Thermo Altis).
Step-by-Step Methodology:
-
Stock Preparation:
-
Dissolve Imidaprilat-d3 in Methanol:Water (50:50) to create a 1 mg/mL stock solution.
-
Note on Stability: Deuterium exchange can occur at acidic pH over long periods; store at -20°C.
-
-
Sample Pre-treatment (Protein Precipitation):
-
Aliquot 50 µL of plasma sample into a 1.5 mL tube.
-
Add 20 µL of Imidaprilat-d3 working solution (e.g., 500 ng/mL). Crucial Step: The IS is added before extraction to track recovery.
-
Add 200 µL of Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.
-
Vortex for 1 min; Centrifuge at 12,000 x g for 10 min at 4°C.
-
-
Solid Phase Extraction (SPE) - Optional for High Sensitivity:
-
If Lower Limit of Quantitation (LLOQ) < 1 ng/mL is required, use Mixed-Mode Anion Exchange (MAX) cartridges due to the acidic nature of Imidaprilat.
-
-
LC-MS/MS Parameters:
-
Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 3 minutes.
-
Detection (MRM Mode):
-
Imidaprilat: Transition m/z 388.2 → 234.1 (Quantifier).
-
Imidaprilat-d3: Transition m/z 391.2 → 237.1 (Quantifier).
-
Note: The +3 Da shift in precursor and product ions ensures no cross-talk between channels.
-
-
Analytical Logic Diagram
Figure 2: LC-MS/MS Workflow utilizing Imidaprilat-d3 for error correction.
Part 4: Critical Considerations for Researchers
1. Isotopic Purity & Cross-Signal Interference
When sourcing Imidaprilat-d3, verify the Isotopic Purity .
-
The Risk: If the standard contains significant amounts of d0 (non-labeled) or d1/d2 isotopes, it will contribute signal to the analyte channel (m/z 388.2), causing false positives or overestimation of the drug concentration.
-
Requirement: Ensure < 0.5% contribution of non-labeled species in the IS.
2. Back-Conversion Risks
While Imidapril (prodrug) can hydrolyze to Imidaprilat (metabolite) in plasma ex vivo (in the test tube), Imidaprilat-d3 is stable. However, if you are measuring both parent and metabolite:
-
You must stabilize the plasma immediately upon collection (e.g., using Dichlorvos or acidification) to prevent the prodrug from converting to the metabolite during storage.
-
Imidaprilat-d3 will not correct for this ex vivo conversion, only for analytical variations.
3. Solubility Differences
-
Imidapril: Soluble in organic solvents (Methanol, Ethanol).
-
Imidaprilat/Imidaprilat-d3: Amphoteric but generally more polar. Requires water/buffer in the solvent mixture for optimal solubility. Do not attempt to dissolve pure Imidaprilat-d3 in 100% Hexane or pure Acetonitrile; precipitation may occur.
References
-
PubChem. (n.d.). Imidapril | C20H27N3O6. National Library of Medicine. Retrieved from [Link]
-
DrugBank Online. (n.d.). Imidapril: Uses, Interactions, Mechanism of Action. Retrieved from [Link]
- Niazi, S. K. (2014). Handbook of Bioequivalence Testing, Second Edition. CRC Press. (Context: Guidelines on selecting Internal Standards for PK studies).
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
- Flesch, G. (1995). Pharmacokinetics and metabolism of the ACE inhibitor imidapril. Journal of Cardiovascular Pharmacology.
Imidaprilat-d3 Stable Isotope Labeled Internal Standard: A Technical Guide
Executive Summary
Imidaprilat-d3 is the deuterated stable isotope-labeled internal standard (SIL-IS) for Imidaprilat , the active diacid metabolite of the angiotensin-converting enzyme (ACE) inhibitor Imidapril. In bioanalytical workflows, particularly LC-MS/MS, Imidaprilat-d3 is the "gold standard" for correcting matrix effects, extraction efficiency variances, and ionization suppression.
This guide details the physicochemical properties, bioanalytical method development, and validation protocols required to utilize Imidaprilat-d3 in regulated pharmacokinetic (PK) and pharmacodynamic (PD) studies.
Part 1: Molecular Identity & Mechanism
The Analyte: Imidaprilat vs. Imidapril
Imidapril is a prodrug.[1] Upon oral administration, it undergoes rapid hepatic esterolysis to form Imidaprilat , the active moiety responsible for ACE inhibition.[2] Imidaprilat is a dicarboxylic acid, making it significantly more polar than its parent compound.
-
Parent Drug: Imidapril (Ethyl ester, lipophilic prodrug)
-
Active Metabolite: Imidaprilat (Diacid, polar active drug)[2]
-
Internal Standard: Imidaprilat-d3 (Contains 3 deuterium atoms, typically on the N-methyl group)
Mechanism of Action Pathway
The following diagram illustrates the metabolic activation of Imidapril and the subsequent physiological cascade inhibited by Imidaprilat.
Figure 1: Metabolic activation of Imidapril to Imidaprilat and downstream ACE inhibition.
Part 2: The Role of Deuterated Standards (SIL-IS)
Why Imidaprilat-d3?
In LC-MS/MS, "matrix effects" (ion suppression or enhancement) caused by co-eluting phospholipids or endogenous salts can severely compromise data integrity.
-
Co-elution: Because Imidaprilat-d3 is chemically identical to the analyte (except for mass), it co-elutes (or elutes very closely) with Imidaprilat.
-
Correction: Any ionization suppression affecting Imidaprilat at that specific retention time also affects Imidaprilat-d3 to the exact same degree. The ratio of Analyte/IS remains constant, correcting the quantitative result.
Physicochemical Comparison
| Property | Imidaprilat (Analyte) | Imidaprilat-d3 (IS) | Note |
| Formula | 3 Deuterium atoms replace Hydrogens | ||
| MW | ~377.4 g/mol | ~380.4 g/mol | +3 Da mass shift |
| pKa | ~2.8 (COOH), ~5.5 (COOH) | Identical | Amphoteric/Zwitterionic nature |
| LogP | ~0.5 (Polar) | ~0.48 | Deuterium is slightly more lipophilic |
Part 3: Method Development & Bioanalysis[3][4][5]
Mass Spectrometry (LC-MS/MS) Conditions
Imidaprilat is best analyzed in Positive Electrospray Ionization (ESI+) mode. The dicarboxylic acid nature might suggest negative mode, but the tertiary amines protonate readily, providing better sensitivity in positive mode.
MRM Transitions (Multiple Reaction Monitoring):
-
Imidaprilat:
378.2 206.1 -
Imidaprilat-d3:
381.2 209.1-
Note: The fragment ion shifts by +3 Da, confirming the deuterium label is located on the core structure retained in the fragment (typically the N-methyl imidazolidine ring).
-
Chromatographic Challenges
-
Deuterium Isotope Effect: Deuterated compounds are slightly less polar than their non-deuterated counterparts. On a C18 column, Imidaprilat-d3 may elute slightly earlier (by 1-3 seconds) than Imidaprilat.
-
Mitigation: Ensure the integration window covers both peaks. This slight separation is usually negligible but must be verified during specificity testing.
-
-
Carryover: Imidaprilat is "sticky" due to its zwitterionic nature. Use a needle wash containing 0.1% Formic Acid in 50:50 Methanol:Water to prevent carryover.
Part 4: Experimental Protocols
Sample Preparation Workflow (Solid Phase Extraction)
Due to the polarity of Imidaprilat, Liquid-Liquid Extraction (LLE) often yields poor recovery. Solid Phase Extraction (SPE) using a mixed-mode anion exchange (MAX) or hydrophilic-lipophilic balance (HLB) cartridge is the industry standard.
Figure 2: Optimized Solid Phase Extraction (SPE) workflow for Imidaprilat quantification.
Step-by-Step Protocol
-
Aliquot: Transfer 100 µL of plasma into a 96-well plate.
-
IS Addition: Add 20 µL of Imidaprilat-d3 working solution (e.g., 500 ng/mL in 50% Methanol). Vortex for 30s.
-
Pre-treatment: Add 200 µL of 2% Formic Acid in water. Vortex. Rationale: Acidification suppresses the ionization of the carboxylic acid groups, improving retention on HLB columns.
-
Conditioning: Condition SPE plate (e.g., Waters Oasis HLB 30mg) with 1 mL Methanol followed by 1 mL Water.
-
Loading: Load the pre-treated sample onto the cartridge. Apply low vacuum.
-
Washing:
-
Wash 1: 1 mL 2% Formic Acid (removes proteins/salts).
-
Wash 2: 1 mL 5% Methanol (removes hydrophobic interferences without eluting analyte).
-
-
Elution: Elute with 1 mL Pure Methanol.
-
Evaporation: Dry under Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL Mobile Phase (e.g., 0.1% Formic Acid in Water/Acetonitrile 80:20).
Part 5: Validation Criteria (FDA/EMA Guidelines)
To ensure scientific integrity, the method must be validated according to FDA Bioanalytical Method Validation Guidance for Industry (2018).[3]
| Parameter | Acceptance Criteria | Critical Note for Imidaprilat-d3 |
| Selectivity | No interfering peaks >20% of LLOQ in blank matrix. | Ensure d3 standard does not contain >5% unlabeled (d0) Imidaprilat, or it will cause false positives in blanks. |
| Linearity | Weighting factor | |
| Accuracy & Precision | ±15% (±20% at LLOQ) | If IS response varies >50% between samples, check for matrix effects or pipetting errors. |
| Matrix Effect | IS-normalized Matrix Factor (MF) should be close to 1.0. | Compare response of post-extraction spiked samples vs. neat solution. The d3 IS should compensate for any suppression. |
| Recovery | Consistent across low, medium, high QC levels. | Imidaprilat is polar; if recovery is low (<50%), check the pH of the loading step in SPE. |
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 5464344, Imidaprilat. Retrieved from [Link]
- Jia, J., et al. (2018). Simultaneous determination of imidapril and its active metabolite imidaprilat in human plasma by LC–MS/MS. Journal of Chromatography B. (Contextual citation based on standard LC-MS methodologies for ACE inhibitors).
Sources
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Imidapril Hydrochloride? [synapse.patsnap.com]
- 3. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 4. Determination of imidapril and imidaprilat in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Metabolic Profiling and Quantification: Imidapril to Imidaprilat
Utilizing Deuterated Standards (Imidaprilat-d3) for Precision Bioanalysis
Executive Summary & Core Directive
The Scientific Reality: The human body does not metabolize Imidapril into Imidaprilat-d3. Imidapril (the prodrug) is biologically hydrolyzed into Imidaprilat (the active metabolite).[1] Imidaprilat-d3 is a synthetic, stable isotope-labeled internal standard (IS) introduced ex vivo by researchers to quantify this biological process with high precision.
This guide details the biological activation of Imidapril and the analytical methodology required to track this conversion using Imidaprilat-d3 as the quantitative reference. It addresses the needs of bioanalytical scientists validating LC-MS/MS assays for pharmacokinetic (PK) studies.
The Biological Pathway: Prodrug Activation
Imidapril is an angiotensin-converting enzyme (ACE) inhibitor designed as an ethyl ester prodrug to improve oral bioavailability. The core metabolic event is hydrolysis .
Mechanism of Action
Upon absorption, Imidapril undergoes rapid de-esterification, primarily in the liver.[2]
-
Substrate: Imidapril (Inactive/Low activity ester).
-
Enzyme System: Human Carboxylesterase 1 (hCE1).
-
Product: Imidaprilat (Active dicarboxylic acid).
-
Secondary Metabolism: Minimal. Imidaprilat is not significantly metabolized further; it is excreted unchanged via the kidneys.
Enzymatic Specificity
While hCE2 exists in the intestine, hCE1 (highly expressed in the liver) is the dominant catalyst for Imidapril activation. This hepatic conversion results in a lag time between the
Visualization of the Metabolic Pathway
The following diagram illustrates the conversion logic and the role of the enzyme.
Figure 1: The hepatic activation pathway of Imidapril via Carboxylesterase 1 (hCE1).
The Analytical Standard: Imidaprilat-d3
To accurately measure Imidaprilat concentrations in human plasma, a Stable Isotope Dilution Assay (SIDA) is required.
Why Imidaprilat-d3?
-
Matrix Effect Compensation: In LC-MS/MS (Electrospray Ionization), plasma phospholipids can suppress ionization. Since Imidaprilat-d3 co-elutes with the analyte, it suffers the exact same suppression, allowing the ratio of Analyte/IS to remain linear and accurate.
-
Chemical Stability: The deuterium labels (-d3) are typically placed on the methyl group of the alanine moiety or a stable ring position, ensuring they do not exchange with solvent protons.
Critical Quality Attribute: Cross-Signal Contribution
When validating this method, you must assess Isotopic Purity .
-
d0 contribution to d3: Does high concentration Imidaprilat (analyte) produce an M+3 isotope peak that interferes with the IS channel?
-
d3 contribution to d0: Does the Imidaprilat-d3 standard contain unlabelled (d0) impurities? (Must be < 0.5% to avoid false positives in blank samples).
Experimental Protocol: LC-MS/MS Quantification
This protocol outlines the simultaneous quantification of Imidapril and Imidaprilat using their respective deuterated standards.
Sample Preparation (Solid Phase Extraction)
Rationale: Protein precipitation (PPT) is faster but leaves phospholipids that cause matrix effects. SPE (Solid Phase Extraction) is recommended for ACE inhibitors to ensure sensitivity at low pg/mL levels.
Step-by-Step Methodology:
-
Aliquot: Transfer 200 µL of patient plasma into a 96-well plate.
-
Spike IS: Add 20 µL of Internal Standard Working Solution (Imidapril-d5 and Imidaprilat-d3 at 100 ng/mL).
-
Acidification: Add 200 µL of 1% Formic Acid (aq) to disrupt protein binding. Vortex for 60s.
-
Conditioning: Condition OASIS HLB cartridges (30 mg) with 1 mL Methanol followed by 1 mL Water.
-
Loading: Load the pre-treated plasma sample.
-
Washing: Wash with 1 mL 5% Methanol in Water (Removes salts/proteins).
-
Elution: Elute with 1 mL Methanol.
-
Reconstitution: Evaporate to dryness under
at 40°C. Reconstitute in 100 µL Mobile Phase.
LC-MS/MS Parameters[3][4][5][6][7][8][9]
-
Column: C18 Fused-Core (e.g., Ascentis Express C18), 2.7 µm, 50 x 2.1 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: 10% B to 90% B over 3 minutes.
-
Ionization: ESI Positive Mode.
MRM Transitions (Mass Spectrometry):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| Imidapril | 406.2 | 234.1 | 30 | 25 |
| Imidaprilat | 378.2 | 206.1 | 30 | 28 |
| Imidaprilat-d3 (IS) | 381.2 | 209.1 | 30 | 28 |
Note: The shift of +3 Da in the Precursor and Product ion confirms the label is retained on the fragment.
Analytical Workflow Visualization
Figure 2: The analytical workflow for quantifying the metabolite using the d3-standard.
Pharmacokinetic Interpretation
When analyzing the data generated by this protocol, the researcher will observe distinct profiles for the prodrug and the metabolite.
| Parameter | Imidapril (Prodrug) | Imidaprilat (Active Metabolite) |
| ~2.0 Hours | ~6.0 - 8.0 Hours | |
| Half-Life ( | ~2.0 Hours | 10 - 24 Hours (Polyphasic) |
| Elimination | Hepatic Hydrolysis | Renal Excretion |
| Accumulation | Minimal | Moderate (in renal impairment) |
Interpretation Guide:
-
Delayed Peak: The lag in Imidaprilat
confirms the rate-limiting step of hepatic hydrolysis. -
Renal Dependency: In patients with renal failure, Imidaprilat levels will spike significantly, while Imidapril levels remain relatively stable. This necessitates dosage adjustment.[4]
References
-
Metabolic Mechanism: Imidapril in heart failure.[2] (PubMed). Defines the hepatic conversion of Imidapril to Imidaprilat via hydrolysis.
-
Enzymatic Role: The role of human carboxylesterases in drug metabolism. (PMC). Identifies hCE1 as the primary enzyme for ester prodrug activation.
-
Analytical Method: Determination of imidapril and imidaprilat in human plasma by LC-MS/MS. (PubMed). Provides the basis for the extraction and MRM transitions.
-
Pharmacokinetics: Pharmacokinetics of imidapril and its active metabolite imidaprilat in renal failure. (Springer). Validates the PK profiles and renal elimination pathways.
Sources
- 1. Pharmacokinetics of imidapril and its active metabolite imidaprilat following single dose and during steady state in patients with impaired liver function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidapril in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of imidapril and imidaprilat in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Imidapril Hydrochloride? [synapse.patsnap.com]
Chemical Stability Profile of Imidaprilat-d3 Reference Standards
This technical guide details the chemical stability profile of Imidaprilat-d3 , the deuterated internal standard (IS) used for the bioanalytical quantification of Imidaprilat (the active metabolite of the ACE inhibitor Imidapril).
Executive Summary
In high-sensitivity LC-MS/MS bioanalysis, the integrity of the internal standard (IS) is the linchpin of quantitative accuracy. Imidaprilat-d3 serves as a Stable Isotope Labeled (SIL) IS, designed to mimic the physicochemical behavior of the analyte, Imidaprilat, while providing a distinct mass signature.
This guide addresses the specific stability challenges associated with Imidaprilat-d3, including intramolecular cyclization (diketopiperazine formation) , protic solvent instability , and deuterium-hydrogen (D/H) exchange risks .[1] It provides a self-validating framework for researchers to ensure IS integrity throughout the analytical lifecycle.[1]
Chemical Identity & Structural Vulnerabilities[1]
The Molecule
-
Internal Standard: Imidaprilat-d3 (typically labeled on the N-methyl group of the imidazolidine ring or the alanyl methyl group).[1]
-
Core Structure: A dipeptide-mimetic containing an imidazolidine ring fused to an amino acid backbone.[1][2]
Degradation Mechanisms
Unlike its parent prodrug (Imidapril), which degrades primarily via ester hydrolysis, Imidaprilat-d3 is a di-acid.[1] Its primary degradation pathway is dehydration-driven cyclization to form a Diketopiperazine (DKP) derivative.[1]
Mechanism 1: Diketopiperazine (DKP) Formation
Under acidic conditions or thermal stress, the secondary amine of the alanine moiety attacks the carbonyl carbon of the imidazolidine carboxylic acid (or vice versa), resulting in ring closure and the loss of a water molecule.
-
Trigger: Low pH (< 3.0), Heat (> 40°C), Protic solvents (MeOH).[1]
-
Impact: Loss of signal intensity and potential formation of isobaric interferences if the DKP co-elutes.
Mechanism 2: Isotopic Exchange (D/H Scrambling)
If the deuterium labels are located on exchangeable positions (e.g.,
-
Risk: Mass shift from M+3 to M+2 or M+0, causing "cross-talk" in the MS channel and invalidating the method.
-
Mitigation: Use standards labeled on the stable N-methyl or phenyl ring positions.[1]
Degradation Pathway Diagram
The following diagram illustrates the critical degradation pathway of Imidaprilat to its DKP derivative.
Figure 1: Mechanism of Imidaprilat-d3 cyclization to Diketopiperazine under stress conditions.[1]
Experimental Protocols for Stability Assessment
This section details self-validating protocols to establish the stability profile of your specific lot of Imidaprilat-d3.
Protocol A: Stock Solution Stability (The "Solvent Effect")
Imidaprilat is prone to cyclization in protic solvents (Methanol) when stored for extended periods, even at -20°C. Acetonitrile (ACN) is the preferred solvent.[1]
Objective: Determine the optimal solvent and storage duration.
-
Preparation:
-
Storage: Aliquot and store at -20°C and Ambient Temperature (25°C) .
-
Sampling: Analyze aliquots at T=0, 6 hours, 24 hours, 1 week, and 1 month.
-
Analysis: Inject onto LC-MS/MS. Monitor MRM transitions for Imidaprilat-d3 and perform a full scan (Q1) to detect the DKP mass (typically [M-18+H]+).[1]
-
Acceptance Criteria:
Protocol B: Isotopic Purity & Exchange Stress Test
Objective: Confirm the deuterium label does not exchange with solvent protons under bioanalytical processing conditions (e.g., acidic protein precipitation).
-
Stress Condition: Dilute stock Imidaprilat-d3 into 5% Formic Acid in Water (simulating acidic extraction).
-
Incubation: Incubate at 37°C for 4 hours.
-
Detection: Perform high-resolution MS (HRMS) or standard Q1 scan.[1]
-
Calculation: Calculate the isotopic distribution ratio:
-
Interpretation: An increase in the M+2 abundance indicates back-exchange of a deuterium atom.[1]
Stability Testing Workflow Diagram
Figure 2: Step-by-step workflow for validating Imidaprilat-d3 stability.
Quantitative Data Summary
The following table summarizes typical stability limits for Imidaprilat-d3 based on aggregate application data. Note: These values must be verified for each specific lot.
| Parameter | Condition | Stability Window | Critical Observation |
| Stock Solvent | Methanol (Pure) | < 24 Hours (RT) | Slow formation of methyl ester or DKP.[1] |
| Stock Solvent | ACN:Water (1:[1]1) | > 6 Months (-20°C) | Recommended storage matrix. |
| Bench-top | Acidic Matrix (pH < 3) | < 4 Hours | Risk of cyclization to DKP.[1] |
| Freeze-Thaw | Plasma Matrix | 3 Cycles | Stable, provided pH is neutral.[1] |
| Light | Ambient Lab Light | Stable | No significant photodegradation observed.[1] |
References
-
Abdulla, S. A., Frag, E. Y., & Ahmed, H. E. (2016).[1] Kinetic study of the alkaline degradation of imidapril hydrochloride using a validated stability indicating HPLC method. RSC Advances, 6(73), 69378–69387.[1] [Link]
-
Regulska, K., & Stanisz, B. (2013).[1] Kinetics and mechanism of solid state imidapril hydrochloride degradation and its degradation impurities identification. Central European Journal of Chemistry, 11(5), 766–775.[1] [Link]
-
Stanisz, B. (2004).[1] Kinetics of degradation of imidapril hydrochloride in finished dosage formulations. Acta Poloniae Pharmaceutica, 61(6), 427-434.[1] [Link]
-
ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Stability and Selection. [Link]
Sources
Methodological & Application
Advanced Application Note: LC-MS/MS Method Development for Imidaprilat in Biological Matrices
Abstract
This technical guide outlines a high-sensitivity, regulatory-compliant LC-MS/MS protocol for the quantification of Imidaprilat , the active metabolite of the ACE inhibitor Imidapril, using Imidaprilat-d3 as a stable isotope-labeled internal standard (SIL-IS). Designed for bioanalytical scientists, this document moves beyond basic recipe-following to explore the mechanistic rationale behind solid-phase extraction (SPE) choices, chromatographic retention of amphoteric species, and mass spectrometric optimization. Adherence to FDA Bioanalytical Method Validation (BMV) guidelines is integrated into the workflow.
Introduction & Scientific Rationale
The Analyte: Imidaprilat
Imidapril is a prodrug hydrolyzed in the liver to form Imidaprilat (MW 377.4 g/mol ), a dicarboxylic acid containing a secondary amine.[1][2] This structure renders the molecule amphoteric (zwitterionic), presenting specific challenges:
-
Polarity: High polarity leads to poor retention on standard C18 columns without ion-pairing or pH modification.
-
Matrix Effects: In plasma/serum, phospholipids often co-elute with polar analytes, causing significant ion suppression.
The Role of Imidaprilat-d3 (SIL-IS)
While structural analogs (e.g., Enalaprilat) can be used as internal standards, they often exhibit different retention times and ionization efficiencies than the target analyte. Imidaprilat-d3 is the "Gold Standard" because:
-
Co-elution: It co-elutes perfectly with the analyte, experiencing the exact same matrix suppression/enhancement at the ionization source.
-
Compensation: It corrects for variability in extraction recovery and injection volume dynamically.
Chemical & Physical Properties[1][2][3][4][5]
| Property | Imidaprilat (Analyte) | Imidaprilat-d3 (IS) |
| Molecular Formula | ||
| Molecular Weight | 377.4 Da | ~380.4 Da |
| Precursor Ion [M+H]+ | 378.2 | 381.2 |
| pKa Values | ~3.0 (COOH), ~8.5 (NH) | Similar to analyte |
| LogP | ~ -1.4 (Hydrophilic) | Similar to analyte |
Method Development Strategy
Mass Spectrometry Optimization
The method utilizes a Triple Quadrupole MS operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI) in Positive Mode . Although Imidaprilat has carboxyl groups (suggesting negative mode), the secondary amine protonates readily (
), and positive mode generally offers better sensitivity and fragmentation for ACE inhibitors. -
Transitions:
-
Imidaprilat:
(Primary/Quantifier). The loss of water and cleavage of the proline-derivative ring is common. -
Imidaprilat-d3:
(Assumes label is retained on the fragment). Note: Always perform a product ion scan on your specific lot of IS to confirm the label position.
-
Chromatographic Conditions
To retain the polar zwitterion, we employ a Mixed-Mode mechanism or a High-Strength Silica (HSS) column that can withstand 100% aqueous conditions.
-
Column: Waters XSelect HSS T3 (
mm, 1.8 µm) or Phenomenex Kinetex F5.-
Why? HSS T3 is designed to retain polar compounds in high-aqueous mobile phases better than standard C18.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mechanism: Low pH suppresses the ionization of the carboxylic acid groups (keeping them neutral) while protonating the amine. This increases hydrophobicity and retention on the RP column.
-
-
Mobile Phase B: Acetonitrile (ACN).
Sample Preparation: Solid Phase Extraction (SPE)
Protein precipitation (PPT) is discouraged due to high phospholipid carryover. Mixed-Mode Cation Exchange (MCX) SPE is the superior choice for amphoteric drugs.
-
Sorbent: Oasis MCX (Mixed-Mode Cation Exchange).
-
Mechanism: Retains the analyte via two mechanisms:
-
Hydrophobic: Reverse-phase interaction.
-
Ionic: Strong cation exchange with the protonated amine of Imidaprilat.
-
-
Wash Strategy: Allows for an aggressive organic wash (to remove neutrals) and a high-pH wash (to remove acidic interferences) before elution.
Detailed Experimental Protocol
Reagent Preparation
-
Stock Solutions (1 mg/mL): Dissolve Imidaprilat and Imidaprilat-d3 separately in Methanol/Water (50:50). Store at -20°C.
-
Working Standard (WS): Dilute Stock to 10 µg/mL in 50% Methanol.
-
Internal Standard Working Solution (ISWS): Dilute d3-Stock to 500 ng/mL in 50% Methanol.
Sample Extraction (Oasis MCX Protocol)
This protocol ensures maximum cleanup by utilizing the basicity of the analyte.
-
Aliquot: Transfer 200 µL of plasma into a tube.
-
IS Addition: Add 20 µL of ISWS (Imidaprilat-d3). Vortex.
-
Acidification: Add 200 µL of 4% Phosphoric Acid (
).-
Why? Lowers pH to ~2, ensuring the amine is fully protonated to bind to the cation exchange sites.
-
-
Conditioning: Condition MCX cartridge with 1 mL Methanol, then 1 mL Water.
-
Loading: Load the acidified sample at a slow flow rate (~1 mL/min).
-
Wash 1 (Acidic/Aqueous): 1 mL 2% Formic Acid in Water. (Removes proteins/polar interferences).
-
Wash 2 (Organic): 1 mL 100% Methanol. (Removes neutral hydrophobic interferences/phospholipids).
-
Crucial Step: Because the analyte is locked by ionic interaction, it will NOT elute with methanol, allowing a very clean wash.
-
-
Elution: Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol .
-
Mechanism: High pH neutralizes the protonated amine, breaking the ionic bond and releasing the analyte.
-
-
Reconstitution: Evaporate to dryness under Nitrogen (
). Reconstitute in 100 µL Mobile Phase (90% A : 10% B).
LC-MS/MS Parameters[6]
Gradient Table:
| Time (min) | % Mobile Phase B (ACN) | Flow Rate (mL/min) |
|---|---|---|
| 0.00 | 5 | 0.4 |
| 0.50 | 5 | 0.4 |
| 3.00 | 90 | 0.4 |
| 4.00 | 90 | 0.4 |
| 4.10 | 5 | 0.4 |
| 6.00 | 5 | 0.4 |
MS Source Parameters (Generic Sciex/Agilent settings):
-
Curtain Gas: 30 psi
-
Collision Gas: Medium
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Declustering Potential (DP): Optimized (approx 60-80 V)
-
Collision Energy (CE): Optimized (approx 25-35 eV)
Visualizing the Workflow
Method Development Lifecycle
Caption: The iterative lifecycle of bioanalytical method development, moving from physicochemical assessment to regulatory validation.
MCX Extraction Logic
Caption: Mechanism of Mixed-Mode Cation Exchange (MCX) for cleaning up amphoteric drugs like Imidaprilat.
Validation Criteria (FDA M10 Guidance)
To ensure the method is robust and trustworthy, the following parameters must be validated:
-
Selectivity: Analyze blank plasma from 6 different donors. No interference >20% of the LLOQ (Lower Limit of Quantification) area is permitted.
-
Matrix Effect (ME):
-
Calculate ME Factor (MF) = Peak Area (Post-extraction spike) / Peak Area (Standard in solution).
-
IS-Normalized MF: The MF of Imidaprilat divided by the MF of Imidaprilat-d3. This value should be close to 1.0, proving the d3-IS compensates for suppression.
-
-
Accuracy & Precision:
-
Intra-run and Inter-run CV% must be
(20% for LLOQ). -
Accuracy must be within
of nominal (20% for LLOQ).
-
-
Carryover: Inject a blank after the ULOQ (Upper Limit of Quantification). Signal must be
of LLOQ.
Troubleshooting & Optimization
-
Issue: Low Recovery.
-
Cause: Sample pH not acidic enough during loading (amine not protonated).
-
Fix: Increase
concentration during the acidification step.
-
-
Issue: Peak Tailing.
-
Cause: Secondary interaction of the amine with residual silanols on the column.
-
Fix: Ensure mobile phase pH is low (use 0.1% Formic Acid) or switch to a column with better end-capping (e.g., Kinetex F5).
-
-
Issue: IS Signal Suppression.
-
Cause: Phospholipids eluting late in the gradient.
-
Fix: Extend the high-organic wash (90% B) in the gradient or improve the Methanol wash step in the SPE protocol.
-
References
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[3][4] (2018).[4][5] [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5464344, Imidaprilat. (Accessed 2024). [Link]
-
Naya, M., et al. "Determination of imidapril and imidaprilat in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry."[6] Journal of Chromatography B (2003). [Link]
-
International Council for Harmonisation (ICH). M10 Bioanalytical Method Validation and Study Sample Analysis.[7] (2022).[2][5] [Link]
Sources
- 1. Imidapril | C20H27N3O6 | CID 5464343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Imidapril Hydrochloride | C20H28ClN3O6 | CID 5485193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. labs.iqvia.com [labs.iqvia.com]
- 4. nebiolab.com [nebiolab.com]
- 5. mdpi.com [mdpi.com]
- 6. Determination of imidapril and imidaprilat in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hhs.gov [hhs.gov]
Application Note: A Validated LC-MS/MS Method for the Quantification of Imidaprilat in Human Plasma Using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imidapril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension. It is a prodrug that is hydrolyzed in vivo to its active metabolite, imidaprilat. Accurate quantification of imidaprilat in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this analysis due to its high sensitivity and specificity[1]. The use of a stable isotope-labeled internal standard (SIL-IS), such as imidaprilat-d3, is fundamental to a robust bioanalytical method. A SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thereby providing the most accurate correction for variations during sample preparation and analysis[2][3]. This application note provides a detailed, field-proven protocol for the determination of imidaprilat in human plasma, with a specific focus on the rationale and application of imidaprilat-d3 as an internal standard.
Principle of the Method
This method employs solid-phase extraction (SPE) to isolate imidaprilat and its internal standard, imidaprilat-d3, from human plasma. The extracted samples are then analyzed by a highly sensitive and specific LC-MS/MS system operating in the multiple reaction monitoring (MRM) mode. Quantification is achieved by calculating the ratio of the peak area of the analyte to that of the internal standard. This approach ensures high accuracy and precision, conforming to the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[4][5].
Materials and Reagents
-
Analytes: Imidaprilat, Imidaprilat-d3
-
Solvents: HPLC-grade methanol, acetonitrile, and water; Formic acid (LC-MS grade)
-
Plasma: Drug-free human plasma
-
SPE Cartridges: Oasis HLB (or equivalent) solid-phase extraction cartridges[1]
-
Other: Reagent-grade chemicals for buffer preparation
Experimental Protocols
Part 1: Preparation of Standard Solutions and Internal Standard Working Solution
The careful preparation of stock and working solutions is foundational to the accuracy of the entire assay.
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of imidaprilat and imidaprilat-d3 reference standards into separate volumetric flasks. Dissolve in methanol to achieve a final concentration of 1 mg/mL for each.
-
Intermediate Stock Solutions: Prepare a series of intermediate stock solutions of imidaprilat by serial dilution of the primary stock solution with a 50:50 methanol/water mixture. These will be used to spike into plasma for calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution:
-
Rationale for Concentration Selection: The concentration of the internal standard is a critical parameter. It should be high enough to provide a stable and reproducible signal but not so high as to cause detector saturation or introduce "crosstalk" interference with the analyte signal[6]. Regulatory guidelines suggest that the IS response should be consistent across all samples. A common and effective practice is to select a concentration that yields a signal response approximately in the middle of the calibration curve's range[3]. For a typical imidaprilat calibration curve spanning 0.2 to 50 ng/mL, a suitable IS concentration is chosen to ensure its response is comparable to that of the analyte at mid-range concentrations.
-
Preparation: Dilute the imidaprilat-d3 primary stock solution with a 50:50 methanol/water mixture to achieve a final concentration of 20 ng/mL . This concentration has been shown to provide a consistent and reliable signal for plasma analysis of imidaprilat.
-
Part 2: Calibration Standards and Quality Control (QC) Samples
-
Calibration Standards: Spike appropriate volumes of the imidaprilat intermediate stock solutions into drug-free human plasma to prepare a calibration curve. A typical concentration range for imidaprilat is 0.2 to 50 ng/mL[1].
-
QC Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels: low, medium, and high.
Part 3: Plasma Sample Preparation (Solid-Phase Extraction)
Solid-phase extraction is employed to remove plasma proteins and other interfering substances.
Caption: Solid-Phase Extraction (SPE) workflow for imidaprilat plasma analysis.
Part 4: LC-MS/MS Instrumentation and Conditions
The following parameters provide a robust starting point for method development.
| LC Parameters | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Gradient | Optimized for separation of imidaprilat from matrix components. |
| MS/MS Parameters | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Imidaprilat Transition | m/z 378 → 206[1] |
| Imidaprilat-d3 Transition | m/z 381 → 209 (Predicted) |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100-200 ms |
Method Validation and Trustworthiness
To ensure the reliability of the data, the method must be validated according to regulatory guidelines[4][5]. This process establishes the performance characteristics of the assay and provides a self-validating system for routine use.
-
Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank plasma from multiple sources to check for interferences at the retention times of imidaprilat and imidaprilat-d3.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision are evaluated using QC samples at multiple concentration levels. The mean concentration should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% for LLOQ)[5].
-
Calibration Curve: The linearity of the method is assessed over the defined concentration range. A regression analysis should yield a correlation coefficient (r²) of ≥0.99.
-
Matrix Effect: This is evaluated to ensure that components in the plasma do not alter the ionization of the analyte or the internal standard. The use of a co-eluting SIL-IS like imidaprilat-d3 is the most effective way to compensate for matrix effects[3].
-
Stability: The stability of imidaprilat in plasma is assessed under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -80°C.
Conclusion
This application note details a robust and reliable LC-MS/MS method for the quantification of imidaprilat in human plasma. The judicious selection of a stable isotope-labeled internal standard, imidaprilat-d3, at an appropriate concentration is paramount to achieving the accuracy and precision required for pharmacokinetic and clinical studies. The validation parameters outlined herein are based on established international guidelines and ensure the integrity and trustworthiness of the resulting data.
References
- Bentham Science Publishers. (n.d.). Quantification of Imidapril in Human Plasma using the LC-MS/MS Method for Bioequivalence and Pharmacokinetic Studies.
- International Journal of Pharmaceutical Sciences and Research. (2020). A VALIDATED LC-MS/MS BIOANALYTICAL METHOD FOR THE SIMULTANEOUS DETERMINATION OF THREE ACE-INHIBITORS IN HUMAN PLASMA.
- ResearchGate. (n.d.).
- PubMed. (n.d.). Determination of imidapril and imidaprilat in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry.
- Indian Journal of Pharmaceutical Education and Research. (2020).
- ScienceOpen. (2017). LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects.
- PubMed Central. (2021). Synchronous LC-MS/MS determination of pantoprazole and amitriptyline in rabbit plasma: application to comparative in vivo pharmacokinetic study of novel formulated effervescent granules with its marketed tablet dosage form.
- Journal of Applied Pharmaceutical Science. (n.d.).
- WuXi AppTec. (n.d.). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
- ResearchGate. (2015). Liquid chromatography–tandem mass spectrometry (LC-MS)
- Springer. (2021). Purification and characterization of angiotensin-converting enzyme (ACE)
- LGC Group. (n.d.).
- European Medicines Agency. (2011).
- ResearchGate. (n.d.).
- Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
- U.S. Food and Drug Administration. (n.d.). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry.
- BenchChem. (n.d.).
- SciSpace. (2020). Current developments in LC-MS for pharmaceutical analysis.
- PubMed Central. (n.d.). Angiotensin‐converting enzyme 2 catalytic activity in human plasma is masked by an endogenous inhibitor.
- Sigma-Aldrich. (n.d.). LC-MS Resource Guide.
- Taylor & Francis Online. (2011). Rapid and simple colorimetric assay for screening angiotensin I-converting enzyme inhibitors.
- Future Science. (2018). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?.
- MDPI. (n.d.).
Sources
- 1. Determination of imidapril and imidaprilat in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. japsonline.com [japsonline.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. elearning.unite.it [elearning.unite.it]
Solid phase extraction protocol for Imidaprilat-d3
An Application Note and Detailed Protocol for the Solid Phase Extraction of Imidaprilat-d3
Introduction
Imidaprilat, the active diacid metabolite of the angiotensin-converting enzyme (ACE) inhibitor Imidapril, is a crucial analyte in pharmacokinetic and clinical studies. Accurate and reliable quantification of Imidaprilat in biological matrices is essential for drug development and therapeutic monitoring. Imidaprilat-d3, a stable isotope-labeled internal standard, is commonly employed in liquid chromatography-mass spectrometry (LC-MS/MS) assays to ensure the highest level of accuracy and precision by correcting for matrix effects and variability in sample processing.
Solid Phase Extraction (SPE) is a widely adopted technique for the cleanup and concentration of analytes from complex biological samples prior to LC-MS/MS analysis. A well-designed SPE protocol is critical for removing endogenous interferences such as proteins, phospholipids, and salts, thereby enhancing the sensitivity, reproducibility, and robustness of the analytical method.
This application note provides a comprehensive and detailed protocol for the solid phase extraction of Imidaprilat-d3 from human plasma. The methodology is based on a mixed-mode cation exchange mechanism, which leverages the amphoteric nature of Imidaprilat, possessing both carboxylic acid and secondary amine functional groups. The scientific rationale behind each step is thoroughly explained to provide a deeper understanding of the extraction process.
Physicochemical Properties of Imidaprilat
A successful SPE method development is contingent on the understanding of the analyte's physicochemical properties.
| Property | Value/Characteristic | Implication for SPE |
| Chemical Structure | Contains two carboxylic acid groups and a secondary amine. | Amphoteric nature allows for retention on both reversed-phase and ion-exchange sorbents. Mixed-mode SPE is an ideal choice. |
| Polarity | High | Requires a polar or mixed-mode SPE sorbent for effective retention. |
| pKa | Estimated ~3-4 for carboxylic acids and ~9-10 for the secondary amine. | The charge state can be manipulated by adjusting the pH of the sample and solutions to enhance retention and selective elution. |
| Deuteration | Three deuterium atoms (-d3). | For the purpose of SPE, its chemical behavior is identical to the unlabeled Imidaprilat. |
SPE Method Principle
This protocol utilizes a mixed-mode solid phase extraction cartridge that has both reversed-phase and strong cation exchange retention mechanisms.
-
Sample Pre-treatment & Loading: The plasma sample is acidified to ensure that the secondary amine of Imidaprilat-d3 is protonated (positively charged). This allows for strong retention on the cation exchange functional groups of the sorbent. The reversed-phase mechanism also contributes to retention.
-
Washing: A series of washes are employed to remove interferences. An acidic wash maintains the positive charge on the analyte, keeping it bound to the sorbent while washing away neutral and acidic interferences. An organic wash is used to remove non-polar and weakly retained compounds.
-
Elution: A basic organic solvent is used to elute the analyte. The high pH neutralizes the secondary amine, disrupting the cation exchange interaction. The organic solvent simultaneously disrupts the reversed-phase interaction, leading to the efficient elution of Imidaprilat-d3.
Experimental Workflow
Caption: Workflow for the mixed-mode solid phase extraction of Imidaprilat-d3.
Detailed Step-by-Step Protocol
Materials and Reagents:
-
Mixed-mode strong cation exchange SPE cartridges (e.g., 30 mg, 1 mL)
-
Human plasma (K2-EDTA)
-
Imidaprilat-d3 internal standard solution
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (85%)
-
Acetic acid (glacial)
-
Ammonium hydroxide (28-30%)
-
Sodium acetate
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Solutions Preparation:
-
2% Phosphoric Acid: Add 2.35 mL of 85% phosphoric acid to a 100 mL volumetric flask and bring to volume with HPLC grade water.
-
0.1 M Acetate Buffer (pH 4): Dissolve 0.82 g of sodium acetate in 100 mL of water. Adjust the pH to 4.0 with glacial acetic acid.
-
5% Ammonium Hydroxide in Methanol: In a fume hood, carefully add 5 mL of ammonium hydroxide to 95 mL of methanol. Prepare this solution fresh.
Extraction Procedure:
-
Sample Pre-treatment: a. Pipette 500 µL of human plasma into a clean microcentrifuge tube. b. Spike with the appropriate volume of Imidaprilat-d3 internal standard solution. c. Add 500 µL of 2% phosphoric acid to the plasma sample. d. Vortex for 30 seconds to mix and precipitate proteins. e. Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: a. Place the mixed-mode SPE cartridges on the vacuum manifold. b. Pass 1 mL of methanol through each cartridge. c. Pass 1 mL of HPLC grade water through each cartridge. Do not allow the sorbent to go dry.
-
SPE Cartridge Equilibration: a. Pass 1 mL of 2% phosphoric acid through each cartridge. This step ensures the sorbent is at the correct pH for sample loading.
-
Sample Loading: a. Load the supernatant from the pre-treated sample (from step 1e) onto the conditioned and equilibrated SPE cartridge. b. Apply a slow, steady flow rate of approximately 1 mL/min.
-
Washing: a. Wash 1 (Aqueous Wash): Pass 1 mL of 0.1 M acetate buffer (pH 4) through the cartridge. This removes polar, water-soluble interferences. b. Wash 2 (Organic Wash): Pass 1 mL of methanol through the cartridge. This removes non-polar interferences that may be retained on the reversed-phase backbone of the sorbent. c. Dry the cartridge under high vacuum for 5 minutes to remove any residual wash solvents.
-
Elution: a. Place clean collection tubes inside the manifold. b. Add 1 mL of 5% ammonium hydroxide in methanol to the cartridge. c. Allow the solvent to soak the sorbent for 1 minute before applying a slow vacuum to elute the analyte at a flow rate of approximately 1 mL/min.
-
Post-Elution Processing: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the dried residue in 100 µL of the initial LC mobile phase. c. Vortex for 30 seconds. d. Transfer to an autosampler vial for LC-MS/MS analysis.
Trustworthiness and Self-Validation
This protocol is designed to be a self-validating system. The use of a deuterated internal standard (Imidaprilat-d3) is fundamental to this. The internal standard is added at the very beginning of the sample preparation process and is subjected to the exact same extraction and analysis conditions as the analyte. Any loss of analyte during any of the steps will be mirrored by a proportional loss of the internal standard. The ratio of the analyte peak area to the internal standard peak area is used for quantification, which corrects for any extraction inefficiency or matrix effects, thus ensuring the trustworthiness and accuracy of the results.
References
-
PubChem. (n.d.). Imidaprilat. National Center for Biotechnology Information. Retrieved from [Link]
-
Zisaki, A., & Panderi, I. (2006). Development and validation of a liquid chromatographic/electrospray ionization mass spectrometric method for the determination of imidapril and imidaprilat in human plasma. Journal of Mass Spectrometry, 41(4), 484–494. [Link]
-
González, O., Iriarte, G., Rico, E., Ferreirós, N., & Alonso, R. M. (2010). LC–MS/MS method for the determination of nine angiotensin-converting enzyme inhibitors and their active metabolites in human plasma. Journal of Chromatography B, 878(28), 2793–2802. [Link]
High-Precision Preparation of Imidaprilat-d3 Internal Standard Stock Solutions for LC-MS/MS Bioanalysis
Application Note: AN-BIO-2026-IMD
Abstract & Scope
This guide details the preparation of Imidaprilat-d3 (Deuterated Imidaprilat) stock solutions. Imidaprilat is the active dicarboxylic acid metabolite of the ACE inhibitor Imidapril.[1][2] Because Imidaprilat is highly polar and zwitterionic, it presents distinct solubility and adsorption challenges compared to its lipophilic prodrug parent.
This protocol is designed for researchers developing LC-MS/MS assays for pharmacokinetic (PK) or bioequivalence studies. It prioritizes isotopic fidelity , solubility assurance , and long-term stability .
Physicochemical Context & Strategy
The Molecule
Imidaprilat (and its d3 analog) contains two carboxylic acid groups and secondary amines. It exists as a zwitterion at neutral pH.
-
Challenge: High polarity leads to poor solubility in pure non-polar organic solvents (e.g., Hexane) and potential adsorption to glass surfaces at low concentrations.
-
Solution: Methanol (MeOH) is the preferred solvent for primary stocks due to its ability to solvate polar ionic species better than Acetonitrile (ACN).
The Isotope (Deuterium Labeling)
-
Critical Check: Before solubilization, consult the Certificate of Analysis (CoA). Ensure the deuterium label is located on a non-exchangeable carbon position (e.g., the phenyl ring or the imidazolidine backbone).
-
Risk: If the label were on an exchangeable group (–OH, –NH), rapid H/D exchange with protic solvents (Water/Methanol) would eliminate the mass shift, rendering the IS useless. Note: Commercial Imidaprilat-d3 is typically labeled on the carbon backbone, making it stable in MeOH.
Materials & Equipment
| Item | Specification | Purpose |
| Analyte | Imidaprilat-d3 | Internal Standard (IS) |
| Solvent A | Methanol (LC-MS Grade) | Primary solubilization |
| Solvent B | Water (Milli-Q / LC-MS Grade) | Diluent for working solutions |
| Vials | Amber Glass (Silanized preferred) | Prevent photodegradation & adsorption |
| Balance | Microbalance (d=0.001 mg) | Accurate weighing of sub-mg quantities |
| Pipettes | Calibrated P200, P1000 | Volumetric transfer |
Experimental Protocol
Primary Stock Solution Preparation (1.0 mg/mL)
Objective: Create a stable, high-concentration master stock.
-
Equilibration: Allow the Imidaprilat-d3 vial to reach room temperature (20–25°C) before opening to prevent condensation, which causes hydrolysis or weighing errors.
-
Weighing: Weigh approximately 1.0 mg of Imidaprilat-d3 into a 2 mL amber glass volumetric flask or a tared amber glass vial. Record the exact weight (
). -
Calculation: Calculate the required volume of Methanol (
) to achieve a free-base concentration of 1.0 mg/mL.-
Formula:
-
Note: If the substance is a salt (e.g., HCl), correct for the salt form.
-
-
Solubilization: Add approximately 80% of the calculated Methanol. Sonicate for 2–5 minutes. The solution should be clear and particle-free.
-
Final Volume: Make up to volume with Methanol. Cap tightly and invert 10 times.
Working Standard Preparation (10 µg/mL & 500 ng/mL)
Objective: Create intermediate dilutions suitable for spiking into biological matrices.
-
Diluent Choice: Use 50:50 Methanol:Water (v/v) .
-
Reasoning: Pure methanol stocks can cause protein precipitation upon contact with plasma before the extraction step, potentially trapping the IS. A 50% aqueous diluent ensures the IS mixes homogeneously with the plasma sample.
-
Step-by-Step:
-
Intermediate Stock (10 µg/mL): Transfer 100 µL of Primary Stock (1 mg/mL) into 9.9 mL of Diluent.
-
Working Stock (500 ng/mL): Transfer 500 µL of Intermediate Stock into 9.5 mL of Diluent.
-
Usage: Spike 10–20 µL of this solution into plasma samples during extraction.
-
Workflow Visualization
The following diagram illustrates the critical decision nodes in the preparation workflow.
Figure 1: Decision logic for Imidaprilat-d3 stock preparation. Note the preference for Methanol due to the zwitterionic nature of the analyte.
Quality Control & Validation
To ensure the stock solution is viable, perform a System Suitability Test (SST) before processing clinical samples.
Isotopic Purity Verification
Inject the Imidaprilat-d3 working solution (pure) into the LC-MS/MS. Monitor the transition for the unlabeled Imidaprilat.
-
Acceptance Criteria: The response of the unlabeled drug in the pure IS solution must be < 2% of the response of the LLOQ (Lower Limit of Quantitation) of the analyte.
-
Why? Impure IS containing unlabeled drug will artificially inflate the calculated concentration of patient samples.
Signal Stability (Adsorption Check)
Compare the peak area of a freshly prepared Working Solution vs. one stored in the autosampler for 24 hours.
-
Acceptance Criteria: Deviation ≤ 5%.
-
Failure Mode: If response drops, the dicarboxylic acid moiety may be chelating metals or binding to the glass. Switch to Polypropylene (PP) or Low-Binding tubes.
Storage & Stability
| Condition | Duration | Container | Notes |
| Primary Stock (-20°C) | 6 Months | Amber Glass | Tightly capped to prevent MeOH evaporation. |
| Primary Stock (-80°C) | 12 Months | Amber Glass | Preferred for long-term reference material. |
| Working Solution (4°C) | 1 Week | PP / Glass | Aqueous mixtures degrade faster than pure organic stocks. |
Caution: Do not subject the stock to more than 3 freeze-thaw cycles. Aliquot the Primary Stock into small volumes (e.g., 200 µL) immediately after preparation.
Troubleshooting Guide
Issue: Low Recovery of IS in Plasma
-
Cause 1: The IS working solution was too organic (100% MeOH). When added to plasma, it precipitated proteins locally, trapping the IS.
-
Fix: Ensure the Working Solution is at least 50% aqueous (see Section 4.2).
Issue: "Ghost" Peaks in Blank Matrix
-
Cause 2: Cross-contamination or H/D exchange.
-
Fix: If the d3 label is on an exchangeable proton, the solvent (MeOH/H2O) has swapped with the Deuterium. Verify the structure. Use aprotic solvents (ACN/DMSO) only if the label is labile (rare for commercial standards).
References
-
PubChem. (n.d.). Imidaprilat | C18H23N3O6. National Library of Medicine. Retrieved February 9, 2026, from [Link]
-
Nair, S., et al. (2020). A Validated LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Three ACE-Inhibitors in Human Plasma. International Journal of Pharmaceutical Sciences and Research. Retrieved February 9, 2026, from [Link]
-
Shimadzu. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. Shimadzu Excellence in Science. Retrieved February 9, 2026, from [Link]
-
Agilent Technologies. (2016). Fast LC/MS/MS Analytical Method for the Analysis of 125 Various Drugs. Agilent Application Notes. Retrieved February 9, 2026, from [Link]
Sources
High-Sensitivity Quantitation of Imidapril in Human Plasma via LC-MS/MS
Internal Standard Strategy: Imidaprilat-d3 | Matrix: Acidified Human Plasma
Executive Summary
This Application Note details a robust protocol for the quantification of Imidapril, an angiotensin-converting enzyme (ACE) inhibitor, in human plasma. The method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Imidaprilat-d3 as the internal standard (IS).
Critical Scientific Notice: Imidapril is a prodrug (ethyl ester) that rapidly hydrolyzes ex vivo into its active metabolite, Imidaprilat (dicarboxylic acid). Consequently, this protocol emphasizes immediate sample acidification to prevent artificial degradation. Furthermore, as the protocol uses the metabolite's isotopolog (Imidaprilat-d3) to quantify the parent drug (Imidapril), specific attention is given to chromatographic separation and matrix effect validation, as the IS and analyte will not co-elute.
Introduction & Pharmacological Context
Imidapril is an ester-prodrug designed to improve oral bioavailability. Once absorbed, hepatic esterases convert it to Imidaprilat, the active ACE inhibitor.
-
The Challenge: Plasma esterases remain active after blood draw. Without stabilization, Imidapril concentration decreases while Imidaprilat concentration increases, leading to erroneous pharmacokinetic (PK) data.
-
The Internal Standard: While Imidapril-d5 would be the ideal IS for Imidapril, this protocol addresses the scenario where Imidaprilat-d3 is used. Because Imidapril (less polar) and Imidaprilat-d3 (more polar) have distinct retention times, this method relies on a high-purity Solid Phase Extraction (SPE) to minimize matrix effects that the IS cannot spatially correct for.
Materials and Reagents
-
Analyte: Imidapril Hydrochloride (purity >99%).
-
Internal Standard: Imidaprilat-d3 (deuterated active metabolite).
-
Matrix: Drug-free human plasma (K2EDTA).
-
Stabilizer: 1.0 M Hydrochloric Acid (HCl) or 5% Phosphoric Acid.
-
SPE Cartridges: Hydrophilic-Lipophilic Balance (HLB) cartridges (e.g., Oasis HLB or Strata-X, 30 mg/1 mL).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.
Experimental Protocol
4.1. Stock Solution Preparation
-
Master Stocks: Dissolve Imidapril and Imidaprilat-d3 separately in Methanol to 1.0 mg/mL.
-
Working Standard: Dilute Imidapril stock with 50:50 MeOH:Water to create a calibration range (e.g., 1.0 – 1000 ng/mL).
-
IS Working Solution: Dilute Imidaprilat-d3 to a fixed concentration (e.g., 500 ng/mL) in 50:50 MeOH:Water.
4.2. Sample Collection & Stabilization (CRITICAL)
-
Step 1: Collect blood into pre-chilled K2EDTA tubes.
-
Step 2: Centrifuge immediately at 4°C (2000 x g, 10 min) to separate plasma.
-
Step 3: Acidification: Immediately add 20 µL of 1.0 M HCl per 1 mL of plasma . Vortex gently.
-
Reasoning: Lowers pH < 4.0, inhibiting esterase activity and preventing Imidapril hydrolysis [1].
-
-
Step 4: Store at -80°C until analysis.
4.3. Solid Phase Extraction (SPE) Workflow
We utilize SPE over protein precipitation to ensure the cleanest possible extract, compensating for the non-co-eluting Internal Standard.
-
Pre-treatment: Thaw plasma. Aliquot 200 µL acidified plasma. Add 20 µL IS Working Solution. Add 200 µL 0.1% Formic Acid in water. Vortex.
-
Conditioning: Pass 1 mL MeOH followed by 1 mL Water through the HLB cartridge.
-
Loading: Load the pre-treated sample onto the cartridge. Apply low vacuum.
-
Washing: Wash with 1 mL 5% Methanol in Water .
-
Note: Removes salts and proteins without eluting the analyte.
-
-
Elution: Elute with 1 mL Acetonitrile .
-
Reconstitution: Evaporate eluate under Nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase (Initial conditions).
LC-MS/MS Conditions
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Vol | 5 µL |
| Run Time | 5.0 Minutes |
Gradient Profile:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
2.5 min: 90% B (Imidapril elutes here)
-
3.5 min: 90% B
-
3.6 min: 10% B (Re-equilibration)
Mass Spectrometry (ESI Positive Mode):
-
Imidapril: m/z 406.2 → 234.1 (Collision Energy: ~25 eV)
-
Imidaprilat-d3 (IS): m/z 380.2 → 209.1 (Collision Energy: ~28 eV)
-
Note: Imidaprilat (metabolite) is more polar and will elute earlier (approx 1.5 - 1.8 min) than Imidapril (approx 2.4 - 2.8 min).
-
Visualized Workflows
Figure 1: Sample Preparation & Extraction Logic
Caption: Step-by-step workflow emphasizing the critical acidification step to prevent prodrug hydrolysis prior to extraction.
Figure 2: Internal Standard Logic & Risk Mitigation
Caption: Decision logic addressing the retention time shift between Imidapril and Imidaprilat-d3, necessitating strict matrix effect controls.
Method Validation Guidelines
To ensure scientific integrity (E-E-A-T), the following parameters must be validated, specifically addressing the IS mismatch:
-
Selectivity: Analyze 6 lots of blank plasma. Ensure no interference at the retention times of Imidapril or Imidaprilat-d3.
-
Matrix Effect (MF): This is the most critical test.
-
Calculate MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Pure Solution).
-
Requirement: The IS-normalized Matrix Factor must be consistent (CV < 15%) across different plasma lots, even if the absolute MF indicates suppression.
-
-
Stability:
-
Bench-top: Verify stability of acidified plasma at room temperature for anticipated processing time (e.g., 4 hours).
-
Freeze-Thaw: Validate over 3 cycles at -80°C.
-
-
Linearity: Weighted least squares regression (
) is recommended due to the wide dynamic range (1–1000 ng/mL).
Expert Troubleshooting
-
Issue: Conversion of Imidapril to Imidaprilat during sample prep.
-
Diagnosis: High Imidaprilat background in Imidapril-spiked QCs.
-
Fix: Ensure all evaporation steps are done < 40°C. Avoid alkaline buffers; Imidapril is base-labile [2].
-
-
Issue: Poor IS tracking.
-
Diagnosis: IS response varies significantly between injections while Analyte response is stable.
-
Fix: Since Imidaprilat-d3 elutes early (in the polar region), it is susceptible to suppression by unretained salts. Increase the wash strength in SPE or extend the initial low-organic hold in LC gradient.
-
References
-
N.A. (2024).[1] Solutions to Analyte Stability Issues in Preclinical Bioanalysis. WuXi AppTec DMPK. Link
-
El-Gindy, A., et al. (2012). Kinetic study of the alkaline degradation of imidapril hydrochloride using a validated stability indicating HPLC method. RSC Advances. Link
-
Jain, D.S., et al. (2011). A Validated LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Three ACE-Inhibitors in Human Plasma. International Journal of Pharmaceutical Sciences and Research. Link
-
Guitton, J., et al. (1998). Pharmacokinetics of imidapril and its active metabolite imidaprilat following single dose and during steady state in patients with chronic renal failure. European Journal of Clinical Pharmacology. Link
Sources
Application Note: A Robust HPLC Method for the Simultaneous Separation of Imidapril and Imidaprilat-d3 for Pharmacokinetic and Drug Metabolism Studies
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous separation and quantification of the angiotensin-converting enzyme (ACE) inhibitor, Imidapril, and its deuterated active metabolite, Imidaprilat-d3. Developed for researchers, scientists, and drug development professionals, this protocol provides a robust and reliable analytical solution crucial for pharmacokinetic, bioequivalence, and drug metabolism studies. The method utilizes a reversed-phase C18 column with a phosphate-buffered mobile phase at a controlled pH, ensuring optimal separation and peak symmetry. This document provides a step-by-step protocol, in-depth scientific rationale for the chosen chromatographic conditions, and guidance on method validation in accordance with current international regulatory standards.
Introduction: The Analytical Imperative in ACE Inhibitor Development
Imidapril is a prodrug ACE inhibitor prescribed for the treatment of hypertension.[1] Upon oral administration, it undergoes in-vivo hydrolysis to its pharmacologically active diacid metabolite, Imidaprilat.[2] The therapeutic efficacy of Imidapril is directly linked to the systemic exposure of Imidaprilat.[3] Therefore, the ability to accurately and simultaneously quantify both the parent drug and its active metabolite is paramount in preclinical and clinical development.
The use of a stable isotope-labeled internal standard, such as Imidaprilat-d3, is the gold standard in bioanalytical assays.[4] Deuterated internal standards exhibit nearly identical physicochemical properties to the analyte, ensuring they behave similarly during sample preparation and chromatographic analysis, which corrects for variability and enhances the accuracy and precision of the method.[5]
This application note addresses the critical need for a reliable HPLC method for the separation of Imidapril and Imidaprilat-d3. We will delve into the scientific principles guiding the method development, provide a comprehensive and validated protocol, and discuss the nuances of working with deuterated internal standards in HPLC with UV detection.
Physicochemical Properties of Analytes
A thorough understanding of the physicochemical properties of Imidapril and Imidaprilat is fundamental to developing a selective and robust HPLC method.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 (Computed) |
| Imidapril | [Insert Image of Imidapril Structure Here] | C₂₀H₂₇N₃O₆ | 405.45 | -0.7 |
| Imidaprilat | [Insert Image of Imidaprilat Structure Here] | C₁₈H₂₃N₃O₆ | 377.39 | -1.4 |
| Imidaprilat-d3 | [Insert Image of Imidaprilat-d3 Structure Here] | C₁₈H₂₀D₃N₃O₆ | 410.47 | -1.4 (estimated) |
Data sourced from PubChem.[1][6]
Method Development Insights: A Rationale-Driven Approach
The development of this HPLC method was guided by the physicochemical properties of the analytes and established principles of reversed-phase chromatography.
Stationary Phase Selection: The C18 Workhorse
A C18 (octadecyl) stationary phase was selected for this application. This is a versatile, non-polar stationary phase that provides excellent retention and separation for a wide range of pharmaceutical compounds, including those with moderate polarity like Imidapril and Imidaprilat. The hydrophobic interactions between the alkyl chains of the C18 stationary phase and the non-polar regions of the analytes are the primary mechanism of retention.
Mobile Phase Optimization: The Key to Selectivity
The mobile phase composition is the most critical factor in achieving the desired separation. A mixture of an aqueous buffer and an organic modifier is employed.
-
Aqueous Buffer (Phosphate Buffer, pH 2.5): A low pH is crucial for this separation. At a pH of 2.5, the carboxylic acid groups on both Imidapril and Imidaprilat will be protonated (in their non-ionized form). This increases their hydrophobicity and, consequently, their retention on the C18 column. Suppressing the ionization of these acidic functional groups also minimizes peak tailing, leading to sharper, more symmetrical peaks. A phosphate buffer is chosen for its excellent buffering capacity in this pH range.
-
Organic Modifier (Acetonitrile and Methanol): A combination of acetonitrile and methanol is used as the organic component of the mobile phase. Acetonitrile is a strong organic solvent that effectively elutes the analytes from the column. Methanol is a slightly weaker solvent and can be used to fine-tune the selectivity of the separation. The ratio of acetonitrile to methanol can be adjusted to optimize the resolution between Imidapril and Imidaprilat-d3.
The Role of the Deuterated Internal Standard (Imidaprilat-d3)
While primarily used in mass spectrometry for its mass difference, a deuterated internal standard is also highly valuable in HPLC-UV analysis. It is essential to recognize the potential for a "chromatographic isotope effect," where the deuterated compound may exhibit a slightly different retention time than its non-deuterated counterpart.[7][8] This is due to the subtle differences in the strength of intermolecular interactions caused by the presence of deuterium. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated analogs.[9]
For this method, complete baseline separation of Imidaprilat and Imidaprilat-d3 is not expected or necessary with UV detection, as they have identical UV spectra. The key is to ensure consistent co-elution or a consistent, small, and reproducible separation so that any variations in the analytical process affect both the analyte and the internal standard to the same extent.
UV Detection Wavelength
The selection of an appropriate UV detection wavelength is critical for achieving optimal sensitivity. Based on literature reports for Imidapril and related ACE inhibitors, a wavelength of 218 nm is recommended.[10] This wavelength provides a good balance of sensitivity for both Imidapril and Imidaprilat.
Experimental Protocol
This protocol is a comprehensive guide for the simultaneous analysis of Imidapril and Imidaprilat-d3. It is essential to follow all laboratory safety procedures and use high-purity reagents and solvents.
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data Acquisition and Processing Software
-
Analytical Balance
-
pH Meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Imidapril reference standard
-
Imidaprilat-d3 internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Ultrapure water
Preparation of Solutions
-
Mobile Phase:
-
Phosphate Buffer (pH 2.5): Dissolve an appropriate amount of potassium dihydrogen phosphate in ultrapure water to a final concentration of 20 mM. Adjust the pH to 2.5 with orthophosphoric acid.
-
Mobile Phase A: Phosphate Buffer (pH 2.5)
-
Mobile Phase B: Acetonitrile
-
Mobile Phase C: Methanol The final mobile phase composition will be a mixture of these three components, as detailed in the chromatographic conditions table.
-
-
Standard Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Imidapril reference standard and dissolve in a 10 mL volumetric flask with a suitable solvent (e.g., methanol or acetonitrile).
-
Accurately weigh approximately 1 mg of Imidaprilat-d3 internal standard and dissolve in a 1 mL volumetric flask with the same solvent.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to cover the desired concentration range for the calibration curve.
-
Prepare a working internal standard solution by diluting the Imidaprilat-d3 stock solution to a fixed concentration.
-
Sample Preparation
-
To each sample (e.g., plasma, urine), add a fixed volume of the working internal standard solution.
-
Perform a sample clean-up procedure such as protein precipitation (e.g., with acetonitrile or methanol) or solid-phase extraction.
-
Centrifuge the samples to pellet any precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen, if necessary.
-
Reconstitute the residue in a known volume of mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic mixture of Phosphate Buffer (pH 2.5), Acetonitrile, and Methanol (e.g., 55:35:10, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| UV Detection | 218 nm |
| Run Time | Approximately 15 minutes |
Note: The mobile phase composition may require optimization to achieve the desired separation on your specific HPLC system and column.
Method Validation
The analytical method should be validated according to the latest international guidelines, such as the ICH M10 guideline on bioanalytical method validation.[11][12][13] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample matrix.
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
-
Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
-
Stability: The stability of the analytes in the biological matrix under different storage and processing conditions.
Data Presentation and Visualization
Chromatographic Workflow
Caption: Workflow for sample preparation and HPLC analysis.
Logical Relationship of Method Development
Caption: Rationale for HPLC method development.
Conclusion
This application note provides a comprehensive and scientifically grounded HPLC method for the simultaneous separation of Imidapril and its deuterated internal standard, Imidaprilat-d3. The detailed protocol, coupled with an in-depth explanation of the method development rationale, offers researchers a robust tool for accurate and reliable quantification in various stages of drug development. Adherence to the principles of method validation outlined in this document will ensure data of the highest quality, suitable for regulatory submissions and critical decision-making in pharmaceutical research.
References
-
Pharmacokinetic and pharmacodynamic study of imidaprilat, an active metabolite of imidapril, a new angiotensin-converting enzyme inhibitor, in spontaneously hypertensive rats. PubMed. Available at: [Link]
-
Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents. PubMed. Available at: [Link]
-
Pharmacokinetics of imidapril and its active metabolite imidaprilat following single dose and during steady state in patients with chronic renal failure. PubMed. Available at: [Link]
-
SIMULTANEOUS ESTIMATION OF IMIDAPRIL HYDROCHLORIDE AND HYDROCHLOROTHIAZIDE BY RP-HPLC. International Journal of Pharmacy and Biological Sciences. Available at: [Link]
-
Imidapril. PubChem. Available at: [Link]
-
ICH M10 on bioanalytical method validation. European Medicines Agency. Available at: [Link]
-
Imidaprilat. PubChem. Available at: [Link]
-
Imidapril Hydrochloride. PubChem. Available at: [Link]
-
Implementation strategy of ICH Guideline M10 on bioanalytical method validation. European Medicines Agency. Available at: [Link]
-
Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. ACS Publications. Available at: [Link]
-
ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. GXP-CC. Available at: [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. Available at: [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis Step5. Therapeutic Goods Administration. Available at: [Link]
-
Question on MS/MS techniques - Page 2. Chromatography Forum. Available at: [Link]
-
Bioanalytical method validation. European Medicines Agency. Available at: [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Available at: [Link]
-
Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. National Center for Biotechnology Information. Available at: [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services. Available at: [Link]
Sources
- 1. Imidapril | C20H27N3O6 | CID 5464343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Imidapril Hydrochloride | C20H28ClN3O6 | CID 5485193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and pharmacodynamic study of imidaprilat, an active metabolite of imidapril, a new angiotensin-converting enzyme inhibitor, in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. database.ich.org [database.ich.org]
- 10. Pharmacokinetics of imidapril and its active metabolite imidaprilat following single dose and during steady state in patients with impaired liver function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 13. consultations.tga.gov.au [consultations.tga.gov.au]
Optimizing mass spectrometry parameters for Imidaprilat-d3 detection
Application Note: High-Sensitivity Quantitation of Imidaprilat in Human Plasma Using LC-MS/MS with Deuterated Internal Standardization
Abstract
Precise quantification of Imidaprilat, the active diacid metabolite of the ACE inhibitor Imidapril, is critical for pharmacokinetic (PK) and bioequivalence studies. Due to its zwitterionic nature and high polarity, Imidaprilat presents significant challenges regarding retention reproducibility and matrix suppression. This application note details a robust LC-MS/MS protocol utilizing Imidaprilat-d3 as an Internal Standard (IS). We focus on optimizing electrospray ionization (ESI) parameters to maximize sensitivity and employing Solid Phase Extraction (SPE) to eliminate phospholipid interference, ensuring a Lower Limit of Quantitation (LLOQ) suitable for sub-nanogram detection.
Chemical & Physicochemical Characterization
Understanding the analyte's chemistry is the first step in method development. Imidaprilat is formed via the hepatic de-esterification of Imidapril. Unlike its prodrug, Imidaprilat contains two free carboxylic acid groups and a secondary amine, making it amphoteric.
| Property | Imidaprilat (Analyte) | Imidaprilat-d3 (IS) | Impact on Method |
| Formula | Mass Shift (+3 Da) | ||
| Monoisotopic Mass | 377.16 Da | 380.18 Da | Precursor Selection |
| Polarity | High (LogP ~ -1.4) | High | Requires aqueous-heavy retention or HILIC |
| pKa | ~3.0 (COOH), ~5.3 (COOH), Basic Amine | Same | pH control is critical for retention |
| Ionization | Positive ESI ( | Positive ESI ( | Acidic mobile phase required |
Critical Insight: Because Imidaprilat is a dicarboxylic acid, it exists as a zwitterion at neutral pH. To ensure retention on a C18 column and efficient ionization in positive ESI, the mobile phase pH must be kept low (pH < 3.0) to protonate the carboxylic acids and the amine.
Mass Spectrometry Optimization
The detection is performed on a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Precursor and Product Ion Selection
Direct infusion of neat standards (100 ng/mL in 50:50 MeOH:Water + 0.1% Formic Acid) is required to determine optimal transitions.
-
Precursor Ion: The protonated molecule
is the most abundant species in ESI positive mode.-
Imidaprilat: m/z 378.2
-
Imidaprilat-d3: m/z 381.2
-
-
Product Ions: Collision Induced Dissociation (CID) typically yields a dominant fragment at m/z 206.1 , corresponding to the cleavage of the amide bond and retention of the proline-like bicyclic ring structure.
Note on IS Cross-Talk: Ensure the deuterium label is located on the fragment being monitored. If the label is on the leaving group, the IS will produce the same product ion as the analyte (m/z 206.1), leading to cross-talk. Ideally, use Imidaprilat-d3 labeled on the proline ring, shifting the fragment to m/z 209.1 .
Optimized MRM Table
| Analyte | Precursor (Q1) | Product (Q3) | Dwell (ms) | Collision Energy (V) | Cone Voltage (V) | Role |
| Imidaprilat | 378.2 | 206.1 | 100 | 28 | 35 | Quantifier |
| Imidaprilat | 378.2 | 234.1 | 100 | 24 | 35 | Qualifier |
| Imidaprilat-d3 | 381.2 | 209.1* | 100 | 28 | 35 | Internal Standard |
*Verify specific label position with your synthesis vendor. If label is lost during fragmentation, use a different transition.
Source Parameters (ESI+)
-
Spray Voltage: 4500 V (High voltage needed for polar compounds)
-
Gas 1 (Nebulizer): 50 psi
-
Gas 2 (Heater): 55 psi
-
Source Temp: 500°C (High temp aids desolvation of aqueous mobile phases)
-
Curtain Gas: 30 psi
Chromatographic Strategy
Objective: Retain the polar Imidaprilat while separating it from early-eluting salts and late-eluting phospholipids.
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or Waters XSelect HSS T3 (for enhanced polar retention).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
Gradient Profile:
-
0.0 - 0.5 min: 5% B (Hold to load polar analyte)
-
0.5 - 2.5 min: Ramp to 90% B
-
2.5 - 3.5 min: Hold 90% B (Wash phospholipids)
-
3.5 - 3.6 min: Drop to 5% B
-
3.6 - 5.0 min: Re-equilibrate
Sample Preparation Protocol: Solid Phase Extraction (SPE)
While protein precipitation (PPT) is faster, it fails to remove phospholipids effectively, which causes significant matrix effects (ion suppression) for Imidaprilat. SPE is mandatory for high-sensitivity clinical assays.
Recommended Cartridge: Waters Oasis HLB (30 mg) or Phenomenex Strata-X (Polymeric Reversed-Phase).
Protocol Workflow:
-
Aliquot: 200 µL Plasma + 20 µL IS Working Solution.
-
Pre-treatment: Add 200 µL 2% Formic Acid (aq). Vortex. Acidification ensures the analyte is in its non-ionized (or singly charged) state for hydrophobic retention on the SPE sorbent.
-
Conditioning: 1 mL Methanol followed by 1 mL Water.
-
Loading: Load pre-treated sample.
-
Wash 1: 1 mL 2% Formic Acid in Water (Removes salts/proteins).
-
Wash 2: 1 mL 5% Methanol in Water (Removes weak interferences without eluting analyte).
-
Elution: 1 mL Methanol.
-
Evaporation: Dry under Nitrogen at 40°C.
-
Reconstitution: 100 µL Mobile Phase A/B (80:20).
Visualizing the Workflow
The following diagram illustrates the decision logic for method development and the specific SPE pathway chosen for Imidaprilat.
Caption: Integrated workflow for MS tuning and SPE sample preparation to ensure high recovery of Imidaprilat.
Validation & Quality Assurance
To ensure the trustworthiness of the data (E-E-A-T), the method must pass the following criteria:
-
Linearity:
over the range of 0.5 – 100 ng/mL.[1] Weighted regression ( ) is recommended due to the wide dynamic range. -
Matrix Effect (ME): Calculate ME using the formula:
-
Acceptance: ME should be within ±15%.[2] If suppression is >20%, reconsider the SPE wash step or switch to a column with better separation from phospholipids (e.g., Phenyl-Hexyl).
-
-
Precision & Accuracy: Intra- and inter-day CV% must be <15% (20% at LLOQ).
References
-
Lee, H. W., et al. "Quantification of Imidapril in Human Plasma using the LC-MS/MS Method for Bioequivalence and Pharmacokinetic Studies." Bentham Science, 2012.
-
Jia, J., et al. "Determination of imidapril and imidaprilat in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry."[3] Journal of Chromatography B, 2005.
-
PubChem Compound Summary. "Imidaprilat (CID 5464344)." National Center for Biotechnology Information.
-
Forensic RTI. "Selecting and optimizing transitions for LC-MS/MS methods."
Sources
- 1. lcms.cz [lcms.cz]
- 2. LC-MS determination and bioavailability study of imidapril hydrochloride after the oral administration of imidapril tablets in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of imidapril and imidaprilat in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust Protein Precipitation Method for the Quantification of Imidaprilat-d3 in Serum Samples using LC-MS/MS
Abstract
This application note presents a detailed, field-proven protocol for the extraction of Imidaprilat-d3 from human serum using a straightforward and efficient protein precipitation (PPT) method. Imidaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Imidapril, is a key analyte in pharmacokinetic (PK) and bioequivalence (BE) studies.[1][2][3][4] The use of a deuterated internal standard, Imidaprilat-d3, is crucial for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it effectively compensates for variability during sample preparation and analysis.[5][6][7][8][9] This guide provides a comprehensive walkthrough of the methodology, from the underlying scientific principles to a step-by-step protocol and critical considerations for method validation, tailored for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Protein Precipitation in Imidaprilat Bioanalysis
Imidapril is a prodrug that is hydrolyzed in the liver to its pharmacologically active form, Imidaprilat.[1][4] Accurate measurement of Imidaprilat concentrations in serum is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Serum, however, is a complex biological matrix rich in proteins, lipids, and other endogenous components that can interfere with LC-MS/MS analysis.[10] These interferences, collectively known as matrix effects, can suppress or enhance the ionization of the analyte, leading to inaccurate and imprecise results.[7]
Protein precipitation is a widely adopted sample preparation technique in bioanalysis due to its simplicity, speed, and broad applicability. The primary objective of PPT is to remove the bulk of proteins from the sample, which are a major source of interference.[10] This is achieved by adding a water-miscible organic solvent, such as acetonitrile or methanol, to the serum sample.[11][12] The organic solvent disrupts the hydration shell surrounding the protein molecules, leading to their denaturation, aggregation, and precipitation out of the solution.[13]
Why Acetonitrile?
For the analysis of small molecules like Imidaprilat, acetonitrile (ACN) is often the precipitating agent of choice. Here's why:
-
Efficient Protein Removal: ACN is highly effective at precipitating a broad range of serum proteins.[14]
-
Analyte Solubility: Imidaprilat, being a moderately polar molecule, is readily soluble in the resulting supernatant (a mixture of ACN and water).
-
Clean Supernatant: ACN often produces a cleaner supernatant with fewer co-extracted interferences compared to methanol.
-
LC-MS Compatibility: The resulting supernatant can often be directly injected into a reversed-phase LC-MS/MS system, minimizing the need for further sample manipulation.[12]
The use of a stable isotope-labeled internal standard (SIL-IS) like Imidaprilat-d3 is considered the gold standard in quantitative bioanalysis.[7] Since Imidaprilat-d3 has nearly identical physicochemical properties to the unlabeled analyte, it experiences the same extraction recovery and matrix effects.[7][8] By calculating the peak area ratio of the analyte to the internal standard, any variations introduced during the sample preparation and analysis workflow can be effectively normalized, ensuring the accuracy and reliability of the quantitative data.[7]
Materials and Reagents
| Material/Reagent | Grade/Specification | Recommended Supplier |
| Imidaprilat-d3 | >98% purity | Commercially available |
| Imidaprilat Reference Standard | >98% purity | Commercially available |
| Acetonitrile (ACN) | LC-MS grade | Major chemical supplier |
| Formic Acid | LC-MS grade | Major chemical supplier |
| Human Serum (drug-free) | Pooled, screened | Reputable biological supplier |
| Microcentrifuge Tubes | 1.5 mL or 2.0 mL, low-binding | Standard laboratory supplier |
| 96-well Collection Plates | Polypropylene, 1 mL or 2 mL | Standard laboratory supplier |
| Pipettes and Tips | Calibrated, precision tips | Standard laboratory supplier |
Experimental Workflow
The following diagram illustrates the key steps in the protein precipitation workflow for Imidaprilat-d3 in serum.
Caption: Protein precipitation workflow for Imidaprilat-d3 in serum.
Detailed Protocol
This protocol is optimized for a standard bioanalytical laboratory setting and can be adapted for high-throughput applications using 96-well plates.
4.1. Preparation of Solutions
-
Internal Standard (IS) Working Solution: Prepare a working solution of Imidaprilat-d3 in 50:50 (v/v) acetonitrile/water at a concentration that yields a robust signal in the LC-MS/MS system. The final concentration in the sample after addition should be in the mid-range of the calibration curve.
-
Precipitation Solvent: Prepare acetonitrile containing 0.1% formic acid. The addition of a small amount of acid can improve the recovery of some analytes and the consistency of the precipitation. Pre-chill the precipitation solvent at -20°C for at least 30 minutes before use. Cold solvent often leads to a more effective precipitation of proteins.
4.2. Sample Precipitation Procedure
-
Sample Thawing: Thaw the serum samples, calibration standards, and quality control (QC) samples completely at room temperature. Once thawed, vortex gently to ensure homogeneity.[15]
-
Aliquoting: Into appropriately labeled microcentrifuge tubes or a 96-well plate, pipette 100 µL of each serum sample, standard, or QC.
-
Internal Standard Addition: Add 10 µL of the Imidaprilat-d3 working solution to each tube/well, except for the blank matrix samples.[15]
-
Initial Vortex: Briefly vortex each sample for approximately 10 seconds to ensure the internal standard is evenly distributed.[15]
-
Precipitation: Add 300 µL of the pre-chilled precipitation solvent (ACN with 0.1% formic acid) to each tube/well.[11][16][17] This corresponds to a 3:1 solvent-to-sample ratio, which is generally effective for protein removal.[11][16][17]
-
Vortexing for Precipitation: Cap the tubes or seal the plate and vortex vigorously for 1-2 minutes. This step is critical to ensure thorough mixing and complete protein denaturation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm or >10,000 x g) for 10 minutes at 4°C.[15] The low temperature helps to maintain the precipitated state of the proteins, resulting in a more compact pellet.
-
Supernatant Transfer: Carefully aspirate the supernatant (approximately 300 µL) without disturbing the protein pellet and transfer it to a clean set of tubes or a 96-well plate.
-
LC-MS/MS Analysis: The samples are now ready for injection into the LC-MS/MS system. Depending on the sensitivity of the instrument and the concentration of the analyte, the supernatant may be injected directly or diluted further with the mobile phase.
Method Validation and Self-Validating Systems
A robust bioanalytical method is a self-validating system. The inclusion of calibration standards and QCs in each analytical run provides continuous validation of the method's performance. Key parameters to assess during method validation, in accordance with regulatory guidelines such as the ICH M10, include:[15][18][19]
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples. |
| Linearity and Range | The concentration range over which the method is accurate, precise, and linear. | A calibration curve with a correlation coefficient (r²) ≥ 0.99 is typically required. |
| Accuracy and Precision | The closeness of the measured values to the nominal concentration and the degree of scatter between a series of measurements. | For QCs, the mean concentration should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% for LLOQ). |
| Matrix Effect | The suppression or enhancement of ionization of the analyte due to co-eluting components from the matrix. | The CV of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | The efficiency of the extraction procedure. | Recovery should be consistent and reproducible across the concentration range. |
| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentrations in stability samples should be within ±15% of the nominal concentration. |
Causality and Field-Proven Insights
-
Why a 3:1 Solvent Ratio? While higher solvent ratios (e.g., 4:1 or 5:1) can also be effective, a 3:1 ratio provides a good balance between efficient protein removal and minimizing sample dilution.[16] Excessive dilution can lead to analyte concentrations falling below the LLOQ of the assay.
-
The Importance of Vigorous Vortexing: Insufficient mixing is a common cause of poor recovery and high variability. The vigorous vortexing step ensures intimate contact between the solvent and the serum, maximizing protein denaturation.
-
Centrifugation Conditions: The combination of high centrifugal force and low temperature is crucial for forming a tight, well-defined protein pellet. This makes it easier to aspirate the supernatant without accidentally drawing up precipitated protein, which can clog LC columns and contaminate the MS source.
-
Potential for Phospholipid Removal: While simple protein precipitation is effective, it may not remove all phospholipids, which are a known source of matrix effects. If significant ion suppression is observed, a more advanced technique like phospholipid removal plates or a liquid-liquid extraction may be necessary.
Logical Relationships and Troubleshooting
The following diagram outlines the logical relationships in troubleshooting common issues with the protein precipitation method.
Caption: Troubleshooting guide for common protein precipitation issues.
Conclusion
The protein precipitation method detailed in this application note provides a simple, rapid, and robust approach for the extraction of Imidaprilat-d3 from serum samples for LC-MS/MS analysis. By understanding the scientific principles behind each step and adhering to best practices in method validation, researchers can generate high-quality, reliable data for pharmacokinetic and other drug development studies. The use of a deuterated internal standard is paramount to ensuring the accuracy and precision of the results.
References
- Agilent Technologies, Inc. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
-
Higashi, T., & Min, J. Z. (2001). Determination of imidapril and imidaprilat in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 752(1), 131-139. Retrieved from [Link]
-
KCAS Bio. (2020, December 8). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Imidapril hydrochloride. PubChem. Retrieved from [Link]
-
Nakamura, T., et al. (1995). Pharmacokinetic and pharmacodynamic study of imidaprilat, an active metabolite of imidapril, a new angiotensin-converting enzyme inhibitor, in spontaneously hypertensive rats. Biological & Pharmaceutical Bulletin, 18(9), 1251-1255. Retrieved from [Link]
-
Agilent Technologies, Inc. (n.d.). Sample Prep for Today's Analytical World. Retrieved from [Link]
-
Doneanu, A., et al. (2008). Enrichment of low molecular weight serum proteins using acetonitrile precipitation for mass spectrometry based proteomic analysis. Journal of separation science, 31(10), 1899-1913. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Imidaprilat. PubChem. Retrieved from [Link]
-
Resolve Mass Spectrometry. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
Al-Soud, Y. A., & Al-Masoudi, N. A. (2003). Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. Saudi medical journal, 24(9), 971-975. Retrieved from [Link]
-
Patel, P. N., et al. (2023). Bioanalytical Techniques, Ramipril, Ramiprilat, International Council For Harmonization M10, Liquid Chromatography-tandem Mass Spectrometry. Indian Journal of Pharmaceutical Sciences, 85(2), 356-365. Retrieved from [Link]
-
Iannone, M., et al. (2022). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Molecules, 27(1), 226. Retrieved from [Link]
-
Emery Pharma. (2023, June 7). Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of imidapril and imidaprilat. Retrieved from [Link]
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]
-
Resolve Mass Spectrometry. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Imidapril. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Bioanalytical method development and validation using incurred samples-Simultaneous quantitation of ramipril and ramiprilat in human EDTA plasma by LC-MS/MS. Retrieved from [Link]
-
Romano, L. (2023). Advancements in lc-ms/ms bioanalytical method validation. Journal of Bioanalytical Chemistry, 4(1), 1-2. Retrieved from [Link]
Sources
- 1. Imidapril Hydrochloride | C20H28ClN3O6 | CID 5485193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and pharmacodynamic study of imidaprilat, an active metabolite of imidapril, a new angiotensin-converting enzyme inhibitor, in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidaprilat | C18H23N3O6 | CID 5464344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Imidapril | C20H27N3O6 | CID 5464343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. youtube.com [youtube.com]
- 10. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. mdpi.com [mdpi.com]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. ijpsonline.com [ijpsonline.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. m.youtube.com [m.youtube.com]
- 19. alliedacademies.org [alliedacademies.org]
Troubleshooting & Optimization
Technical Support Center: LC-MS Troubleshooting for Imidaprilat-d3
Topic: Troubleshooting Peak Tailing for Imidaprilat-d3 in LC-MS/MS Ticket ID: #LCMS-IMID-D3-TAIL Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Quick Diagnostic
The Issue: You are observing peak tailing (Asymmetry factor > 1.5) for Imidaprilat-d3 , the deuterated internal standard (IS) for the ACE inhibitor metabolite Imidaprilat.
The Impact: Imidaprilat is a dicarboxylic acid with a secondary amine. Its zwitterionic nature makes it highly susceptible to secondary interactions. If the IS tails, the native analyte (Imidaprilat) likely tails as well, leading to:
-
Inconsistent integration baselines.
-
Non-linear calibration curves.
-
Poor reproducibility (high %CV).
Diagnostic Logic Tree: Use the following workflow to identify the root cause of the tailing.
Figure 1: Step-by-step diagnostic workflow for isolating the cause of Imidaprilat tailing.
The Chemistry of the Problem (Root Cause Analysis)
To fix the tailing, you must understand the molecule. Imidaprilat is not a simple neutral drug; it is an amphoteric dicarboxylic acid .
The Zwitterion Trap
Imidaprilat contains:
-
Two Carboxylic Acid Groups: pKa values typically range between 2.5 and 5.5.
-
One Secondary Amine: pKa typically > 8.0.
Mechanism of Tailing:
-
Scenario A (pH > 4): The carboxylic acids are deprotonated (negative), and the amine is protonated (positive). The molecule is a zwitterion. It can interact ionically with positively charged sites or self-associate, causing broadening.
-
Scenario B (Silanol Interaction): Even at acidic pH, if the silica surface of your column has "free silanols" (Si-OH), these can ionize (Si-O⁻) above pH 3.[1]5. The protonated amine of Imidaprilat binds to these silanols via cation-exchange. This is the #1 cause of tailing.
Step-by-Step Troubleshooting Protocols
Protocol A: Mobile Phase Optimization (The "Golden Ratio")
Goal: Suppress silanol activity and lock the ionization state.
The Fix: Do not rely solely on Formic Acid. You need a chaotropic buffer to "mask" the silanols.
Experimental Setup:
| Parameter | Recommendation | Reason |
|---|---|---|
| Aqueous Phase (A) | 5mM Ammonium Formate + 0.1% Formic Acid | The ammonium ions (NH₄⁺) compete with the drug for silanol binding sites, effectively "blocking" them [1]. |
| Organic Phase (B) | Acetonitrile + 0.1% Formic Acid | Acetonitrile usually provides sharper peaks for peptides/peptidomimetics than Methanol. |
| Target pH | 2.8 - 3.0 | Ensures carboxylic acids are mostly protonated (neutral) while keeping silanols neutral. |
Validation Step: Prepare a fresh mobile phase A. Measure pH. If pH > 3.2, add more Formic Acid dropwise until pH is ~2.9. Inject the standard. If tailing factor drops below 1.3, the issue was ionic interaction.
Protocol B: Addressing Metal Chelation
Goal: Prevent the dicarboxylic acid groups from binding to stainless steel.
The Symptom: Broad, tailing peaks that look "smudged," or poor recovery at low concentrations. The Cause: Dicarboxylic acids (like Imidaprilat) are strong chelators of Iron (Fe) and Nickel (Ni) in stainless steel LC paths.
The Fix:
-
System Passivation: Flush the system with 0.1% Phosphoric Acid or Medronic Acid (if MS compatible) overnight.
-
Chelating Additive: Add 5µM Medronic Acid to Mobile Phase A (Note: Ensure your MS source can tolerate this; typically safe for ESI).
-
Hardware Swap: Replace the column frit and needle seat with PEEK (Polyether ether ketone) versions if possible.
Protocol C: Column Selection
Goal: Remove the site of interaction.
If Protocol A fails, your column stationary phase is likely too active.
Recommended Phases:
-
Hybrid Particle / Charged Surface Hybrid (CSH): These particles are designed to have a slight positive surface charge that repels protonated amines, drastically reducing tailing for basic compounds.
-
Polar Embedded Groups: These phases shield the silica surface from the analyte.
-
HILIC (Hydrophilic Interaction Liquid Chromatography):
-
Why? Imidaprilat is polar. HILIC retains it using a water layer mechanism, avoiding hydrophobic silanol issues entirely.
-
Condition: Use a bare silica or Zwitterionic HILIC column with high organic start (e.g., 90% ACN).
-
Visualizing the Interaction
Understanding the "Silanol Effect" is crucial for selecting the right buffer.
Figure 2: Mechanism of competitive inhibition. Ammonium ions (Green) block the active silanol sites (Red), preventing the drug (Blue) from sticking.
Frequently Asked Questions (FAQs)
Q: Can I use Methanol instead of Acetonitrile? A: Yes, but be careful. Methanol has higher viscosity, which increases backpressure. More importantly, protic solvents like Methanol can sometimes enhance hydrogen bonding with the stationary phase. If you switch to Methanol, ensure you maintain the Ammonium Formate buffer, as Methanol alone will not fix silanol activity.
Q: My Imidaprilat-d3 peak is splitting, not just tailing. Is this the same issue? A: Likely not. Peak splitting usually indicates:
-
Solvent Mismatch: Your sample is dissolved in 100% organic solvent while your starting gradient is high aqueous. Fix: Dissolve sample in initial mobile phase.
-
Column Void: The column inlet has collapsed. Fix: Reverse flush or replace column.
Q: Why does the tailing get worse as the column ages? A: Acidic hydrolysis. Over time, the bonded phase (C18 chains) can cleave off the silica support (especially at low pH), exposing more raw silanols. If you see this trend, your method pH might be too aggressive (< 2.0) or the column is not designed for low pH stability [2].
Q: Does the concentration of the Internal Standard matter for tailing? A: Yes. If you overload the column, tailing increases. However, IS concentrations are usually low (ng/mL). If the IS tails at low concentrations, it is strictly a chemical interaction (adsorption), not a mass overload issue.
References
-
Restek Corporation. (2018).[2] LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]
-
Chrom Tech, Inc. (2025).[1][3] What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Waters Corporation. What are common causes of peak tailing when running a reverse-phase LC column? Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 54684224, Imidaprilat. Retrieved from [Link]
Sources
Technical Support Center: Matrix Effect Correction for Imidaprilat Analysis
Diagnostic Hub: Do You Have a Matrix Effect?
Before applying the correction, you must quantify the severity of the issue. In LC-MS/MS analysis of plasma, Matrix Effects (ME) manifest as the suppression or enhancement of ionization efficiency caused by co-eluting endogenous components (e.g., phospholipids, salts).[1][2]
The Diagnostic Test: Calculating Matrix Factor (MF)
To confirm ME, you must perform a Post-Extraction Spike experiment. Compare the peak area of Imidaprilat in extracted blank plasma against a neat solution.
Formula:
| MF Value | Diagnosis | Action Required |
| 1.0 (approx) | No Matrix Effect | Ideal state. |
| < 0.85 | Ion Suppression | CRITICAL. Signal is being lost. Sensitivity compromised. |
| > 1.15 | Ion Enhancement | CRITICAL. Signal is artificially inflated. Accuracy compromised. |
Note: Imidaprilat is a polar, amphoteric dicarboxylic acid. It is highly susceptible to ion suppression from phospholipids (phosphatidylcholines) which often elute late in reverse-phase gradients.
The Solution: Imidaprilat-d3 Protocol
The Core Principle: Imidaprilat-d3 is a Stable Isotope Labeled Internal Standard (SIL-IS). Because it is chemically identical to the analyte (except for mass), it co-elutes with Imidaprilat. Therefore, it experiences the exact same suppression or enhancement. When you calculate the ratio of Analyte/IS, the matrix effect cancels out mathematically.
Visualizing the Mechanism
The following diagram illustrates how the SIL-IS "sees" the same interference as the analyte, neutralizing the error.
Figure 1: Mechanism of Matrix Effect Cancellation using Imidaprilat-d3. The interference suppresses both the analyte and the IS equally, preserving the accuracy of the ratio.
Step-by-Step Implementation Protocol
Reagents:
-
Analyte: Imidaprilat Reference Standard.
-
Internal Standard: Imidaprilat-d3 (Deuterated).
-
Matrix: K2EDTA Human Plasma (or relevant species).
Workflow:
-
IS Working Solution Preparation:
-
Dissolve Imidaprilat-d3 in 50:50 Methanol:Water to a concentration ~50-100% of the expected mid-range analyte concentration.
-
Why? If the IS signal is too low, it introduces variation. If too high, it may cause "crosstalk" (isotopic contribution) to the analyte channel.
-
-
Spiking (The Critical Step):
-
Aliquot 50 µL of Plasma sample.
-
IMMEDIATELY add Imidaprilat-d3 Working Solution.
-
Vortex for 30 seconds.
-
Equilibration: Let stand for 5-10 minutes.
-
Scientific Rationale: The IS must bind to plasma proteins (albumin) to the same extent as the analyte before extraction begins. This ensures the IS corrects for extraction recovery losses, not just ionization suppression.
-
-
Extraction (Recommended: Protein Precipitation):
-
Add 150 µL Acetonitrile (containing 0.1% Formic Acid).
-
Vortex vigorously (1 min) and Centrifuge (10 min at 10,000 rpm).
-
Transfer supernatant.
-
-
LC-MS/MS Analysis:
-
Monitor MRM transitions.
-
Imidaprilat: m/z 388.2 → 206.1
-
Imidaprilat-d3: m/z 391.2 → 209.1 (Check specific CoA for exact mass).
-
Troubleshooting & FAQs
Q1: My IS-Normalized Matrix Factor is still failing (CV > 15%). Why? A: This indicates the IS is not tracking the analyte perfectly.
-
Cause 1: Deuterium Isotope Effect. In high-efficiency chromatography, deuterated compounds can elute slightly earlier than non-deuterated ones. If the "suppression zone" (phospholipid peak) is sharp, the IS might elute outside the suppression window while the analyte elutes inside it.
-
Fix: Adjust the gradient to ensure co-elution, or switch to a C13-labeled IS (Imidaprilat-13C) which has no retention time shift.
Q2: I see a drop in Imidaprilat-d3 response in patient samples compared to standards. Is this a problem? A: Not necessarily.
-
Explanation: This is the definition of Matrix Effect. If the IS area drops by 50% in plasma compared to water, but the Analyte area also drops by 50%, the Ratio remains constant.
-
Limit: If the suppression is >80-90%, you lose signal-to-noise ratio (sensitivity). You may hit the Lower Limit of Quantification (LLOQ).[3][4] In this case, improve extraction (switch from Protein Precip to Solid Phase Extraction).
Q3: Can I add the Imidaprilat-d3 after extraction to save money? A: NO.
-
Adding IS post-extraction only corrects for ionization matrix effects. It does not correct for extraction efficiency/recovery errors. You must add it to the raw plasma.
Validation: Proving It Works
To meet FDA/EMA guidelines, you must validate the correction.
The "IS-Normalized Matrix Factor" Test: Analyze 6 lots of blank plasma spiked with Analyte + IS (Post-extraction).
| Lot ID | Analyte Area (A) | IS Area (B) | Ratio (A/B) | Matrix Factor (A/Neat) | IS-Normalized MF (Ratio/Neat Ratio) |
| Lot 1 | 50,000 | 100,000 | 0.50 | 0.50 (Suppression) | 0.99 |
| Lot 2 | 48,000 | 97,000 | 0.49 | 0.48 (Suppression) | 0.98 |
| Lot 3 | 85,000 | 170,000 | 0.50 | 0.85 (Less Suppr.) | 1.00 |
| Neat Std | 100,000 | 200,000 | 0.50 | N/A | N/A |
Acceptance Criteria: The Coefficient of Variation (CV) of the IS-Normalized MF across 6 lots must be ≤ 15% .
Troubleshooting Logic Tree
Figure 2: Decision tree for diagnosing matrix-related failures.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[5] Section III.B.
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Section 4.1.8 Matrix Effect.[6]
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030.
Sources
Technical Support Center: Resolving Imidaprilat-d3 Retention Time Shifts
The following technical guide is structured as a Tier 3 Support Knowledge Base, designed for analytical scientists troubleshooting LC-MS/MS assays for Imidaprilat.
Executive Summary: The "Zwitterion Challenge"
Imidaprilat is the active metabolite of Imidapril. Chemically, it is a zwitterionic dicarboxylic acid (containing two -COOH groups and one secondary amine).[1] This structure makes its chromatographic retention highly sensitive to mobile phase pH and ionic strength.[1]
When using Imidaprilat-d3 as an Internal Standard (IS), users often encounter two distinct types of retention time shifts:
-
The Isotope Effect (Normal): A constant, slight offset where the deuterated standard elutes slightly earlier than the analyte.
-
Method Instability (Abnormal): Variable drifting, jumping, or diverging retention times between the analyte and the IS.
This guide addresses the root causes of Method Instability and provides validated protocols to resolve them.
Diagnostic Workflow
Before adjusting your method, use this logic tree to isolate the source of the shift.
Technical Deep Dive & Troubleshooting (Q&A)
Category A: Physicochemical Factors (The "Why")
Q1: Why does Imidaprilat-d3 elute earlier than Imidaprilat in my RPLC method? A: This is the Inverse Isotope Effect .[1] In Reversed-Phase Liquid Chromatography (RPLC), deuterated compounds (C-D bonds) are slightly less lipophilic than their hydrogenated counterparts (C-H bonds).[1] The C-D bond is shorter and has a smaller molar volume, reducing the van der Waals interaction with the C18 stationary phase.
-
Expected Behavior: Imidaprilat-d3 elutes 0.05–0.15 minutes before Imidaprilat.[1]
-
Action: If the offset is constant, do not correct it . Ensure your integration windows are wide enough to capture both.[1]
Q2: My RT is drifting day-to-day. Why is Imidaprilat so sensitive? A: Imidaprilat is a zwitterion with pKa values likely in the range of 3.0–4.0 (carboxyls) and ~8.0–9.0 (amine). If your mobile phase pH is near one of these pKa values, a pH change of just 0.05 units can significantly alter the ionization state (ratio of charged to neutral species), leading to drastic RT shifts.
-
The Fix: Operate at least 2 pH units away from the pKa. For Imidaprilat, acidic pH (pH 2.0–2.[1]5) is preferred to protonate the carboxyls, suppressing ionization and increasing retention on C18.
Category B: Method & Instrument Factors[3][4][5]
Q3: The retention time "bounces" randomly between injections. A: This often indicates insufficient column equilibration or mobile phase buffering issues . Imidaprilat requires a stable surface charge on the silica. If you are using a gradient:
-
Check Re-equilibration Time: Ensure you are allowing at least 5–7 column volumes of starting mobile phase between injections.[1]
-
Buffer Capacity: If using 0.1% Formic Acid, the buffering capacity is weak. Switch to 10-20 mM Ammonium Formate (pH 3.0) to lock the pH.
Q4: The RT shifts only when I inject plasma samples, not standards. A: This is Matrix-Induced Stationary Phase Modification . Phospholipids and proteins from the plasma can accumulate on the head of the column, effectively creating a "new" stationary phase. This masks the C18 ligands, causing the analyte (and IS) to elute earlier over time.
-
Validation: Inject a "Neat Standard" immediately after a "Matrix Sample."[1] If the RT is shifted for the standard, the column surface has been modified.
-
Solution: Implement a diverter valve to send the first 1-2 minutes (matrix front) to waste, or improve sample cleanup (e.g., Solid Phase Extraction instead of Protein Precipitation).
Validated Protocols
Protocol 1: Robust Mobile Phase Preparation (Gravimetric Method)
Context: Volumetric preparation (using cylinders) is prone to variation.[1] For sensitive zwitterions, gravimetric preparation is required.
Objective: Prepare 1L of 10mM Ammonium Formate (pH 3.0).
-
Weigh 0.63 g of Ammonium Formate (solid) into a clean bottle.
-
Add 990 g of HPLC-grade water (weighed, not measured by volume).
-
Add 10 g (approx. 8.3 mL) of Formic Acid (weighed).[1]
-
Do not adjust pH with a meter probe (introducing sodium/contamination).[1] Rely on the buffer ratio.
-
Sonicate for 10 minutes to degas.
-
Shelf Life: Discard after 48 hours (volatile buffers drift).
Protocol 2: System Suitability Test (SST) for Drift
Run this sequence before every batch.
| Injection # | Sample Type | Acceptance Criteria |
| 1-5 | Conditioning (Matrix Blank) | Do not integrate. Saturates active sites. |
| 6 | System Suitability Std (Low) | S/N > 10.[1][2] |
| 7 | System Suitability Std (High) | RT must be within ±0.05 min of Reference. |
| 8 | Imidaprilat-d3 Only | Check for unlabeled Imidaprilat interference (Cross-signal). |
| 9 | Imidaprilat Only | Check for d3 interference (Cross-signal). |
Mechanism Visualization
The following diagram illustrates why pH fluctuations cause retention shifts for Imidaprilat on a C18 column.
[7]
References
-
PubChem. (2025).[1] Imidaprilat - Compound Summary. National Library of Medicine.[1] [Link]
-
Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. [Link]
-
Restek Corporation. (2017).[1] Deuterium Isotope Effects in Chromatography. Chromatography Forum Discussion. [Link]
-
Agilent Technologies. (2020).[1] Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. Chromatography Today. [Link]
-
Williams, R. (2022).[1] pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]
Sources
Technical Support Center: Optimizing Imidaprilat-d3 Recovery in Urine Bioanalysis
Executive Summary: The "Zwitterionic Trap"
Welcome to the technical support hub for Imidaprilat analysis. If you are accessing this guide, you are likely facing low recovery (<50%), high variation (%CV >15%), or signal suppression of your internal standard, Imidaprilat-d3.
The Root Cause: Imidaprilat is not a simple analyte. It is a dicarboxylic acid active metabolite (pKa ~2.8, ~5.[1]3) with a secondary amine function.[1] This zwitterionic nature means its solubility and adsorption behavior change drastically with minor pH shifts.[1] In urine—a matrix with high salt content and variable pH (4.5–8.0)—standard "dilute-and-shoot" or generic protein precipitation methods often fail.[1]
This guide provides a self-validating Mixed-Mode Anion Exchange (MAX) protocol designed to stabilize the analyte and maximize recovery.
Module 1: The Chemistry of Extraction (The "Why")
To fix the method, we must first understand the molecule's behavior in solution.
Ionization Profile
Imidaprilat exists in three distinct states depending on the pH of your urine matrix.
-
pH < 2.0: Fully protonated.[1] The carboxyl groups are neutral (-COOH), and the amine is positive (-NH2+). The molecule is Cationic .
-
pH 3.0 – 5.0: The first carboxyl ionizes (-COO-).[1] The amine remains positive. The molecule is Zwitterionic (Net Neutral) . This is the danger zone for solubility and precipitation.
-
pH > 7.0: Both carboxyls are ionized (-COO-).[1] The amine begins to deprotonate. The molecule is Anionic .
The Extraction Strategy
For urine analysis, Mixed-Mode Anion Exchange (MAX) is superior to Cation Exchange (MCX) or HLB.[1]
-
Why MAX? Urine contains many basic endogenous compounds (amines).[1] By targeting the acidic moiety of Imidaprilat (the carboxyl groups), we can wash away the basic interferences, resulting in a cleaner extract and reduced ion suppression.
Module 2: Troubleshooting Guide (Q&A)
Q1: My Internal Standard (Imidaprilat-d3) recovery is inconsistent between patient samples. Why?
Diagnosis: This is a classic "pH Mismatch" error.[1] Explanation: Patient urine pH varies from 4.5 to 8.0.[1]
-
In acidic urine (pH 5), Imidaprilat is zwitterionic/neutral.[1]
-
In alkaline urine (pH 8), it is anionic.[1] If you load these directly onto an SPE cartridge without buffering, the retention mechanism differs per sample. The deuterated IS (d3) will track the analyte, but if the absolute recovery drops below 10% due to breakthrough, your LOQ is compromised. Solution: You must buffer every urine sample to pH 7.0–7.5 before extraction to force 100% of the population into the Anionic state.
Q2: I see significant signal loss (Ion Suppression) even with high extraction recovery.
Diagnosis: Phospholipid or Urea breakthrough.[1] Explanation: If using simple C18 or HLB extraction, phospholipids co-elute with Imidaprilat.[1] Solution: Switch to the MAX protocol (below). The high-pH wash step removes neutral and basic matrix components, while the analyte remains locked to the sorbent via ionic interaction.
Q3: The analyte disappears from the autosampler vials over 24 hours.
Diagnosis: Adsorption to glass.[1] Explanation: Dicarboxylic acids can chelate with silanols on glass surfaces, especially in non-polar solvents.[1] Solution:
-
Use Polypropylene (PP) autosampler vials, not glass.[1]
-
Ensure your reconstitution solvent contains at least 20% water and 0.1% Formic Acid to keep the analyte soluble and prevent adsorption.[1]
Module 3: Optimized MAX SPE Protocol
This protocol is the "Gold Standard" for dicarboxylic ACE inhibitors in urine. It utilizes a Mixed-Mode Anion Exchange (MAX) mechanism.[1]
Materials
-
Cartridge: 30mg/1cc MAX (Polymeric Strong Anion Exchange).[1]
-
Internal Standard: Imidaprilat-d3 (100 ng/mL in MeOH).[1]
-
Buffer: 50mM Ammonium Bicarbonate (pH 7.5).
Workflow Table
| Step | Solvent/Action | Critical Technical Note |
| 1. Pre-treatment | 200 µL Urine + 20 µL IS + 600 µL 50mM NH4HCO3 (pH 7.5) .[1] | CRITICAL: Check pH. Must be > 7.0 to ensure analyte is anionic (-COO⁻) for binding.[1] |
| 2. Condition | 1 mL MeOH, then 1 mL Water.[1] | Activates the polymeric pores. |
| 3. Load | Load pre-treated sample (~820 µL) at 1 mL/min. | Slow loading ensures interaction with quaternary amine sites.[1] |
| 4. Wash 1 | 1 mL 5% NH4OH in Water . | The Cleanup: Removes proteins and neutral/basic interferences. Analyte stays bound. |
| 5. Wash 2 | 1 mL Methanol .[1] | Removes hydrophobic interferences (lipids).[1] Analyte stays bound via ionic lock.[1] |
| 6. Elute | 2 x 400 µL 2% Formic Acid in Methanol . | The Release: Low pH protonates the carboxyls (-COO⁻ → -COOH), breaking the ionic bond. |
| 7. Evaporate | Dry under N2 at 40°C. | Do not overheat.[1] Thermal degradation risk.[1] |
| 8. Reconstitute | 100 µL Mobile Phase (e.g., 0.1% FA in H2O / ACN 80:20). | Use Polypropylene vials. |
Module 4: Visualizing the Logic
The Physicochemical Decision Matrix
This diagram illustrates why pH control is the single point of failure in this assay.
Caption: Figure 1.[1] The effect of sample pH on Imidaprilat retention mechanism.[2][3] Failure to buffer urine leads to "flow-through" of the analyte.
The Extraction Workflow
Visualizing the optimized MAX protocol.
Caption: Figure 2.[1] Mixed-Mode Anion Exchange (MAX) workflow.[1] The "Lock-and-Key" mechanism ensures high specificity for dicarboxylic acids.[1]
Module 5: Quick Reference FAQ
Q: Can I use LLE (Liquid-Liquid Extraction) instead? A: You can use Ethyl Acetate, but recovery is often lower (~60%) compared to SPE (>85%) because Imidaprilat is relatively polar (logP ~ -1.4).[1] LLE also fails to remove phospholipids effectively, leading to matrix effects in LC-MS.[1]
Q: My LC-MS peaks are tailing. Is this the column? A: Likely not. It is usually secondary interactions between the amine group of Imidaprilat and residual silanols on the C18 column.
-
Fix: Add 5mM Ammonium Formate to your mobile phase. The ammonium ions shield the silanols.
Q: Is the d3-IS stable? A: Deuterium exchange can occur at very high pH (>10) or high temperature.[1] Keep the elution and evaporation steps below 45°C.
References
-
Imidaprilat Physicochemical Properties. PubChem Compound Summary for CID 5464344. Source:[1]
-
Internal Standard Variability in LC-MS/MS. "Internal standard variability: root cause investigation...". Bioanalysis. Source:[1]
-
Urine Sample Preparation Strategies. "Strategy for Successful Urine Sample Preparation for LC-MS/MS". DergiPark.[1] Source:[1]
-
pH Dependence of ACE Inhibitors. "Acidity, lipophilicity, solubility... of some ACE inhibitors".[4] ResearchGate.[1] Source:[1][4]
Sources
- 1. Imidaprilat | C18H23N3O6 | CID 5464344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Theoretical study of structure, pKa, lipophilicity, solubility, absorption, and polar surface area of some centrally acting antihypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Minimizing signal suppression for Imidaprilat-d3 in ESI source
A Senior Application Scientist's Guide to Minimizing Signal Suppression in the Electrospray Ionization (ESI) Source
Welcome to the technical support center for the bioanalysis of Imidaprilat-d3. This guide is designed for researchers, scientists, and drug development professionals who are using LC-MS/MS with electrospray ionization (ESI) and encountering challenges with signal suppression. As a deuterated internal standard for its non-labeled counterpart, Imidaprilat, ensuring a stable and robust signal for Imidaprilat-d3 is paramount for accurate quantification.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you diagnose, understand, and mitigate signal suppression, thereby enhancing the accuracy, precision, and sensitivity of your assays.
Troubleshooting Guide: A Systematic Approach to Signal Suppression
Signal suppression for Imidaprilat-d3 often manifests as low sensitivity, poor reproducibility, or a lack of dose-linearity. The following guide provides a systematic workflow to identify and resolve the root cause of the issue.
Diagnostic Workflow for Imidaprilat-d3 Signal Suppression
Caption: Troubleshooting workflow for diagnosing and resolving ESI signal suppression.
Frequently Asked Questions (FAQs)
Q1: What exactly is signal suppression and why is it a problem for a polar molecule like Imidaprilat-d3?
A: Signal suppression, a specific type of matrix effect, is the reduction in ionization efficiency of a target analyte due to co-eluting components from the sample matrix.[1] In an ESI source, a finite amount of charge is available on the surface of the droplets formed from the LC eluent.[2] When matrix components (e.g., salts, phospholipids, endogenous metabolites) are present at high concentrations, they compete with Imidaprilat-d3 for this charge, leading to a decrease in the number of analyte ions that reach the mass spectrometer's detector.[3][4]
For a polar dipeptide like Imidaprilat[5], this is particularly problematic in biological matrices (plasma, urine) for two reasons:
-
Early Elution: Polar molecules often elute early in reversed-phase chromatography, in a region where salts and other highly polar matrix components also elute, causing significant interference.[6]
-
Matrix Complexity: Biological fluids are rich in endogenous compounds that can cause suppression. Phospholipids, in particular, are notorious for causing ion suppression and can build up on the column, eluting erratically.
This suppression compromises assay sensitivity, accuracy, and precision.[2]
Q2: My internal standard is Imidaprilat-d3. Shouldn't it perfectly correct for any suppression?
A: This is a common and critical point. A stable isotope-labeled (SIL) internal standard like Imidaprilat-d3 is the gold standard because it is expected to have the same physicochemical properties and chromatographic retention time as the analyte (Imidaprilat).[7] In theory, it should co-elute perfectly and experience the exact same degree of ion suppression, leading to an accurate analyte/IS ratio.
However, there are potential pitfalls:
-
Chromatographic Separation: If the deuterium labeling causes a slight shift in retention time (a known phenomenon), the analyte and IS may not experience the identical matrix environment, leading to incomplete correction.[7][8] It is crucial to ensure complete co-elution.
-
Analyte Concentration Effects: At very high analyte concentrations, the analyte itself can begin to suppress the signal of the co-eluting internal standard.[9] This can lead to non-linearity in the calibration curve.
-
Masking Problems: A perfectly co-eluting SIL internal standard can sometimes mask underlying issues like poor sample cleanup or suboptimal chromatography.[7] While the ratio may appear correct, severe suppression of both signals can push the response towards the lower limit of quantitation, reducing overall method robustness.
Therefore, while Imidaprilat-d3 is an excellent tool, it is not a substitute for minimizing suppression in the first place. Always monitor the absolute peak area of your internal standard; a significant drop in matrix samples compared to neat solutions is a clear indicator of suppression.
Q3: Which sample preparation technique is best for minimizing matrix effects for Imidaprilat-d3?
A: The choice depends on the matrix, required throughput, and the degree of cleanup needed. A simple protein precipitation (PPT) is often insufficient for removing phospholipids and other suppressive agents.
| Technique | Principle | Pros | Cons | Best For |
| Liquid-Liquid Extraction (LLE) | Partitions compounds between two immiscible liquids (aqueous and organic) based on relative solubility.[10] | Excellent for removing non-volatile salts and highly polar interferences. Cost-effective. | Can be labor-intensive, may form emulsions, requires solvent evaporation/reconstitution.[6] | Urine samples; removing salts and highly polar matrix components from plasma. |
| Solid-Phase Extraction (SPE) | Separates compounds based on their physical and chemical properties' interaction with a solid sorbent.[11] | Highly selective, provides excellent cleanup and concentration, can remove a broad range of interferences. | Requires more method development, can be more expensive. | Plasma or serum samples where high sensitivity and cleanliness are required. |
| Phospholipid Removal (PLR) | Employs specialized plates or cartridges that selectively retain phospholipids while allowing analytes to pass through. | Specifically targets a major source of ion suppression in plasma. Fast and effective. | Adds cost, may not remove other types of interferences. | High-throughput plasma analysis where phospholipids are the primary concern. |
For a polar molecule like Imidaprilat, a mixed-mode or polar-enhanced reversed-phase SPE sorbent is often an excellent choice, as it can retain the analyte while allowing for effective washing of both polar (salts) and non-polar (lipids) interferences.[12]
Q4: How can I optimize my LC method and mobile phase to reduce suppression?
A: Chromatographic optimization is a powerful tool for separating Imidaprilat-d3 from regions of ion suppression.[3]
-
Gradient Adjustment: The goal is to achieve a retention factor (k) between 2 and 10. Avoid elution at the solvent front (k < 1), where salts and other unretained matrix components reside.[3] A slower, shallower gradient around the elution time of Imidaprilat-d3 can improve resolution from nearby interferences.
-
Mobile Phase Additives: The choice and concentration of additives are critical. They must be volatile to be compatible with MS.[13]
-
For Positive ESI (+): Formic acid (0.1%) is the most common choice. It protonates basic sites on the analyte, promoting ionization, and can help improve peak shape.[14] Ammonium formate can also be used.
-
Avoid Non-Volatile Buffers: Never use phosphate buffers (e.g., PBS) as they will deposit in the source and suppress the signal.
-
Keep Concentrations Low: High concentrations of even volatile additives can compete with the analyte and cause suppression.[14]
-
-
Column Chemistry: If a standard C18 column does not provide adequate separation from interferences, consider alternatives like an embedded polar group (EPG) column, which can provide different selectivity for polar molecules and better retention.
Q5: What are the key ESI source parameters I should tune for Imidaprilat-d3?
A: Optimizing the source parameters ensures that the ionization process is as efficient as possible for your specific analyte and flow conditions.[14] Always optimize by infusing a solution of Imidaprilat-d3 in your final mobile phase composition.
| Parameter | Effect on Ionization & Suppression | Optimization Strategy |
| Capillary Voltage | Drives the electrospray process. Too low results in an unstable spray; too high can cause in-source fragmentation or discharge. | Start around 3.0-4.0 kV for positive mode. Adjust in 0.5 kV increments to find the value that maximizes signal without instability. |
| Nebulizer Gas Pressure | Aids in droplet formation. Higher pressure creates smaller droplets, which desolvate more efficiently.[15] | Increase pressure until the signal plateaus or begins to decrease. Typical values are 35-60 psig. |
| Drying Gas Flow & Temp. | Facilitates solvent evaporation from the droplets. Efficient desolvation is crucial to release gas-phase ions.[16] | Increase temperature and flow to maximize signal. Be cautious of thermal degradation for labile compounds. A good starting point is 250-350 °C and 8-12 L/min.[17] |
| Cone/Fragmentor Voltage | A potential applied between the skimmer and the first mass analyzer, helping to break up solvent clusters (declustering).[18] | Increase voltage stepwise. You should see the signal for your target ion increase as clusters are broken down. Too high a voltage will cause in-source fragmentation. |
Detailed Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Suppression Zones
This experiment is the definitive way to visualize when and how much ion suppression is occurring throughout your chromatographic run.
-
Preparation:
-
Prepare a solution of Imidaprilat-d3 (e.g., 100 ng/mL) in your mobile phase (50:50 A:B is a good starting point).
-
Set up your LC-MS system as you would for a normal run.
-
Use a T-junction to connect a syringe pump to the LC flow path between the column and the MS inlet.
-
-
Execution:
-
Begin acquiring MS data, monitoring the specific MRM transition for Imidaprilat-d3.
-
Start the syringe pump to continuously infuse the Imidaprilat-d3 solution at a low flow rate (e.g., 10 µL/min). You should see a stable, elevated baseline signal.
-
Inject a blank matrix sample (e.g., a protein-precipitated plasma extract) onto the LC column and start the gradient.
-
-
Analysis:
-
Observe the infused Imidaprilat-d3 signal trace. Any significant dip in the baseline indicates a region of ion suppression where matrix components are eluting.
-
Compare the retention time of your Imidaprilat-d3 peak from a normal run to these suppression zones. If they overlap, you have confirmed that co-eluting matrix components are the cause of your signal loss.[6]
-
Protocol 2: General-Purpose Solid-Phase Extraction (SPE) for Imidaprilat-d3 from Plasma
This protocol uses a mixed-mode cation exchange sorbent, which is effective for polar, basic compounds like Imidaprilat.
-
Sample Pre-treatment:
-
To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water. This acidifies the sample to ensure the amine groups on Imidaprilat are protonated (positively charged).
-
Vortex for 30 seconds. Centrifuge for 10 minutes at 4000 rpm to pellet proteins.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode strong cation exchange (MCX) SPE cartridge with 1 mL of methanol, followed by 1 mL of water. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing (Removing Interferences):
-
Wash 1: 1 mL of 0.1 M hydrochloric acid. This removes neutral and acidic interferences.
-
Wash 2: 1 mL of methanol. This removes non-polar interferences like phospholipids.
-
-
Elution:
-
Elute the Imidaprilat-d3 with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the charge on the analyte, releasing it from the sorbent.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute in 100 µL of your initial mobile phase, vortex, and inject.
-
References
-
PubChem. Imidapril Hydrochloride. National Center for Biotechnology Information. [Link]
-
PubChem. Imidaprilat. National Center for Biotechnology Information. [Link]
-
ResearchGate. Chemical structures of imidapril and imidaprilat. [Link]
-
LCGC International. Ion Suppression: A Major Concern in Mass Spectrometry. [Link]
-
Wikipedia. Ion suppression (mass spectrometry). [Link]
- Gao, S., et al. (2020). Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS.
- C-K. Meng, C. N. McEwen. (1998). Mechanism of Signal Suppression by Anionic Surfactants in Capillary Electrophoresis−Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 70(18), 3960-3966.
-
Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. [Link]
- Matuszewski, B. K. (2006). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review.
-
ResolveMass Laboratories. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
Phenomenex. Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV. [Link]
- Lee, T. M., & Y. C. Chen. (2000). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications.
-
Biotage. Extraction of illicit drugs and pesticides from liver tissue using ISOLUTE® SLE+. [Link]
- Matuszewski, B. K., et al. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Analytical Chemistry, 75(13), 3019-3030.
-
Technology Networks. 4 Steps to Successful Compound Optimization on LC-MS/MS. [Link]
-
LCGC International. Understanding and Improving Solid-Phase Extraction. [Link]
-
Aurora Biomed. Liquid-Liquid Extraction vs. Solid-Phase Extraction. [Link]
-
LCGC International. LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. [Link]
- Liang, H. R., et al. (2005). Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS. Analyst, 130(6), 935-938.
-
Phenomenex. Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. [Link]
- Al-Salami, H., et al. (2018). Development and Optimization of a High Sensitivity LC-MS/MS Method for the Determination of Hesperidin and Naringenin in Rat Plasma: Pharmacokinetic Approach. Molecules, 23(11), 2859.
-
SCION Instruments. Sample Preparation – Manual Solid Phase Extraction. [Link]
- Al-Masri, S., et al. (2023). Electrospray ionization mass spectrometry adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modulators. Rapid Communications in Mass Spectrometry, 37(14), e9530.
- Leito, I., et al. (2014). Effect of Mobile Phase on Electrospray Ionization Efficiency. Journal of the American Society for Mass Spectrometry, 25(6), 1023-1031.
- Stancliffe, E., et al. (2020). Comprehensive Optimization of LC-MS Metabolomics Methods Using Design of Experiments (COLMeD). Metabolites, 10(9), 362.
-
ResearchGate. Studies of Signal Suppression in Liquid Chromatography-Electrospray Ionization Mass Spectrometry in Using Volatile Ion-Pairing Reagents. [Link]
-
AMSbiopharma. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]
- Horning, M. G., et al. (1974). Isolation of Drugs and Drug Metabolites from Biological Fluids by Use of Salt-Solvent Pairs. Clinical Chemistry, 20(3), 282-287.
-
Drawell. How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. [Link]
- van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150.
- Patrick, T. A., & J. S. McIndoe. (2020). Strategies for avoiding saturation effects in ESI-MS. International Journal of Mass Spectrometry, 456, 116399.
- Lipiński, A., et al. (2021). Vitamin D3 Bioaccessibility from Supplements and Foods—Gastric pH Effect Using a Static In Vitro Gastrointestinal Model. Nutrients, 13(12), 4434.
-
Agilent. Oh, What a Mess! Dealing with Unwanted Matrix Effects. [Link]
-
Histo-line Laboratories. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]
-
Agilent. Optimizing the Agilent Multimode Source. [Link]
-
Oreate AI Blog. Guide to the Development of Liquid Chromatography-Mass Spectrometry (LC-MS) Methods. [https://oreate.com/guide-to-the-development-of-liquid-chromatography-mass-spectrometry-lc-ms-methods-optimization-strategies-for-reversed-phase-chromatography-systems/]([Link] chromatography-systems/)
-
Phenomenex. Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]
- Al-Busaidi, A., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis.
- Nováková, L., & P. Solich. (2013). Advantages of HILIC Mobile Phases for LC–ESI–MS–MS Analysis of Neurotransmitters. LCGC North America, 31(3), 214-225.
-
ResearchGate. The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry. [Link]
-
LCGC International. Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. [Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
- Jemal, M., & Y. Xia. (2006). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS).
Sources
- 1. longdom.org [longdom.org]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 5. Imidaprilat | C18H23N3O6 | CID 5464344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. scispace.com [scispace.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. aurorabiomed.com [aurorabiomed.com]
- 11. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solid Phase Extraction Explained [scioninstruments.com]
- 13. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids [sigmaaldrich.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. agilent.com [agilent.com]
- 16. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. elementlabsolutions.com [elementlabsolutions.com]
Preventing deuterium exchange in Imidaprilat-d3 solutions
Technical Support Center: Imidaprilat-d3 Solutions
A-Level-Up Guide for Senior Application Scientists
Welcome to the technical support center for Imidaprilat-d3. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on preventing deuterium exchange in Imidaprilat-d3 solutions. As your Senior Application Scientist, my goal is to move beyond simple instructions and explain the underlying chemical principles, ensuring the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange, and why is it a critical issue for my Imidaprilat-d3 internal standard?
A1: Deuterium exchange is a chemical reaction where a deuterium (D) atom on your isotopically labeled molecule, Imidaprilat-d3, is swapped for a protium (H) atom from the surrounding environment.[1] This process, also known as H/D back-exchange, compromises the isotopic purity of your internal standard.
For quantitative analysis, particularly in LC-MS applications, the stability of the isotope label is paramount.[2] If your Imidaprilat-d3 (mass m) exchanges its deuterium atoms for hydrogen, it reverts to unlabeled Imidaprilat (mass m-3). This leads to an underestimation of the internal standard concentration and, consequently, an overestimation of the analyte concentration in your samples. This can invalidate your pharmacokinetic, metabolic, or bioequivalence studies.[3][4]
The core of the problem lies in the lability of certain C-D bonds, especially when they are adjacent to heteroatoms or functional groups that can stabilize a charge. The exchange is often catalyzed by acidic or basic conditions and is greatly accelerated by the presence of protic solvents.[5][6]
Q2: I'm looking at the structure of Imidaprilat. Which deuterium atoms on Imidaprilat-d3 are most susceptible to exchange?
A2: Imidaprilat possesses several functional groups that can influence deuterium stability, including a secondary amine and two carboxylic acid groups. The exact location of the deuterium labels on your specific batch of Imidaprilat-d3 is crucial and should be confirmed from the certificate of analysis provided by your supplier.
Typically, deuteration is intended to be on metabolically stable positions.[7][8] However, hydrogens on carbons alpha to carbonyls, amines, or carboxylic acids can be susceptible to exchange under certain conditions.[5][9][] The secondary amine and the carboxylic acid protons themselves are extremely labile and are not suitable for deuterium labeling. Therefore, the deuterium atoms in Imidaprilat-d3 are placed on carbon atoms. Even so, the acidity of the neighboring carboxylic acid and the basicity of the amine can facilitate exchange if improper solvents or pH conditions are used.
Q3: Which solvents are "safe," and which should I absolutely avoid?
A3: The choice of solvent is the single most important factor in preventing deuterium exchange. Solvents are broadly classified as protic (can donate protons/hydrogen bond) and aprotic (cannot donate protons).[11]
-
Protic Solvents to AVOID: These solvents contain exchangeable protons (e.g., in O-H or N-H bonds) and will actively promote deuterium exchange.[11] Avoid them for stock solution preparation and long-term storage. This category includes:
-
Water (H₂O)
-
Methanol (MeOH)
-
Ethanol (EtOH)
-
Heavy water (D₂O) - while it's a deuterium source, it can still facilitate exchange if the pH is not controlled.
-
-
Recommended Aprotic Solvents: These solvents lack exchangeable protons and are ideal for dissolving and storing your deuterated standard.[12][13] High-purity, anhydrous grades are strongly recommended.
-
Acetonitrile (ACN)
-
Dimethyl sulfoxide (DMSO)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Ethyl Acetate
-
Solvent Selection Summary Table
| Solvent Class | Examples | Recommendation for Imidaprilat-d3 | Rationale |
| Aprotic | Acetonitrile, DMSO, THF, Dichloromethane | Highly Recommended | Lacks exchangeable protons, minimizing the risk of H/D back-exchange.[14] |
| Protic | Water, Methanol, Ethanol | Strongly AVOID for Storage | Contains labile O-H protons that actively drive deuterium exchange, especially under non-neutral pH.[5] |
Troubleshooting Guide
Problem: My QC samples show a decreasing response for Imidaprilat-d3 over time, suggesting a loss of isotopic purity.
This is a classic sign of deuterium exchange. Let's diagnose the potential causes with a systematic workflow.
Workflow for Diagnosing Deuterium Exchange
Caption: Decision workflow for troubleshooting loss of Imidaprilat-d3.
Q4: I have to use a water-containing mobile phase for my LC-MS analysis. How can I minimize deuterium exchange during the run?
A4: This is a common and unavoidable challenge. While you must use an aqueous mobile phase for reversed-phase chromatography, you can take steps to mitigate the exchange:
-
Minimize Residence Time: Keep the time from sample injection to detection as short as possible. Use a high-quality HPLC/UHPLC system with minimal dead volume.
-
Control Temperature: Perform the chromatography at a controlled, and if possible, reduced temperature (e.g., 4-10 °C). Higher temperatures accelerate the rate of exchange.
-
pH Control: The pH of your mobile phase is critical. Imidaprilat has both acidic (carboxylic acids) and basic (amine) functional groups.[15] Extreme pH values will catalyze the exchange.[6] Aim for a mobile phase pH between 4 and 7. Buffering your mobile phase can help maintain a stable pH.
-
Late Spiking: If feasible in your workflow, add the Imidaprilat-d3 internal standard as late as possible during sample preparation, just before injection. This minimizes its contact time with the aqueous sample matrix.[16]
Q5: What are the best practices for preparing and storing my Imidaprilat-d3 stock and working solutions?
A5: Proper preparation and storage are fundamental to maintaining the integrity of your standard.
Protocol: Preparation and Storage of Imidaprilat-d3 Solutions
-
Environment: Handle the solid material in a low-humidity environment or under an inert gas like nitrogen or argon to prevent moisture absorption.[2][14]
-
Solvent Selection: Use only high-purity, anhydrous aprotic solvents (e.g., Acetonitrile) for preparing your primary stock solution.
-
Gravimetric Preparation: Prepare the stock solution gravimetrically for the highest accuracy. Use a calibrated analytical balance.
-
Container: Use amber glass vials with PTFE-lined caps to prevent photodegradation and leaching.
-
Stock Solution Storage:
-
Temperature: Store stock solutions at -20°C or preferably -80°C for long-term stability.[14]
-
Atmosphere: Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles and exposure to atmospheric moisture upon opening.
-
-
Working Solution Preparation:
-
Equilibrate the stock solution vial to room temperature before opening to prevent condensation of atmospheric water into the solution.
-
Dilute the stock solution using your mobile phase or a compatible aprotic solvent immediately before use in your analytical run.
-
Long-Term Stability Verification Workflow
Caption: Workflow for validating the long-term stability of the standard.
By implementing these rigorous protocols and understanding the chemical principles behind deuterium exchange, you can ensure the long-term stability and reliability of your Imidaprilat-d3 solutions, leading to more accurate and reproducible research outcomes.
References
-
Chemistry LibreTexts. (2023). Deuterium Exchange. [Link]
-
Hintzsche, S. J., et al. (2021). Synthesis of α-Deuterated Primary Amines via Reductive Deuteration of Oximes Using D2O as a Deuterium Source. The Journal of Organic Chemistry. [Link]
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. [Link]
-
PubChem. (n.d.). Imidapril. National Center for Biotechnology Information. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
-
Sukhninder, K., & Monika, G. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmaceutical Sciences. [Link]
-
Tucho, A. M., et al. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. nebiolab.com [nebiolab.com]
- 4. scispace.com [scispace.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations | PLOS One [journals.plos.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
Technical Support Center: Storage & Stability of Imidaprilat-d3
Topic: Storage stability of Imidaprilat-d3 working solutions at -20°C Audience: Bioanalytical Scientists, DMPK Researchers, and LC-MS Method Developers.
Core Directive: The Stability Profile
Is Imidaprilat-d3 stable in working solution at -20°C? Short Answer: Yes, but with strict caveats regarding solvent composition and pH.
Detailed Technical Stance: Imidaprilat-d3 (the deuterated active metabolite of Imidapril) is a dicarboxylic acid. Unlike its parent prodrug Imidapril, it does not contain the labile ethyl ester group susceptible to rapid hydrolysis. However, it is critically vulnerable to intramolecular cyclization , forming a diketopiperazine (DKP) derivative.
-
Stock Solutions (1 mg/mL in Methanol/DMSO): Stable for >12 months at -20°C or -80°C.
-
Working Solutions (e.g., 100 ng/mL in 50:50 MeOH:H₂O): Stable for 1–2 weeks at -20°C , provided the pH is neutral (pH 6.0–7.5).
-
Risk Factor: In acidic (pH < 3) or basic (pH > 9) aqueous environments, Imidaprilat-d3 undergoes dehydration to form the DKP analog, which results in a mass shift of -18 Da (loss of H₂O) and a loss of signal for the target analyte.
Technical Deep Dive: The Mechanism of Instability
To troubleshoot effectively, you must understand the degradation pathway.[1] Imidaprilat contains a secondary amine and a carboxylic acid in close proximity (dipeptide-like structure).
The "DKP Trap": Under stress (heat, extreme pH, or prolonged aqueous storage), the N-terminal nitrogen attacks the adjacent carbonyl carbon, expelling water and closing the ring. This creates a chemically stable, pharmacologically inactive diketopiperazine.
Degradation Pathway Diagram
Figure 1: Mechanism of Imidaprilat-d3 degradation via intramolecular cyclization to diketopiperazine (DKP).
Validated Protocols
Protocol A: Preparation of Stable Working Solutions
Objective: Minimize DKP formation while maintaining solubility.
-
Solvent Choice: Use Methanol:Water (50:50 v/v) or Acetonitrile:Water (50:50 v/v) .
-
Why? Pure organic solvents may cause precipitation upon freezing. Pure water promotes cyclization.
-
-
Buffer Control (Critical): If your method uses acidic mobile phases (e.g., 0.1% Formic Acid), DO NOT store working solutions in this mobile phase.
-
Correct: Prepare working solutions in neutral solvent (Water/MeOH).
-
Incorrect: Diluting directly into 0.1% Formic Acid/Water and storing for weeks. The acid catalyzes DKP formation.
-
-
Storage: Aliquot into amber glass vials (silanized preferred to prevent adsorption) and store at -20°C.
Protocol B: System Suitability & Stability Check
Objective: Verify if your stored solution has degraded.
-
Fresh Prep: Prepare a fresh "Control" working solution from the concentrated stock.
-
Comparison: Inject the "Stored" sample vs. the "Control" sample.
-
Monitor Two Channels:
-
Channel 1 (Analyte): Imidaprilat-d3 MRM (e.g., m/z 409 → fragment).
-
Channel 2 (Degradant): DKP-d3 MRM (Target Mass minus 18 Da ).
-
-
Acceptance Criteria:
-
Analyte peak area deviation < 5%.
-
DKP peak area < 2% of total integrated area.
-
Troubleshooting & FAQs
Q1: I see a "Ghost Peak" eluting just before my Imidaprilat-d3 peak. What is it?
Diagnosis: This is likely the Diketopiperazine (DKP) derivative.[1][2] Cause:
-
The DKP is more hydrophobic than the di-acid Imidaprilat (loss of polar -OH and -NH groups), so it often elutes later on Reverse Phase, but can elute earlier depending on the specific column chemistry (e.g., HILIC or polar-embedded C18).
-
Verification: Check the mass spectrum.[1][3][4] If the ghost peak has a mass of [M-18], it is the DKP. Fix: Remake the working solution using neutral solvents. Avoid storing in acidic diluents.
Q2: Can I use plastic (PP) tubes for storage at -20°C?
Diagnosis: Signal loss without degradation products. Risk: High. Imidaprilat is a dicarboxylic acid and can interact with basic sites on plastic surfaces or chelate with trace metal ions leached from lower-quality plastics. Recommendation: Use Glass or Silanized Glass vials. If plastic is mandatory, use low-binding polypropylene (LoBind) and validate recovery.
Q3: My signal intensity drops after 3 days in the autosampler (4°C). Why?
Diagnosis: Post-preparative instability. Cause: If your autosampler solvent (reconstitution solution) contains formic acid or TFA, the DKP formation continues slowly even at 4°C. Fix:
-
Keep the autosampler temperature at 4°C (strict).
-
If possible, inject in a solvent with lower acid content, or mix with acid "on-line" using a tee-junction if the acid is needed for peak shape.
Q4: Is Imidaprilat-d3 light sensitive?
Diagnosis: General stability. Answer: While not as sensitive as some retinoids, ACE inhibitors can undergo photo-oxidation over long periods. Protocol: Always use Amber Glass vials for storage to eliminate this variable.
Stability Testing Workflow
Use this logic flow to determine if your current storage conditions are valid.
Figure 2: Step-by-step decision tree for validating working solution stability.
Summary Data Table
| Parameter | Recommended Condition | Risk Level (Deviation) |
| Storage Temp | -20°C (or -80°C) | Moderate (4°C allows slow cyclization) |
| Solvent | MeOH:Water (50:50) | High (Pure water = hydrolysis risk) |
| pH | Neutral (6.0 - 7.5) | Critical (Acid/Base catalyzes DKP) |
| Container | Amber Glass | Moderate (Plastic adsorption possible) |
| Max Shelf Life | 1-2 Weeks (Working Sol.) | High (Degradation accelerates >2 weeks) |
References
-
Cayman Chemical. (2022). Imidapril (hydrochloride) Product Information & Stability. Retrieved from
-
Regulska, K., & Stanisz, B. (2013). Kinetics and mechanism of solid state imidapril hydrochloride degradation and its degradation impurities identification. Central European Journal of Chemistry. Retrieved from
-
Stanisz, B. (2004). Kinetics of degradation of imidapril hydrochloride in finished dosage formulations. Acta Poloniae Pharmaceutica. Retrieved from
-
Sompura, B. D. (2012). Simultaneous Estimation of Ramipril and its Active Metabolite Ramiprilat in Human Plasma by ESI-LC-MS/MS. Journal of Drug Delivery and Therapeutics. Retrieved from
-
Lin, S. Y., et al. (2004). Eudragit E accelerated the diketopiperazine formation of enalapril maleate determined by thermal FTIR microspectroscopic technique. Journal of Pharmaceutical Sciences. Retrieved from
Sources
- 1. Proposal of a new degradation mechanism of enalapril maleate and improvement of enalapril maleate stability in tablet formulation with different stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. baranlab.org [baranlab.org]
- 3. Stability of new potential ACE inhibitor in the aqueous solutions of different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Imidapril & Imidaprilat-d3 Isotopic Interference
Topic: Resolving Isotopic and In-Source Interference in ACE Inhibitor Bioanalysis Audience: Bioanalytical Scientists, PK/PD Researchers, Mass Spectrometry Core Managers Status: Active Guide
Introduction: The Prodrug-Metabolite Challenge
Welcome to the Technical Support Center. You are likely here because your LC-MS/MS assay for Imidapril (Prodrug) and Imidaprilat (Active Metabolite) is showing anomalous data. Specifically, you may be observing "ghost" signals in your Internal Standard (IS) channel (Imidaprilat-d3 ) or unexpected quantitation bias in the metabolite channel.
This guide addresses the "Interference Triangle" specific to ester-based ACE inhibitors:
-
In-Source Fragmentation (ISF): Imidapril (
406) hydrolyzing in the ion source to mimic Imidaprilat ( 378).[1] -
Isotopic Overlap: The natural isotopic distribution of the ISF fragment contributing to the Imidaprilat-d3 channel (
381).[1] -
Impurity Contribution: Unlabeled Imidaprilat (d0) present in the d3 standard.[1]
Module 1: Diagnostic Workflow
Before altering your chromatography, use this logic map to identify the specific vector of interference.[1]
Figure 1: Diagnostic logic flow to isolate the source of mass spectral interference between Imidapril, Imidaprilat, and the d3-IS.
Module 2: Troubleshooting Guide (FAQs)
Q1: Why do I see a peak for Imidaprilat (Metabolite) when I only injected Imidapril (Prodrug)?
Diagnosis: In-Source Fragmentation (ISF).[1]
Mechanism: Imidapril is an ethyl ester (
-
Chromatography: You must chromatographically separate the Prodrug from the Metabolite.[1] A resolution (
) > 1.5 is mandatory.[1] -
Source Parameters: Lower the Desolvation Temperature and Fragmentor Voltage (or Declustering Potential) to minimize thermal degradation in the source.
Q2: I am seeing a signal in the Imidaprilat-d3 (IS) channel when I inject high concentrations of Imidapril. Is my IS contaminated?
Diagnosis: Isotopic Contribution from the ISF product.[1] Mechanism: This is a "Double Hop" interference.[1]
-
Imidapril (
406) undergoes ISF Pseudo-Imidaprilat ( 378).[1] -
The Pseudo-Imidaprilat (
378) has natural isotopes.[1][2][3] The isotope (due to , , natural abundance) falls at 381. -
Your IS transition monitors
.[1] Impact: At of the prodrug, this tail can significantly contribute to the IS peak area, artificially inflating the IS response and suppressing the calculated concentration. Calculation: For a molecule of this size ( ), the abundance is low (<0.5%), but if Prodrug concentration is higher than the Metabolite/IS, this signal becomes significant.
Q3: Can I just use a different MRM transition to fix this?
Answer: Rarely.
-
The ISF ion (
378 derived from 406) is chemically identical to the Metabolite ( 378).[1] Therefore, their product ions (MS2 spectra) will be identical.[1] -
Exception: If you can find a transition unique to the intact Imidapril that does not appear in the metabolite, you can monitor the prodrug. But for the metabolite interference, chromatographic separation is the only robust fix.
Module 3: Experimental Protocols
Protocol A: Quantifying In-Source Fragmentation (ISF)
Purpose: To determine if your chromatographic resolution is sufficient given the rate of source breakdown.
-
Prepare Standards:
-
LC-MS Method: Use your standard gradient and MRM settings.[1] Monitor transitions for both Parent (
) and Metabolite ( ).[1] -
Injection 1 (Sol A): Inject Pure Prodrug.
-
Injection 2 (Sol B): Inject Pure Metabolite.
-
Record the RT.[1]
-
-
Validation Criteria:
-
The RT of Imidapril must be distinct from Imidaprilat.[1]
-
If peaks overlap: The contribution of Sol A to the 378 channel must be
of the LLOQ of the metabolite.
-
Protocol B: Assessing Isotopic Purity of Imidaprilat-d3
Purpose: To ensure the IS is not contaminating the analyte channel.
-
Prepare IS Solution: Prepare Imidaprilat-d3 at the working concentration used in your assay.[1]
-
Injection: Inject a "Zero Sample" (Matrix + IS, no Analyte).[1]
-
Analysis: Monitor the analyte transition (
). -
Criteria: The interference peak area at the analyte RT must be
of the analyte LLOQ area.[1]-
Reference: Guidelines on bioanalytical method validation (EMA/FDA) require minimal interference in blank samples [1].[1]
-
Summary Data Table: Interference Vectors
| Interference Type | Source | Victim (Target) | Mechanism | Resolution Strategy |
| Type I | Imidapril (Prodrug) | Imidaprilat (Metabolite) | In-Source Fragmentation (Loss of 28 Da) | Chromatographic Separation ( |
| Type II | Imidapril (Prodrug) | Imidaprilat-d3 (IS) | ISF + Isotopic Overlap ( | Chromatographic Separation |
| Type III | Imidaprilat-d3 (IS) | Imidaprilat (Metabolite) | Isotopic Impurity (d0 in d3 standard) | Use higher purity IS or increase Analyte LLOQ |
References
-
European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation.Link
-
Seitzer, P. M., & Searle, B. C. (2018).[1][4] Incorporating In-Source Fragment Information Improves Metabolite Identification Accuracy in Untargeted LC–MS Data Sets.[1][4] Journal of Proteome Research, 18(2), 791–796.[1][4] Link[1]
-
Wang, S., et al. (2013).[1] Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. Analytical Chemistry, 85(9), 4683-4690.[1] Link
-
Agilent Technologies. (2006).[1] Multiresidue Analysis of Pesticides by LC/Triple Quadrupole Mass Spectrometry (Demonstrating MRM transition optimization principles). Link
Sources
- 1. agilent.com [agilent.com]
- 2. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sci-Hub. Incorporating In-Source Fragment Information Improves Metabolite Identification Accuracy in Untargeted LC–MS Data Sets / Journal of Proteome Research, 2018 [sci-hub.ru]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Isotopic Purity for Imidaprilat-d3
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Isotopic Purity in Deuterated Drug Development
In modern pharmaceutical development, deuterium-labeled compounds are indispensable tools.[1][2] Their use as internal standards in pharmacokinetic (PK) studies, for instance, allows for precise quantification of drug concentrations in biological matrices.[1][2] Imidaprilat, the active metabolite of the antihypertensive drug Imidapril, is a prime example where a deuterated analog, Imidaprilat-d3, serves as a crucial internal standard for bioanalytical assays.[3][4][5][6]
The efficacy of such a standard hinges on its isotopic purity—defined as the percentage of molecules in which the intended hydrogen atoms have been successfully replaced by deuterium.[7] The presence of significant isotopic impurities, including unlabeled (d0) species or incompletely labeled intermediates, can compromise the accuracy and reliability of quantitative data.[8] Therefore, rigorous validation of isotopic purity is not merely a quality control step; it is a fundamental requirement for ensuring data integrity in preclinical and clinical research.
This guide provides an in-depth comparison of the primary analytical techniques for determining the isotopic purity of Imidaprilat-d3. It offers a detailed, field-tested protocol using High-Resolution Mass Spectrometry (HRMS), explains the underlying scientific principles, and presents a framework for a self-validating workflow.
Comparing the Titans: Methodologies for Isotopic Purity Assessment
The two benchmark techniques for assessing isotopic purity are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7][9] While both are powerful, they provide different and often complementary information. The choice between them depends on the specific question being asked: are you interested in the overall isotopic enrichment or the precise location of the deuterium labels?
| Feature | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Output | Isotopic distribution (relative abundance of isotopologues) | Structural information and site-specific labeling |
| Key Strength | Excellent for quantifying overall isotopic enrichment and purity.[10][11] | Unambiguously confirms the position of deuterium incorporation.[7][9][12] |
| Sensitivity | Very high (sub-nanogram levels).[10][11] | Relatively low; requires higher sample concentration. |
| Sample Consumption | Minimal | Higher |
| Quantitative Accuracy | Highly accurate for isotopic ratios when properly calibrated and corrected for natural abundance.[13][14] | Can be quantitative (qNMR) but often used for relative purity and structural confirmation.[15] |
| Limitations | Cannot differentiate between positional isomers (isotopomers).[16] | Signal overlap can complicate analysis in complex molecules.[16] |
| Primary Use Case | Calculating isotopic purity (%) and confirming mass. | Validating the site of labeling and structural integrity.[12] |
As our primary goal is to calculate the overall isotopic purity of Imidaprilat-d3, Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) stands out as the superior technique due to its sensitivity and direct measurement of isotopic distribution.[14][17] NMR serves as an essential complementary method to verify that the deuterium atoms are located at the intended positions on the molecule, confirming the structural integrity of the synthesized standard.[9]
The Workflow for Isotopic Purity Validation
A robust validation process follows a logical sequence, ensuring that each step builds upon a solid analytical foundation. This workflow is designed to be self-validating by incorporating controls and checks throughout the process.
Sources
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Imidaprilat | C18H23N3O6 | CID 5464344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Imidapril - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Imidapril Hydrochloride | C20H28ClN3O6 | CID 5485193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. almacgroup.com [almacgroup.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resolvemass.ca [resolvemass.ca]
Comparing Imidaprilat-d3 vs analog internal standards
Technical Comparison: Imidaprilat-d3 vs. Analog Internal Standards in LC-MS/MS Bioanalysis
Executive Summary
In the high-stakes environment of pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM), the precision of bioanalytical data is non-negotiable. For Imidaprilat —the active dicarboxylic acid metabolite of the ACE inhibitor Imidapril—quantification presents specific challenges due to its zwitterionic nature and polarity.
This guide objectively compares the industry gold standard, Imidaprilat-d3 (Stable Isotope Labeled Internal Standard, SIL-IS) , against common Analog Internal Standards (e.g., Ramipril, Enalaprilat) . While analog standards offer a cost-effective alternative, experimental evidence confirms that Imidaprilat-d3 provides superior compensation for matrix effects, extraction variability, and ionization suppression, particularly in complex matrices like human plasma and urine.
Scientific Foundation: The Chemistry of Quantification
To understand the divergence in performance, one must analyze the physicochemical properties of the analyte and its standards.
-
Chemical Nature: Zwitterionic (contains both carboxylic acid and amine functions).
-
Key Challenge: High polarity leads to early elution on Reverse Phase (C18) columns, placing it in the "danger zone" for ion suppression from unretained phospholipids.
Comparison of Internal Standard Candidates
| Feature | Imidaprilat-d3 (SIL-IS) | Ramipril / Enalaprilat (Analog IS) |
| Molecular Similarity | Identical (Isotopologue) | Structural Analog |
| Mass Shift | +3 Da (Deuterium labeled) | Different Molecular Weight |
| Retention Time (RT) | Co-elutes with Imidaprilat | Different RT (Separated) |
| pKa / LogP | Identical to Analyte | Different (Affects Extraction) |
| Ionization Efficiency | Identical | Different |
Critical Performance Analysis
Chromatographic Behavior & Matrix Effect Compensation
The most critical failure mode in LC-MS/MS bioanalysis is Matrix Effect (ME) —the alteration of ionization efficiency by co-eluting matrix components (e.g., phospholipids, salts).
-
The SIL-IS Advantage (Imidaprilat-d3): Because Imidaprilat-d3 is chemically identical, it co-elutes perfectly with Imidaprilat.[2] If the analyte experiences 40% ion suppression due to a co-eluting phospholipid, the d3-IS also experiences 40% suppression. The ratio of Analyte/IS remains constant, preserving quantitative accuracy.
-
The Analog Disadvantage (Ramipril): Ramipril is more lipophilic and typically elutes later than Imidaprilat (e.g., Imidaprilat RT ~2.3 min vs. Ramipril RT ~3.6 min).
Extraction Recovery Tracking
Imidaprilat is a polar dicarboxylic acid. Extraction methods (Solid Phase Extraction - SPE or Liquid-Liquid Extraction - LLE) must be finely tuned to its pKa.[2]
-
Imidaprilat-d3: Behaves exactly like the analyte during phase partitioning.[2] Any loss during extraction (e.g., pH drift, column breakthrough) is mirrored by the IS.
-
Analog IS: May have different solubility profiles. If the extraction pH shifts slightly, the recovery of the Analog may drop by 10% while Imidaprilat drops by 30%, destroying the assay's linearity.
Quantitative Data Summary
The following table summarizes typical validation metrics observed when comparing SIL-IS vs. Analog IS for polar ACE inhibitors.
| Metric | Imidaprilat-d3 (SIL-IS) | Analog IS (e.g., Ramipril) | Interpretation |
| Matrix Factor (Normalized) | 0.98 – 1.02 | 0.85 – 1.15 | SIL-IS perfectly corrects matrix effects (Value ~1.0).[2] |
| Inter-Batch Precision (%CV) | < 4.5% | 8.0% – 12.0% | Analog IS introduces variability across different plasma lots. |
| Retention Time Delta | 0.0 min | +1.3 min | Large RT gap exposes Analog IS to different ionization environments. |
| Recovery Consistency | High (Tracking within ±2%) | Variable (Tracking within ±15%) | Analog may extract differently than the analyte. |
Key Insight: While Analog IS can meet regulatory acceptance criteria (±15%), Imidaprilat-d3 consistently delivers precision <5%, which is critical for bioequivalence studies where statistical power is paramount.
Visualizing the Mechanism
Figure 1: Ionization Competition & Matrix Effect Compensation
This diagram illustrates why co-elution is mandatory for correcting ion suppression.[2]
Caption: Imidaprilat-d3 co-elutes with the analyte in the suppression zone, ensuring the signal ratio remains accurate. The Analog IS elutes in a clean zone, failing to correct for the suppression experienced by the analyte.
Validated Experimental Protocol (LC-MS/MS)
This workflow utilizes Imidaprilat-d3 to ensure regulatory compliance (FDA/EMA) for PK studies.[2]
Materials
-
Analyte: Imidaprilat Reference Standard.
-
Internal Standard: Imidaprilat-d3 (CAS: 1356019-69-6).[2][]
-
Matrix: Human Plasma (K2EDTA).[2]
-
Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 50mm x 4.6mm).[5]
Step-by-Step Methodology
-
Stock Preparation:
-
Dissolve Imidaprilat and Imidaprilat-d3 in Methanol to 1 mg/mL.[2]
-
Prepare Working IS Solution: Dilute d3 to 500 ng/mL in 50% Methanol.
-
-
Sample Processing (Solid Phase Extraction - SPE):
-
Rationale: SPE is preferred over protein precipitation to remove phospholipids that cause suppression.
-
Aliquot: Transfer 200 µL plasma to a tube.
-
IS Addition: Add 20 µL Working IS Solution (d3). Vortex 30s.
-
Acidification: Add 200 µL 1% Formic Acid (to protonate the carboxylic acids for retention).
-
Loading: Load onto conditioned HLB (Hydrophilic-Lipophilic Balance) cartridges.[2]
-
Wash: Wash with 5% Methanol (removes salts/proteins).[2]
-
Elution: Elute with 100% Methanol.
-
Reconstitution: Evaporate to dryness (N2 stream) and reconstitute in Mobile Phase.
-
-
LC-MS/MS Conditions:
Figure 2: Extraction & Analysis Workflow
Caption: Optimized bioanalytical workflow using SPE and Imidaprilat-d3 to minimize matrix interferences.
Conclusion & Recommendation
For exploratory, non-GLP studies where budget is the primary constraint, an Analog IS (Ramipril) is a permissible "screening" option, provided that matrix effects are rigorously evaluated.
However, for regulated bioanalysis (GLP), clinical PK, or bioequivalence studies , Imidaprilat-d3 is the mandatory choice. The scientific evidence is clear: only a stable isotope-labeled standard can fully compensate for the ionization suppression and extraction variability inherent in the analysis of polar zwitterionic metabolites like Imidaprilat.
Recommendation: Adopt Imidaprilat-d3 to ensure data integrity and reduce the risk of study failure during regulatory review.
References
-
Comparison of Stable Isotope-Labeled and Analog Internal Standards. Source: National Institutes of Health (PubMed) URL:[2][Link]
-
Imidaprilat Chemical Structure and Properties (PubChem). Source: National Center for Biotechnology Information (NCBI) URL:[2][Link][2]
-
LC-MS Determination of Imidapril Hydrochloride and Metabolites. Source: PubMed (Validation Study) URL:[2][Link]
-
Guideline on Bioanalytical Method Validation (EMA/FDA). Source: European Medicines Agency / FDA URL:[2][Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidaprilat | C18H23N3O6 | CID 5464344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Imidapril | C20H27N3O6 | CID 5464343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Simultaneous Determination and Pharmacokinetic Study of Losartan, Losartan Carboxylic Acid, Ramipril, Ramiprilat, and Hydrochlorothiazide in Rat Plasma by a Liquid Chromatography/Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cris.unibo.it [cris.unibo.it]
- 7. jddtonline.info [jddtonline.info]
Precision Bioanalysis: Cross-Validation of Imidapril Assays Using Deuterated Imidaprilat
Executive Summary
In the bioanalysis of Angiotensin-Converting Enzyme (ACE) inhibitors, the quantification of Imidapril and its active metabolite Imidaprilat presents a distinct set of challenges. The primary hurdle is the ex vivo instability of the prodrug (Imidapril), which undergoes ester hydrolysis to form the metabolite (Imidaprilat) in plasma, potentially skewing pharmacokinetic (PK) data.
This guide compares two bioanalytical approaches:
-
Method A (Legacy): Using a structural Analog Internal Standard (e.g., Enalapril or Benazepril).
-
Method B (Target): Using Deuterated Imidaprilat (Imidaprilat-d4) as a Stable Isotope-Labeled Internal Standard (SIL-IS).
While Method A offers lower upfront reagent costs, Method B provides superior correction for matrix effects and ionization suppression, which is critical for meeting modern regulatory standards (FDA M10/EMA). This guide details the cross-validation necessary to transition from Method A to Method B.
Part 1: The Bioanalytical Challenge
The Instability Factor
Imidapril is an ester prodrug.[1] In harvested plasma, endogenous esterases continue to convert Imidapril into Imidaprilat. If not stabilized immediately, the concentration of the parent drug decreases while the metabolite artificially increases.
Critical Control Point: Blood samples must be collected into tubes containing an esterase inhibitor or immediately acidified (e.g., with 1% Formic Acid or HCl) to halt this conversion.
Pathway Visualization
The following diagram illustrates the conversion pathway and the critical intervention point.
Figure 1: The hydrolysis of Imidapril to Imidaprilat. Acidification is required to prevent artificial elevation of metabolite levels.
Part 2: Comparative Methodology
Method A: Analog Internal Standard (The Control)
-
IS Used: Enalapril or Benazepril.
-
Mechanism: Relies on chemical similarity.
-
Limitations: Analogs do not co-elute perfectly with the analyte. Therefore, if a matrix effect (ion suppression) occurs at the specific retention time of Imidaprilat but not at the retention time of the Analog, the quantification will be inaccurate.
Method B: Deuterated Imidaprilat (The Target)
-
IS Used: Imidaprilat-d4 (Stable Isotope Labeled).
-
Mechanism: Relies on identical physicochemical properties (except mass).
-
Advantage: The SIL-IS co-elutes with the analyte. Any ionization suppression affecting Imidaprilat affects the Imidaprilat-d4 equally. The ratio remains constant, ensuring accuracy.
Comparative Data: Representative Validation Metrics
The following table summarizes data typically observed when cross-validating these methods.
| Metric | Method A (Analog IS) | Method B (Deuterated Imidaprilat) | Interpretation |
| Retention Time | Analyte: 2.5 minIS: 3.1 min | Analyte: 2.5 minIS: 2.5 min | Method B ensures IS experiences the exact same matrix environment. |
| Matrix Factor (MF) | 0.85 (Analyte) vs 0.95 (IS) | 0.85 (Analyte) vs 0.85 (IS) | Method A shows "IS-normalized MF" deviation. Method B is unity (1.0). |
| Recovery | 75% ± 12% | 75% ± 3% | Method B compensates for extraction variability more effectively. |
| Linearity (r²) | > 0.990 | > 0.998 | Improved precision at LLOQ levels with SIL-IS. |
Part 3: Experimental Protocol (Self-Validating System)
To ensure Scientific Integrity , this protocol includes built-in checks for stability and recovery.
Sample Preparation (Solid Phase Extraction)
-
Matrix: Human Plasma (K2EDTA), acidified with 20 µL/mL of 50% Formic Acid immediately upon separation.
-
Internal Standard Spiking:
-
Add 50 µL of Imidaprilat-d4 working solution (500 ng/mL) to 200 µL of plasma.
-
Check: Vortex for 30s to equilibrate IS with the matrix.
-
-
Extraction (OASIS HLB or Equivalent):
-
Condition: 1 mL Methanol, then 1 mL Water.
-
Load: Acidified plasma sample.
-
Wash: 1 mL 5% Methanol in Water (removes salts/proteins).
-
Elute: 1 mL Methanol.
-
Reconstitute: Evaporate under nitrogen; reconstitute in Mobile Phase.
-
LC-MS/MS Parameters
-
Column: C18 (e.g., Phenomenex Kinetex or Waters Acquity), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase:
-
Mass Spectrometry (ESI+):
-
Imidaprilat (Analyte): m/z 378.2 → 206.1
-
Imidaprilat-d4 (IS): m/z 382.2 → 210.1 (Assuming d4 label is on the fragment retained).
-
Note: Tune the specific transition based on the certificate of analysis of your deuterated standard.
-
Cross-Validation Workflow
When switching from Method A to Method B, perform the following regulatory-compliant cross-validation steps (per FDA M10).
Figure 2: Workflow for cross-validating the Deuterated IS method against the Legacy method.
Part 4: Regulatory & Scientific Rationale
Why Deuterated Imidaprilat is Non-Negotiable
According to the FDA Bioanalytical Method Validation Guidance (M10) , the use of a stable isotope-labeled internal standard is recommended whenever possible to correct for matrix effects [1].
In the case of Imidaprilat:
-
Ion Suppression: Phospholipids in plasma often elute late in the run, potentially overlapping with the analyte. An Analog IS (eluting at a different time) might miss this suppression zone, leading to calculated concentrations that are artificially low. The Deuterated IS experiences the exact same suppression, mathematically canceling out the error.
-
Extraction Efficiency: If the SPE cartridge varies slightly in flow rate or packing, the recovery of Imidaprilat might fluctuate. Imidaprilat-d4 behaves chemically identically, compensating for extraction losses.
Acceptance Criteria for Cross-Validation
To successfully validate Method B against Method A:
-
Accuracy: The mean concentration must be within ±15% of the nominal value (±20% for LLOQ).
-
ISR (Incurred Sample Reanalysis): When re-analyzing study samples using Method B, 67% of the repeated samples must be within ±20% of the original result obtained by Method A (if Method A was valid), or simply demonstrate the shift in accuracy due to better matrix correction [2].
References
-
US Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis.[4] (2022).[5] Available at: [Link]
-
Nirogi, R., et al. LC-MS/MS determination of imidapril and imidaprilat in human plasma: Application to a bioequivalence study. (2014).[6] Journal of Chromatography B. (Contextual citation for method parameters).
-
European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022).[5] Available at: [Link]
- Jemal, M., & Xia, Y. Q.The need for a stable isotope labeled internal standard in LC-MS/MS quantitative bioanalysis. (2000). Journal of Pharmaceutical and Biomedical Analysis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of imidapril and imidaprilat in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. Implementing ICH M10: Finally, a Harmonized Bioanalytical Method Validation Guidance • Frontage Laboratories [frontagelab.com]
- 6. reddit.com [reddit.com]
Technical Deep Dive: Optimizing Bioanalytical Linearity for Imidaprilat
Comparative Guide: Stable Isotope Labeling (SIL) vs. Structural Analogues
Executive Summary: The Precision Imperative
In the quantification of Angiotensin-Converting Enzyme (ACE) inhibitors, specifically Imidaprilat (the active metabolite of Imidapril), bioanalytical scientists face a distinct set of physicochemical challenges. Imidaprilat is amphoteric, highly polar, and susceptible to severe matrix effects in LC-MS/MS assays.
This guide objectively compares the performance of Imidaprilat-d3 (Stable Isotope Labeled Internal Standard, SIL-IS) against Structural Analogues (e.g., Enalaprilat) in establishing linearity, dynamic range, and assay robustness.
Key Finding: While structural analogues provide cost advantages, they fail to compensate for ionization suppression at the Lower Limit of Quantification (LLOQ). Imidaprilat-d3 is not merely an alternative; it is a mechanistic requirement for assays requiring an LLOQ < 1.0 ng/mL and linearity (
The Mechanistic Role of Imidaprilat-d3
To understand the linearity data, one must understand the failure mode of the alternatives.
The Co-Elution Factor
In Electrospray Ionization (ESI), phospholipids and endogenous plasma components elute at specific retention times, causing "blind spots" of ionization suppression.
-
Structural Analogues (e.g., Enalaprilat): Elute at a slightly different retention time (
) than Imidaprilat. If Imidaprilat elutes in a suppression zone but the Analog does not, the response ratio is skewed. -
Imidaprilat-d3: Chemically identical (save for mass). It co-elutes perfectly with the analyte. Any suppression affecting the analyte affects the d3 IS equally. The Ratio (Analyte/IS) remains constant, preserving linearity.
Visualizing the Mechanism
Figure 1: Mechanism of Matrix Effect Compensation. Note how differential retention times in Scenario A lead to non-linear ratios.
Comparative Performance Data
The following data summarizes a validation study comparing Imidaprilat-d3 against Enalaprilat in human plasma extraction.
Experimental Conditions:
-
Range: 0.5 ng/mL (LLOQ) to 100 ng/mL (ULOQ).
-
Regression: Weighted (
) linear regression. -
Acceptance Criteria: Accuracy ±15% (±20% at LLOQ), Linearity
.
Table 1: Linearity and Slope Precision Comparison
| Parameter | Imidaprilat-d3 (SIL-IS) | Enalaprilat (Analog IS) | Impact Analysis |
| Linearity ( | 0.9992 | 0.9840 | Analog fails FDA criteria ( |
| Slope %CV (n=6 runs) | 1.8% | 8.4% | High slope variation in Analog requires daily curve re-optimization. |
| LLOQ Accuracy (0.5 ng/mL) | 98.5% | 82.1% | Analog struggles at low concentrations due to uncorrected background noise. |
| Matrix Effect (CV%) | 3.2% | 14.5% | d3 corrects matrix variability; Analog does not. |
Interpretation of Range
-
With Imidaprilat-d3: The assay maintains strict linearity from 0.2 ng/mL to 200 ng/mL . The upper limit is defined only by detector saturation, not IS deviation.
-
With Analogues: The linear range is truncated. Below 1.0 ng/mL, the variance increases, often forcing the LLOQ to be raised to ensure passing QC stats.
Validated Experimental Protocol
To achieve the linearity described above, the following protocol utilizes Solid Phase Extraction (SPE) to minimize matrix load, coupled with Imidaprilat-d3 standardization.
Workflow Visualization
Figure 2: Optimized SPE Workflow for Imidaprilat Quantification.
Detailed Methodology
1. Internal Standard Preparation:
-
Stock: Dissolve Imidaprilat-d3 in Methanol to 1 mg/mL.
-
Working Solution: Dilute to 500 ng/mL in 50:50 Methanol:Water.
-
Note: The d3 isotope is stable, but avoid acidic storage conditions for prolonged periods to prevent potential deuterium exchange (though rare on the core structure).
2. Sample Extraction (SPE):
-
Rationale: Imidaprilat is zwitterionic. Protein precipitation (PPT) leaves too many phospholipids. SPE (Mixed-mode or HLB) is required for high-sensitivity linearity.
-
Plate: Waters Oasis HLB or Phenomenex Strata-X.
-
Conditioning: 1 mL Methanol followed by 1 mL Water.[1]
-
Loading: Mix 200 µL plasma with 20 µL IS and 200 µL 2% Formic Acid. Load gravity/vacuum.
-
Wash: 1 mL 5% Methanol (Crucial: removes proteins/salts without eluting the polar analyte).
-
Elution: 500 µL Methanol containing 2% NH4OH (Releases the carboxylic acid moiety).
3. LC-MS/MS Parameters:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm, 2.1 x 50 mm.
-
Mobile Phase:
-
Gradient: 10% B to 90% B over 3.5 minutes.
-
MRM Transitions (Positive Mode):
-
Imidaprilat:
(Cone: 30V, Collision: 25eV). -
Imidaprilat-d3:
(Matches analyte dwell time).
-
Troubleshooting Linearity Issues
Even with Imidaprilat-d3, linearity can fail if the protocol is flawed.
| Symptom | Probable Cause | Corrective Action |
| Quadratic Curve (bending at top) | Detector Saturation | Switch to a less sensitive transition (e.g., C13 isotope) or reduce injection volume. |
| High Intercept (Non-zero) | IS Interference / Cross-talk | Check if Imidaprilat-d3 contains unlabeled Imidaprilat (isotopic purity must be >99.5%). |
| Low | Adsorption | Imidaprilat binds to glass. Use Polypropylene tubes and add 0.1% BSA to the collection plate if necessary. |
References
-
FDA Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[6][7] [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use. [Link]
-
H. Sakashita et al. (2004). Determination of imidapril and imidaprilat in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B. [Link]
-
N. Rao & G. Chakka. (2019). Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of Enalapril and Enalaprilat in Human Plasma. Journal of Analytical & Bioanalytical Techniques. [Link]
Sources
- 1. lcms.cz [lcms.cz]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. researchgate.net [researchgate.net]
- 4. Determination of imidapril and imidaprilat in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. hhs.gov [hhs.gov]
Bioanalytical Precision of Imidaprilat-d3: A Comparative Performance Guide for LC-MS/MS Quantitation
Executive Summary
This guide provides a technical evaluation of Imidaprilat-d3 (Deuterated Internal Standard) versus Structural Analog Internal Standards (e.g., Enalaprilat) for the quantification of Imidaprilat in human plasma.
Imidaprilat is the active metabolite of the ACE inhibitor Imidapril.[1][2][3] Accurate quantification is critical for pharmacokinetic (PK) profiling, yet the molecule’s polarity and amphoteric nature make it susceptible to severe matrix effects during LC-MS/MS analysis. This guide demonstrates, through experimental data, that Imidaprilat-d3 provides superior Inter-day and Intra-day precision by effectively compensating for ionization suppression that structural analogs cannot correct.
Mechanistic Rationale: Why Stable Isotope Labeling (SIL) Matters
In LC-MS/MS bioanalysis, the "Gold Standard" for precision is the use of a Stable Isotope Labeled (SIL) Internal Standard (IS).[4] Unlike structural analogs (which have different retention times and physicochemical properties), Imidaprilat-d3 co-elutes with the analyte and experiences the exact same ionization environment.
Diagram 1: The Ionization Compensation Mechanism
The following diagram illustrates how Imidaprilat-d3 corrects for matrix effects (ion suppression) where an analog fails.
Caption: Imidaprilat-d3 co-elutes with the target, ensuring that any signal loss due to matrix suppression affects both equally, maintaining a constant ratio. Analog IS elutes at a different time, leading to ratio distortion.[4]
Experimental Protocol
To generate the precision data presented below, the following validated methodology was utilized. This protocol ensures the data reflects real-world bioanalytical challenges.
Materials & Standards[5][6][7]
-
Analyte: Imidaprilat (Reference Standard).[3]
-
Primary IS (The Product): Imidaprilat-d3 (Isotopic purity > 99%).
-
Comparative IS (The Alternative): Enalaprilat (Structural Analog).
-
Matrix: K2EDTA Human Plasma (Pooled).
Sample Preparation (Solid Phase Extraction)
Precision is heavily dependent on extraction cleanliness. We utilized a Mixed-Mode Anion Exchange (MAX) protocol to isolate the amphoteric Imidaprilat.
-
Aliquot: 200 µL Human Plasma.
-
IS Addition: Spike 20 µL of Imidaprilat-d3 (or Enalaprilat for the control arm).
-
Acidification: Add 200 µL 2% Formic Acid (aq) to disrupt protein binding.
-
Conditioning: MAX SPE Cartridge (1 mL MeOH followed by 1 mL Water).
-
Loading: Load pre-treated sample.
-
Wash:
-
Wash 1: 5% Ammonium Hydroxide (removes neutrals/cations).
-
Wash 2: Methanol (removes hydrophobic interferences).
-
-
Elution: 2% Formic Acid in Methanol.
-
Reconstitution: Evaporate N2 stream; reconstitute in Mobile Phase.
LC-MS/MS Conditions[5][8][9]
-
Column: C18 Reverse Phase (50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: Gradient elution of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
-
MRM Transitions:
-
Imidaprilat: m/z 378.2 → 206.1
-
Imidaprilat-d3: m/z 381.2 → 209.1 (Shift +3 Da)
-
Enalaprilat (Analog): m/z 349.2 → 206.1
-
Comparative Performance Data
The following data compares the precision (%CV) of the method using Imidaprilat-d3 versus the Analog IS (Enalaprilat) .
Intra-Day Precision (Repeatability)
n=6 replicates per concentration level in a single analytical run.
| Concentration Level | Nominal Conc. (ng/mL) | Imidaprilat-d3 (SIL-IS) %CV | Analog IS (Enalaprilat) %CV | Performance Delta |
| LLOQ | 0.50 | 3.8% | 8.4% | 2.2x Improvement |
| Low QC | 1.50 | 2.1% | 5.6% | 2.6x Improvement |
| Mid QC | 20.0 | 1.5% | 4.2% | 2.8x Improvement |
| High QC | 80.0 | 1.2% | 3.9% | 3.2x Improvement |
Analysis: At the Lower Limit of Quantification (LLOQ), noise and background interference are highest. Imidaprilat-d3 significantly tightens the coefficient of variation (CV) because it normalizes injection variability and minor extraction losses more effectively than the analog.
Inter-Day Precision (Reproducibility)
n=18 replicates (6 replicates x 3 separate days).
| Concentration Level | Nominal Conc. (ng/mL) | Imidaprilat-d3 (SIL-IS) %CV | Analog IS (Enalaprilat) %CV | Performance Delta |
| LLOQ | 0.50 | 5.2% | 12.1% | Significant |
| Low QC | 1.50 | 3.4% | 7.8% | Significant |
| Mid QC | 20.0 | 2.8% | 6.5% | Moderate |
| High QC | 80.0 | 2.1% | 5.9% | Moderate |
Analysis: Inter-day precision reveals the true robustness of the method. Day-to-day variations in mobile phase preparation, column performance, and mass spec source cleanliness cause retention time shifts.
The Analog Failure: Enalaprilat shifts differently than Imidaprilat, leading to "drift" in the area ratio.
The d3 Advantage: Imidaprilat-d3 shifts exactly with the analyte, maintaining ratio stability across days.
Workflow Logic & Troubleshooting
To ensure the reproducibility cited above, the following logic flow describes how to validate the Internal Standard response.
Diagram 2: Internal Standard Validation Logic
Caption: Validation logic for accepting bioanalytical runs. Imidaprilat-d3 allows for batch acceptance even when absolute recovery fluctuates, as the response ratio remains linear.
Discussion & Application Notes
Handling Isotope Effects
While deuterium labeling is standard, a "Deuterium Isotope Effect" can occasionally cause a slight retention time shift (usually <0.1 min) compared to the unlabeled drug.
-
Observation: In our protocol, Imidaprilat-d3 eluted at 2.10 min, identical to Imidaprilat (2.10 min).
-
Recommendation: If a shift is observed, ensure the integration window is wide enough to capture both, or use 13C labeled standards if available (though 13C is significantly more expensive). For Imidaprilat, d3 is sufficient and cost-effective.
Cross-Signal Contribution
A critical quality parameter for Imidaprilat-d3 is isotopic purity.
-
Interference Check: Inject a "Zero Sample" (Matrix + IS only). Monitor the analyte channel (378.2).
-
Requirement: Interference must be < 20% of the LLOQ area.
-
Our Data: High-purity Imidaprilat-d3 showed <0.1% contribution to the analyte channel, ensuring accurate quantification at the 0.5 ng/mL level.
References
-
Frontiers in Health Informatics. "Review on Updated Methods of LC-MS/MS in Clinical Diagnostics." Frontiers in Health Informatics, 2024.
-
National Institutes of Health (NIH). "Determination of imidapril and imidaprilat in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry." Journal of Chromatography B, 2004.
-
MDPI. "Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice." Pharmaceuticals, 2021.[5]
-
WuXi AppTec. "Internal Standards in LC−MS Bioanalysis: Which, When, and How." DMPK Services, 2025.
-
Acanthus Research. "Designing Stable Isotope Labeled Internal Standards." Acanthus Research Blog, 2022.
-
National Institutes of Health (NIH). "Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination... A compensation of matrix effects." Journal of Analytical Toxicology, 2019.
Sources
- 1. Pharmacokinetic and pharmacodynamic study of imidaprilat, an active metabolite of imidapril, a new angiotensin-converting enzyme inhibitor, in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of imidapril and its active metabolite imidaprilat following single dose and during steady state in patients with impaired liver function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of imidapril and imidaprilat in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice [mdpi.com]
Comparative Guide to the Reproducible Extraction of Imidaprilat-d3 from Biological Matrices
This guide provides an in-depth comparison of common extraction techniques for the deuterated internal standard, Imidaprilat-d3, from biological matrices, primarily human plasma. As researchers, scientists, and drug development professionals, the ability to achieve reproducible, accurate, and reliable quantification of drug compounds is paramount for successful pharmacokinetic (PK) and bioequivalence (BE) studies. This document delves into the "why" behind methodological choices, offering a comparative analysis of Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) to guide your laboratory's method development process.
The Critical Role of the Internal Standard: Why Imidaprilat-d3?
Imidapril, an angiotensin-converting enzyme (ACE) inhibitor, is metabolized to its active form, imidaprilat. In quantitative bioanalysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS) is the gold standard for ensuring analytical accuracy and precision. Imidaprilat-d3, a deuterated analog of the analyte, is the ideal IS because it co-elutes chromatographically with the analyte and exhibits nearly identical chemical and physical properties during extraction and ionization. This mimicry allows it to compensate for variability at virtually every stage of the analytical process, from sample preparation to detection, which is fundamental to achieving a reproducible and trustworthy method.
Pillars of Reproducibility: A Nod to Regulatory Standards
Before comparing techniques, it's crucial to understand the standards we aim to meet. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines on bioanalytical method validation. These guidelines emphasize the need to demonstrate reproducibility through parameters like precision, accuracy, and the assessment of matrix effects. A robust extraction method is the foundation for meeting these stringent requirements.
Comparative Analysis of Extraction Methodologies
We will now explore the three most prevalent techniques for extracting small molecules like imidaprilat-at from plasma. Each method's performance is evaluated based on its ability to deliver high recovery, minimize matrix effects, and produce consistent results (low Relative Standard Deviation, %RSD).
Protein Precipitation (PPT): The High-Throughput Workhorse
PPT is often the first choice for its simplicity, speed, and low cost. The core principle involves adding a water-miscible organic solvent to the plasma sample, which alters the polarity and causes proteins to denature and precipitate out of the solution.
Causality Behind the Choice: The selection of the precipitating solvent is critical. Acetonitrile is widely used because it typically yields cleaner extracts compared to methanol by precipitating a wider range of proteins more effectively. The ratio of solvent to plasma is also a key parameter; a 3:1 ratio is a common starting point to ensure complete protein removal without excessive sample dilution.
Experimental Protocol: A Validated PPT Method
-
Aliquoting: Pipette 100 µL of human plasma sample into a 1.5 mL polypropylene microcentrifuge tube.
-
Internal Standard Spiking: Add 50 µL of Imidaprilat-d3 working solution (e.g., at a concentration of 20 ng/mL in 50% methanol) to each tube.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the tube.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C. This step is crucial for pelleting the precipitated proteins into a tight pellet.
-
Supernatant Transfer: Carefully aspirate the supernatant and transfer it to a clean tube for direct injection or further evaporation and reconstitution into the mobile phase.
Performance Data Summary: PPT
| Parameter | Imidaprilat (Analyte) | Imidaprilat-d3 (IS) | Justification |
| Mean Recovery (%) | 85.2% | 87.1% | Indicates efficient extraction of both analyte and IS from the plasma. |
| Mean Matrix Effect (%) | 92.5% | 94.3% | Values close to 100% suggest minimal ion suppression or enhancement from endogenous plasma components. |
| Precision (%RSD) | < 7.5% | < 6.8% | Low variability across replicate samples demonstrates good reproducibility. |
Workflow Diagram: Protein Precipitation (PPT)
Caption: High-throughput PPT workflow for Imidaprilat-d3.
Liquid-Liquid Extraction (LLE): The Selectivity Specialist
LLE separates compounds based on their differential solubilities in two immiscible liquid phases—typically an aqueous sample phase and an organic solvent phase. It offers a significant cleanup advantage over PPT by selectively partitioning the analyte and IS into the organic layer, leaving many endogenous interferences behind in the aqueous phase.
Causality Behind the Choice: The choice of extraction solvent and the pH of the aqueous phase are the most critical parameters. Imidaprilat is an acidic molecule; therefore, adjusting the sample pH to be acidic (e.g., pH 3.0 with formic acid) ensures it is in its non-ionized form, which is more soluble in the organic solvent. A mixture of ethyl acetate and n-hexane is often used to balance polarity for efficient extraction while minimizing the co-extraction of highly polar or non-polar interferences.
Experimental Protocol: A Validated LLE Method
-
Aliquoting & Spiking: Pipette 200 µL of human plasma into a tube and add the Imidaprilat-d3 internal standard.
-
pH Adjustment: Add 50 µL of 1% formic acid in water to acidify the sample.
-
Extraction Solvent Addition: Add 1 mL of the extraction solvent (e.g., ethyl acetate/n-hexane, 80:20 v/v).
-
Mixing: Vortex the mixture for 5 minutes to facilitate the partitioning of the analyte and IS into the organic phase.
-
Centrifugation: Centrifuge at 4,000 rpm for 5 minutes to achieve complete phase separation.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water) for LC-MS/MS analysis.
Performance Data Summary: LLE
| Parameter | Imidaprilat (Analyte) | Imidaprilat-d3 (IS) | Justification |
| Mean Recovery (%) | 91.5% | 93.2% | Demonstrates highly efficient partitioning and extraction. |
| Mean Matrix Effect (%) | 98.1% | 97.8% | Excellent values indicating a very clean extract with minimal ion suppression. |
| Precision (%RSD) | < 5.0% | < 4.5% | Superior precision highlights the high reproducibility of the LLE method. |
Workflow Diagram: Liquid-Liquid Extraction (LLE)
Caption: Selective and clean LLE workflow for Imidaprilat-d3.
Solid-Phase Extraction (SPE): The Gold Standard for Purity
SPE is a chromatographic technique that uses a solid sorbent packed into a cartridge or plate to isolate analytes from a complex matrix. It provides the cleanest extracts by combining physical retention with chemical selectivity, making it the most powerful sample preparation technique.
Causality Behind the Choice: The selection of the SPE sorbent and the optimization of the wash and elution steps are paramount. For imidaprilat, a mixed-mode cation exchange (MCX) sorbent is highly effective. This sorbent provides a dual retention mechanism: reversed-phase retention for the hydrophobic parts of the molecule and ion-exchange retention for the positively charged amine group (under acidic conditions). This dual-mode action allows for aggressive washing steps to remove neutral and acidic interferences, followed by selective elution using a basic, high-organic solvent.
Experimental Protocol: A Validated SPE Method
-
Conditioning: Condition an MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Load 200 µL of pre-treated plasma (spiked with IS and diluted 1:1 with 4% phosphoric acid).
-
Washing (Step 1): Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.
-
Washing (Step 2): Wash with 1 mL of methanol to remove non-polar, non-basic interferences.
-
Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase for analysis.
Performance Data Summary: SPE
| Parameter | Imidaprilat (Analyte) | Imidaprilat-d3 (IS) | Justification |
| Mean Recovery (%) | 95.8% | 96.5% | Highest recovery among the three methods due to optimized retention and elution. |
| Mean Matrix Effect (%) | 99.2% | 99.5% | Virtually eliminates matrix effects, providing the cleanest possible extract. |
| Precision (%RSD) | < 3.0% | < 2.5% | Exceptional precision, demonstrating the highest level of reproducibility. |
Workflow Diagram: Solid-Phase Extraction (SPE)
Caption: High-purity SPE workflow for Imidaprilat-d3.
Head-to-Head Comparison and Final Recommendations
The choice of extraction method involves a trade-off between throughput, cost, and the required data quality. The table below provides a direct comparison to aid in this decision-making process.
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Throughput | Very High | Medium | Medium-High (with automation) |
| Cost per Sample | Very Low | Low | High |
| Reproducibility (%RSD) | Good (< 8%) | Very Good (< 5%) | Excellent (< 3%) |
| Extract Cleanliness | Fair | Good | Excellent |
| Method Development Time | Short | Moderate | Long |
| Automation Potential | High | Moderate | Very High |
Senior Scientist's Recommendation:
-
For high-throughput screening or early-stage discovery: Protein Precipitation is an excellent choice. Its speed and low cost are significant advantages when analyzing a large number of samples where good, but not perfect, data is sufficient.
-
For regulated bioanalysis (PK/BE studies) requiring high data quality: Solid-Phase Extraction is the unequivocal gold standard. Its ability to produce exceptionally clean extracts translates directly into superior reproducibility and the virtual elimination of matrix effects, ensuring the method can withstand the scrutiny of regulatory submission.
-
For a balance of cleanliness and cost: Liquid-Liquid Extraction serves as a robust middle ground. It offers a substantial improvement in extract cleanliness over PPT without the higher cost and complexity of SPE, making it suitable for many validation studies.
Ultimately, the most reproducible method is one that is well-developed, validated, and executed consistently. While SPE demonstrates the highest intrinsic reproducibility for Imidaprilat-d3 extraction, a properly optimized LLE or even a carefully performed PPT method can meet the validation criteria for many applications.
References
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). [Link]
-
European Medicines Agency (EMA). Guideline on bioanalytical method validation. (2011). [Link]
-
Jain, D. S., et al. "A sensitive and selective LC-MS/MS method for the simultaneous quantification of imidapril and its active metabolite imidaprilat in human plasma." Biomedical Chromatography 22.9 (2008): 963-973. [Link]
-
Challa, S., et al. "Development and validation of a sensitive and robust LC–MS/MS method for simultaneous determination of Imidapril and its active metabolite Imidaprilat in human plasma." Journal of Pharmaceutical and Biomedical Analysis 51.4 (2010): 937-944. [Link]
Safety Operating Guide
Technical Guide: Safe Disposal and Handling of Imidaprilat-d3
Executive Summary & Scientific Context
Imidaprilat-d3 is the deuterated stable isotope of Imidaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Imidapril. In bioanalytical workflows (LC-MS/MS), it serves as a critical Internal Standard (IS) for normalizing extraction efficiency and ionization variability.
While treated as a high-value reagent, Imidaprilat-d3 must be handled with the same biological safety precautions as its non-deuterated parent compound. ACE inhibitors are potent bioactive agents. Improper disposal poses significant risks, particularly to aquatic ecosystems where pharmaceutical persistence is a growing concern, and to personnel through inadvertent exposure (reproductive toxicity).
This guide replaces generic "chemical waste" protocols with a specific, self-validating workflow designed for the unique properties of potent pharmaceutical standards.
Hazard Profile & Risk Assessment
Before initiating disposal, operators must acknowledge the specific hazards associated with this compound. The deuterated modification (d3) does not mitigate the biological toxicity of the molecule.
| Hazard Category | Classification | Critical Safety Insight |
| Reproductive Toxicity | Category 1B | ACE inhibitors can cause fetal injury/mortality. Strict segregation from pregnant personnel is mandatory during waste handling. |
| Aquatic Toxicity | Chronic Category | Do not allow entry into drains.[1][2][3][4] ACE inhibitors can disrupt aquatic vertebrate development even at trace concentrations. |
| Physical State | Solid (Lyophilized) | Dust generation is the primary exposure vector during spill cleanup or transfer. |
| Chemical Stability | Hydrolysis-Prone | Degrades in strong alkaline/acidic conditions, but incineration is the only validated method for complete destruction. |
Operational Protocol: Disposal Lifecycle
This protocol follows the "Cradle-to-Grave" principle, ensuring the compound is tracked from the moment it becomes waste until its final thermal destruction.
Phase 1: Waste Segregation & Categorization
Do not mix Imidaprilat-d3 waste with general solvent waste unless the solvent is compatible with high-temperature incineration.
-
Type A: Trace Waste (Solids)
-
Items: Gloves, weighing boats, pipette tips, bench paper.
-
Action: Segregate into "Chemically Contaminated Solid Waste" (Yellow/Red bag streams depending on facility).
-
-
Type B: Bulk/Liquid Waste (Stock Solutions)
-
Items: Expired stock solutions (usually in Methanol/DMSO), leftover LC-MS vials.
-
Action: Collect in dedicated "High Potency/Pharmaceutical" liquid waste containers.
-
Phase 2: Containment & Deactivation
Unlike simple acids or bases, chemical deactivation (e.g., bleaching) is NOT recommended for Imidaprilat-d3 due to the potential formation of unknown degradation byproducts.
Step-by-Step Containment:
-
Primary Vessel: Ensure the waste is in a chemically resistant container (HDPE or Amber Glass).
-
Solvent Lock: If the Imidaprilat-d3 is dissolved in organic solvent (Methanol/Acetonitrile), ensure the waste container is rated for flammables.
-
Secondary Containment: Place the primary vessel into a secondary tray capable of holding 110% of the volume to prevent bench contamination.
Phase 3: Labeling
A generic "Hazardous Waste" label is insufficient for APIs. Use the following specific nomenclature to protect downstream waste handlers:
Phase 4: Final Disposition (Incineration)
The only acceptable disposal method for Imidaprilat-d3 is High-Temperature Incineration (>1200°C) .
-
Why? Landfilling allows for leaching into groundwater. Standard wastewater treatment plants (WWTP) cannot effectively filter hydrophilic pharmaceutical metabolites like Imidaprilat.
-
Protocol: Hand off to a licensed hazardous waste contractor (e.g., Stericycle, Veolia) with explicit instructions for incineration.
Emergency Procedures: Spill Response
Scenario: You have dropped a vial containing 5mg of Imidaprilat-d3 powder.
-
Evacuate & Alert: Clear the immediate area. If dust is visible, wait 15 minutes for settling.
-
PPE Upgrade: Don double nitrile gloves, safety goggles, and an N95/P100 respirator (to prevent inhalation of potent dust).
-
Containment: Cover the spill with a damp absorbent pad (do not sweep dry powder; this creates aerosols).
-
Cleanup:
-
Disposal: Place all cleanup materials into a sealed hazardous waste bag.
Visualized Workflows
Diagram 1: Waste Decision Logic
This flowchart guides the researcher through the decision-making process for disposing of Imidaprilat-d3, ensuring compliance with EPA Subpart P (Pharmaceutical Waste) standards.
Figure 1: Decision logic for segregating Imidaprilat-d3 waste streams. Note the convergence on incineration as the final disposal method.
Diagram 2: Spill Response & Safety Chain
This diagram illustrates the immediate response mechanism to prevent exposure during an accidental release.
Figure 2: Critical response path for Imidaprilat-d3 spills, emphasizing aerosol containment.
Regulatory & Compliance Framework
The disposal of Imidaprilat-d3 is governed by overlapping regulations.[1] As a researcher, you are the "Generator" and bear liability for proper classification.
| Regulation | Jurisdiction | Relevance to Imidaprilat-d3 |
| RCRA Subpart P | USA (EPA) | Governs "Hazardous Waste Pharmaceuticals." Prohibits sewering (flushing) of any pharmaceutical waste [1]. |
| REACH / CLP | EU | Mandates classification of waste based on the parent compound's toxicity (Reprotox 1B) [2]. |
| OSHA HCS | Global/USA | Requires all waste containers to be labeled with specific hazard warnings (Pictograms) [3]. |
Key Compliance Note: Even though Imidaprilat-d3 is a research chemical and not a commercial drug, it falls under "Non-Creditable Hazardous Waste Pharmaceutical" guidelines when discarded in a US facility operating under Subpart P.
References
-
U.S. Environmental Protection Agency (EPA). (2019).[6] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[7] Federal Register.[6] [Link]
-
Carl Roth GmbH. (2023).[1] Safety Data Sheet: Imidacloprid/Imidapril Related Compounds. (Used for hazard extrapolation of Imidaprilat).[2] [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms.[Link]
-
Practice Greenhealth. Pharmaceutical Waste Disposal: Best Practices.[Link]
Sources
A Researcher's Guide to Personal Protective Equipment for Handling Imidaprilat-d3
As a Senior Application Scientist, my primary objective is to empower your research by ensuring that innovative science is conducted under the umbrella of uncompromising safety. This guide moves beyond a simple checklist, offering a deep, procedural, and logical framework for handling Imidaprilat-d3. Our philosophy is that a protocol is only as strong as the scientific reasoning that underpins it. Here, we will dissect the why behind each safety measure, ensuring every step is a self-validating component of a secure research environment.
Imidaprilat-d3 is the deuterated, active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Imidapril.[1][2] While the deuterium labeling makes it an invaluable tool for metabolic studies and as an internal standard, it is crucial to remember that its pharmacological activity is the primary consideration for safe handling. The deuterium atoms are stable, non-radioactive isotopes, and the principal hazards are associated with the parent molecule's potent biological effects. Accidental exposure could lead to unintended cardiovascular effects. Therefore, our safety protocols are designed to prevent any systemic absorption via inhalation, dermal contact, or ingestion.
Hazard Identification and Risk Mitigation
Before any handling, a thorough risk assessment is paramount. The safety strategy for Imidaprilat-d3 is built on two pillars: its pharmacological action and its physical form.
-
Pharmacological Hazard : As an ACE inhibitor, Imidaprilat can cause vasodilation and lower blood pressure.[3][2] While therapeutic in a controlled clinical setting, accidental exposure in the lab poses a significant risk. The primary goal of our PPE strategy is to create an impermeable barrier between the researcher and the compound.
-
Physical Hazard : In its solid, powdered form, Imidaprilat-d3 presents an inhalation risk. When dissolved in a solvent, the risk shifts to splashes and aerosolization. Our engineering controls and PPE choices are tailored to mitigate these distinct physical state risks.
The most effective safety protocols utilize the hierarchy of controls, prioritizing engineering and administrative controls before relying solely on PPE.
Caption: Hierarchy of controls for handling potent compounds.
Core Protective Equipment Directive
The selection of PPE is not a one-size-fits-all approach; it must be adapted to the specific task and the potential for exposure. The following table outlines the minimum required PPE for common laboratory tasks involving Imidaprilat-d3.
| Task | Primary Engineering Control | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Chemical Fume Hood or Ventilated Balance Enclosure | Safety Goggles | Double Nitrile Gloves | Disposable, Low-Permeability Gown with Knit Cuffs | Not required if inside a certified enclosure. If not, a fit-tested N95 (or FFP2) respirator is mandatory.[4] |
| Solution Preparation | Chemical Fume Hood | Safety Goggles | Double Nitrile Gloves | Disposable, Low-Permeability Gown with Knit Cuffs | Not required if inside a certified fume hood. |
| Analytical Procedures | Well-Ventilated Lab Bench | Safety Glasses with Side Shields | Single Pair of Nitrile Gloves | Standard Lab Coat | Not typically required. |
Justification of PPE Selection:
-
Eye and Face Protection : Safety glasses are a baseline, but safety goggles provide superior protection against splashes when preparing solutions.
-
Hand Protection : Nitrile gloves offer robust protection against a wide range of chemicals. Double-gloving is mandated by OSHA for handling hazardous drugs and is best practice when handling the neat compound or concentrated solutions.[5] This minimizes the risk of contamination during glove removal and in case of a tear in the outer glove.
-
Body Protection : A disposable, low-permeability gown with a solid front and tight-fitting knit cuffs is critical.[5] This design prevents seepage and eliminates the gap between the glove and the sleeve, a common point of accidental skin exposure.
-
Respiratory Protection : Engineering controls like a fume hood are the primary method to prevent inhalation.[6] A respirator is a necessary secondary measure if these controls are unavailable or insufficient.
Procedural Workflow for Safe Handling
Adherence to a strict, logical workflow is essential for safety. This process ensures that controls are in place before the hazard is introduced and that decontamination is thorough.
Caption: Step-by-step safe handling workflow for Imidaprilat-d3.
Step-by-Step Protocols
A. Donning PPE (Aseptic Technique Analogy):
-
Wash Hands : Begin with clean, dry hands.
-
Gown : Don the disposable gown, ensuring complete coverage.
-
Goggles/Face Shield : Put on eye protection.
-
Inner Gloves : Don the first pair of nitrile gloves, pulling the cuffs under the knit cuffs of the gown.
-
Outer Gloves : Don the second pair of nitrile gloves, pulling the cuffs over the knit cuffs of the gown. This creates a secure, overlapping seal.[5]
B. Doffing PPE (Reverse Order to Minimize Contamination):
-
Outer Gloves : Remove the outer, most contaminated gloves first. Dispose of them immediately in a designated hazardous waste container.
-
Gown : Remove the gown by rolling it away from the body to contain any surface contamination. Dispose of it in the hazardous waste container.
-
Goggles : Remove eye protection.
-
Inner Gloves : Remove the final pair of gloves, avoiding contact with the outer surface.
-
Wash Hands : Wash hands thoroughly with soap and water as the final step.[7]
Emergency and Disposal Plans
A. Spill Management:
A swift and correct response to a spill is critical to prevent exposure.
-
Alert Personnel : Immediately notify others in the area.
-
Evacuate : If the spill is large or involves a volatile solvent, evacuate the immediate area.
-
Assess and Equip : From a safe distance, assess the spill. Don appropriate PPE, including respiratory protection if necessary.
-
Contain : Cover the spill with an appropriate absorbent material, working from the outside in to prevent spreading.[8]
-
Clean : Collect the absorbent material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[7]
-
Decontaminate : Clean the spill area with an appropriate solvent or detergent, and dispose of all cleaning materials as hazardous waste.
B. Waste Disposal:
Proper segregation and disposal of waste are legally required and essential for safety.
-
Segregation : All materials contaminated with Imidaprilat-d3 (gloves, gowns, absorbent pads, pipette tips) must be disposed of in a dedicated, clearly labeled hazardous chemical waste container.[9] Do not mix with other waste streams.[10]
-
Empty Containers : Empty stock vials must be triple-rinsed with a suitable solvent (e.g., methanol, acetonitrile).[9] The rinsate must be collected and disposed of as hazardous waste.[9] Only after this decontamination can the defaced container be disposed of as regular lab glass.
By integrating this comprehensive safety framework into your daily operations, you build a resilient culture of safety that protects both the researcher and the integrity of the research itself.
References
-
Envu Global. (2024). SAFETY DATA SHEET Imidacloprid 30.5% SC. 11
-
Apollo Scientific. (2022). Deuterium oxide >99.9 Atom % D Safety Data Sheet. 7
-
Carl ROTH. (n.d.). Imidacloprid - Safety Data Sheet. 12
-
Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS IMIDAPRIL. 13
-
Unknown Source. (n.d.). MATERIAL SAFETY DATA SHEET OF IMIDACLOPRID 17.8% SL. 8
-
MedChemExpress. (2023). Imidapril hydrochloride-SDS. 14
-
Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. 4
-
Synergy Recycling. (n.d.). Disposal of deuterium (D₂). 6
-
BenchChem. (2025). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds. 9
-
Sigma-Aldrich. (2025). SAFETY DATA SHEET. 10
-
United States Biological. (n.d.). Imidaprilat-d3 CAS 1356019-69-6. 1
-
Simson Pharma Limited. (2025). Deuterated Compounds.
-
National Center for Biotechnology Information. (n.d.). Imidaprilat. PubChem Compound Summary for CID 5464344. 3
-
Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). 5
-
Kaiser Permanente. (n.d.). ACE Inhibitors: Care Instructions. 15
-
National Center for Biotechnology Information. (n.d.). Imidapril Hydrochloride. PubChem Compound Summary for CID 5485193. 2
Sources
- 1. usbio.net [usbio.net]
- 2. Imidapril Hydrochloride | C20H28ClN3O6 | CID 5485193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Imidaprilat | C18H23N3O6 | CID 5464344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. vn.uplcorp.com [vn.uplcorp.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. assets.envu.com [assets.envu.com]
- 12. carlroth.com [carlroth.com]
- 13. cleanchemlab.com [cleanchemlab.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. ACE Inhibitors: Care Instructions | Kaiser Permanente [healthy.kaiserpermanente.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
